molecular formula C10H14ClN3O5 B15545474 CSRM617 hydrochloride CAS No. 1848237-08-0

CSRM617 hydrochloride

Cat. No.: B15545474
CAS No.: 1848237-08-0
M. Wt: 291.69 g/mol
InChI Key: YBUPSOQAGSOATG-QXKVDVGOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CSRM617 hydrochloride is a useful research compound. Its molecular formula is C10H14ClN3O5 and its molecular weight is 291.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-3,6,14-17H,4,11H2,(H,13,18);1H/b12-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUPSOQAGSOATG-QXKVDVGOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=NNC(=O)C(CO)N)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1/C=N/NC(=O)C(CO)N)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019550
Record name 2-Amino-3-hydroxy-N'-((E)-(2,3,4-trihydroxyphenyl)methylidene)propanehydrazide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1848237-08-0, 1353749-74-2
Record name 2-Amino-3-hydroxy-N'-((E)-(2,3,4-trihydroxyphenyl)methylidene)propanehydrazide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-hydroxy-N'-[(E)-(2,3,4-trihydroxyphenyl)methylene]propanehydrazide hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.232.195
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

CSRM617 Hydrochloride: A Technical Guide on its Mechanism of Action in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for CSRM617 hydrochloride, a novel small-molecule inhibitor of the transcription factor ONECUT2 (OC2), in the context of prostate cancer. CSRM617 represents a promising therapeutic strategy for advanced, metastatic castration-resistant prostate cancer (mCRPC) by targeting a key driver of tumor progression and therapy resistance. This document details the molecular interactions, signaling pathways, and preclinical efficacy of CSRM617, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism and experimental workflows.

Introduction: Targeting ONECUT2 in Advanced Prostate Cancer

Metastatic castration-resistant prostate cancer (mCRPC) is an aggressive form of prostate cancer characterized by its resistance to androgen deprivation therapy. A key factor in the progression of mCRPC is the transcription factor ONECUT2 (OC2), also known as HNF6β.[1] OC2 acts as a master regulator of androgen receptor (AR) networks and functions as a survival factor in mCRPC models.[2][3] Its expression is elevated in a significant portion of prostate adenocarcinomas and neuroendocrine tumors.[1]

The role of OC2 in promoting tumor progression is multifaceted:

  • Suppression of the Androgen Receptor (AR) Axis: OC2 directly represses the transcription of the AR and its target genes, including the AR licensing factor FOXA1. This allows cancer cells to bypass their dependency on AR signaling for growth and survival.[1][4]

  • Promotion of Neuroendocrine Differentiation (NED): OC2 drives a neural gene expression program and is upstream of neuroendocrine master regulators like PEG10. This transdifferentiation to a neuroendocrine phenotype is a known mechanism of resistance to AR-targeted therapies.[1]

  • Regulation of Lineage Plasticity: OC2 activates resistance through multiple drivers associated with adenocarcinoma and stem-like cells.[1]

Given its central role in driving therapy resistance and metastasis, ONECUT2 has emerged as a promising therapeutic target for advanced prostate cancer.[1][5] CSRM617 was identified as a first-in-class small-molecule inhibitor of ONECUT2, offering a novel therapeutic strategy to directly target this master regulator.[6][7]

Molecular Mechanism of Action

CSRM617 is a selective small-molecule inhibitor that directly targets the ONECUT2 transcription factor.[8] Its mechanism is centered on the inhibition of OC2's transcriptional activity.

Direct Binding to the ONECUT2-HOX Domain

CSRM617 directly binds to the homeobox (HOX) domain of ONECUT2.[6][7] This interaction is believed to allosterically inhibit the DNA-binding activity of OC2.[6] Recent studies suggest that CSRM617 may require the formation of an iron (Fe) complex to effectively inhibit the binding of ONECUT2 to its DNA response element.[1]

Signaling Pathways and Molecular Interactions

The mechanism of action of CSRM617 is intricately linked to the complex signaling network regulated by ONECUT2.

  • The ONECUT2-AR Axis: ONECUT2 acts as a direct repressor of the AR transcriptional program. By inhibiting ONECUT2, CSRM617 can potentially restore sensitivity to AR-targeted therapies in certain contexts.[1]

CSRM617 CSRM617 ONECUT2 ONECUT2 CSRM617->ONECUT2 Inhibits AR_signaling AR Signaling ONECUT2->AR_signaling Suppresses REST REST ONECUT2 ONECUT2 REST->ONECUT2 Represses CSRM617 CSRM617 CSRM617->ONECUT2 Inhibits PEG10 PEG10 ONECUT2->PEG10 Activates NED Neuroendocrine Differentiation PEG10->NED Promotes cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Binding Affinity (SPR) Proliferation Cell Proliferation Assay Binding->Proliferation Apoptosis Apoptosis Assay (Western Blot) Proliferation->Apoptosis Target Target Gene Expression (qPCR/Western Blot) Apoptosis->Target Xenograft Subcutaneous Xenograft Target->Xenograft Metastasis Metastasis Model Xenograft->Metastasis Discovery CSRM617 Discovery Discovery->Binding

References

The Binding Affinity of CSRM617 to ONECUT2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2 (One Cut Homeobox 2). ONECUT2 has been identified as a master regulator of androgen receptor (AR) networks, particularly in the context of metastatic castration-resistant prostate cancer (mCRPC), making it a significant therapeutic target.[1][2][3] CSRM617 represents a first-in-class inhibitor that directly targets ONECUT2, offering a novel therapeutic strategy for advanced prostate cancer.[4][5]

Quantitative Analysis of CSRM617-ONECUT2 Binding

The binding affinity of CSRM617 to the ONECUT2 protein has been quantitatively determined using biophysical assays. The key parameter, the equilibrium dissociation constant (Kd), indicates the concentration of the inhibitor required to occupy half of the target protein binding sites at equilibrium. A lower Kd value corresponds to a higher binding affinity.

Table 1: Binding Affinity of CSRM617 to ONECUT2

CompoundTarget DomainAssay TypeEquilibrium Dissociation Constant (Kd)
CSRM617ONECUT2-HOX domainSurface Plasmon Resonance (SPR)7.43 µM
Data sourced from multiple references.[1][2][4][5][6][7][8][9][10]

Experimental Protocol: Surface Plasmon Resonance (SPR)

The binding affinity of CSRM617 to the ONECUT2-HOX domain was determined by Surface Plasmon Resonance (SPR), a label-free technology for real-time monitoring of biomolecular interactions.[6][11]

Objective: To determine the equilibrium dissociation constant (Kd) for the binding of CSRM617 to the ONECUT2 protein.

Methodology:

  • Immobilization: Purified recombinant ONECUT2-HOX domain protein is immobilized on the surface of a sensor chip. A reference flow cell is prepared without the protein to serve as a control for non-specific binding and bulk refractive index changes.[6][11]

  • Binding Analysis: A series of concentrations of CSRM617, ranging from 1.56 µM to 100 µM, are prepared in a suitable running buffer.[2] Each concentration is then injected over the sensor chip surface containing the immobilized ONECUT2 and the reference cell.

  • Data Acquisition: The binding events are detected in real-time as changes in the refractive index at the chip surface, measured in resonance units (RU). The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data.[1]

  • Data Analysis:

    • The raw sensorgram data is processed by subtracting the signal from the reference flow cell.[6]

    • The equilibrium binding response (Req) is determined for each CSRM617 concentration.[6]

    • A saturation binding curve is generated by plotting the Req values against the corresponding CSRM617 concentrations.[6]

    • The equilibrium dissociation constant (Kd) is calculated by fitting the data to a steady-state affinity model, with the Kd value being the ratio of the dissociation rate to the association rate (koff/kon).[1][6] A 2:2 Langmuir model simulation can also be used to derive the kinetic parameters.[2]

ONECUT2 Signaling and Mechanism of CSRM617 Action

ONECUT2 is a key transcription factor that plays a critical role in the progression of lethal prostate cancer.[2][12] It acts as a suppressor of the androgen receptor (AR) transcriptional program by directly regulating AR target genes and the pioneer factor FOXA1.[2][12] By inhibiting ONECUT2, CSRM617 effectively removes this suppression, leading to a complex modulation of the AR signaling pathway.[1] Furthermore, ONECUT2 is involved in promoting a neuroendocrine phenotype in prostate cancer.[4][13] CSRM617 has been shown to downregulate ONECUT2 target genes, such as PEG10, a marker of neuroendocrine differentiation.[4][5] The inhibition of ONECUT2 by CSRM617 ultimately leads to the induction of apoptosis in prostate cancer cells, as evidenced by the increased expression of cleaved Caspase-3 and PARP.[5][7][8]

cluster_0 CSRM617 Mechanism of Action CSRM617 CSRM617 ONECUT2 ONECUT2 CSRM617->ONECUT2 inhibits AR_Signaling Androgen Receptor (AR) Signaling Pathway ONECUT2->AR_Signaling suppresses FOXA1 FOXA1 ONECUT2->FOXA1 represses Neuroendocrine_Differentiation Neuroendocrine Differentiation ONECUT2->Neuroendocrine_Differentiation promotes Apoptosis Apoptosis ONECUT2->Apoptosis suppresses

Caption: Signaling pathway of CSRM617 and its target ONECUT2.

Experimental Workflow for Efficacy Evaluation

The preclinical evaluation of CSRM617 efficacy involves a series of in vitro and in vivo experiments to determine its anti-cancer activity.

cluster_1 CSRM617 Efficacy Evaluation Workflow start Start in_vitro In Vitro Assays (e.g., Cell Viability, Apoptosis) start->in_vitro in_vivo In Vivo Xenograft Models (e.g., Tumor Growth, Metastasis) in_vitro->in_vivo data_analysis Data Analysis (e.g., IC50, Tumor Volume) in_vivo->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating CSRM617 efficacy.

References

CSRM617 Hydrochloride: A Technical Overview of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CSRM617 hydrochloride is a novel, first-in-class small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a critical regulator in the progression of castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic pathway of this compound. Identified through a rational drug discovery process involving in-silico modeling and chemical library screening, CSRM617 has been shown to selectively bind to the ONECUT2-HOX domain, leading to the induction of apoptosis in prostate cancer cells and the inhibition of tumor growth and metastasis in preclinical models. This document details the experimental protocols for key biological assays and outlines the chemical synthesis of the compound, presenting all quantitative data in structured tables and visualizing complex pathways and workflows with diagrams.

Discovery of this compound

CSRM617 was identified through a rational drug discovery strategy aimed at targeting the ONECUT2 (OC2) transcription factor, which is implicated as a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC).[1][2] The discovery process combined computational and experimental approaches:

  • In Silico Modeling: A three-dimensional model of the OC2 homeobox (HOX) domain was constructed to identify potential small-molecule binding pockets.[2]

  • High-Throughput Screening: A chemical library consisting of 500,000 small molecules was screened in silico against the OC2-HOX domain model.[2]

  • Candidate Selection: CSRM617 was identified as a promising candidate predicted to bind to the OC2-HOX domain and was selected for further biological evaluation.[2]

The hydrochloride salt of CSRM617 is often used in research due to its enhanced water solubility and stability compared to the free base form.[3]

Mechanism of Action

CSRM617 exerts its anti-cancer effects by directly targeting and inhibiting the transcriptional activity of ONECUT2.[1] This inhibition disrupts the downstream signaling pathways that promote prostate cancer progression.

Binding Affinity and Specificity

Surface Plasmon Resonance (SPR) assays have demonstrated that CSRM617 directly binds to the ONECUT2-HOX domain. This interaction is believed to allosterically inhibit the DNA-binding activity of OC2.[1]

Signaling Pathway

ONECUT2 is a pivotal node in a complex signaling network that governs the progression of prostate cancer. It functions by suppressing the androgen receptor (AR) signaling axis, partly by directly repressing the expression of AR and its co-factor FOXA1.[1] Furthermore, ONECUT2 promotes a neuroendocrine phenotype by upregulating genes such as PEG10.[1] By inhibiting ONECUT2, CSRM617 reverses these effects, leading to the suppression of tumor growth and metastasis.[1]

The inhibitory action of CSRM617 on ONECUT2 leads to the induction of apoptosis (programmed cell death) in prostate cancer cells. This is evidenced by the increased expression of cleaved Caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP), which are key markers of apoptosis.[3]

CSRM617_Signaling_Pathway cluster_downstream Downstream Effects cluster_pathway ONECUT2 Signaling Apoptosis Induction of Apoptosis (↑ Cleaved Caspase-3, ↑ Cleaved PARP) Tumor_Suppression Suppression of Tumor Growth and Metastasis CSRM617 CSRM617 ONECUT2 ONECUT2 Transcription Factor CSRM617->ONECUT2 inhibits AR_Signaling Androgen Receptor (AR) Signaling Axis ONECUT2->AR_Signaling suppresses PEG10 PEG10 Expression ONECUT2->PEG10 upregulates AR_FOXA1 AR & FOXA1 Expression ONECUT2->AR_FOXA1 represses

Caption: Signaling pathway of CSRM617 in prostate cancer cells.

Synthesis Pathway of CSRM617

The chemical synthesis of CSRM617, identified as (E)-2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide, involves a condensation reaction. The hydrochloride salt is subsequently formed. The synthesis can be described as a two-step process:

  • Formation of the Hydrazone: 2,3,4-Trihydroxybenzaldehyde is reacted with 2-amino-3-hydroxypropanehydrazide hydrochloride in a suitable solvent.[4]

  • Formation of Hydrochloride Salt: The resulting hydrazone is the free base of CSRM617. It can be converted to the hydrochloride salt through treatment with hydrochloric acid.

CSRM617_Synthesis_Pathway Reactant1 2,3,4-Trihydroxybenzaldehyde Reaction Condensation Reactant1->Reaction Reactant2 2-Amino-3-hydroxy- propanehydrazide HCl Reactant2->Reaction Intermediate CSRM617 (Free Base) Reaction->Intermediate Product This compound Intermediate->Product + HCl

Caption: Synthesis pathway of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity of CSRM617

AnalyteLigandMethodDissociation Constant (Kd)
ONECUT2-HOX domainCSRM617Surface Plasmon Resonance (SPR)7.43 µM[1]

Table 2: In Vitro Activity of CSRM617 in Prostate Cancer Cell Lines

Cell LineAssayConcentration RangeEffectDuration
PC-3, 22RV1, LNCaP, C4-2Cell Growth0.01-100 µMInhibition of cell growth48 hours[3]
22RV1Apoptosis10-20 µMInduction of apoptosis48 hours[3]
22RV1Apoptosis20 µMIncreased cleaved Caspase-3 and PARP72 hours[3]

Table 3: In Vivo Efficacy of CSRM617

Animal ModelCell LineTreatmentEffect
SCID mice with 22Rv1 xenograft22Rv150 mg/kg p.o. daily for 20 daysInhibition of tumor growth
SCID mice with luciferase-tagged 22Rv122Rv1 (intracardiac injection)50 mg/kg p.o. dailySignificant reduction in the onset and growth of diffuse metastases

Experimental Protocols

Surface Plasmon Resonance (SPR) Assay
  • Objective: To determine the binding affinity of CSRM617 to the ONECUT2-HOX domain.

  • Method: Recombinant ONECUT2-HOX domain protein is immobilized on a sensor chip. Various concentrations of CSRM617 are passed over the chip, and the binding events are measured in real-time by detecting changes in the refractive index at the surface. The association and dissociation rates are used to calculate the dissociation constant (Kd).

Cell Viability Assay
  • Objective: To assess the effect of CSRM617 on the viability of prostate cancer cells.

  • Method:

    • Prostate cancer cells (e.g., PC-3, 22RV1, LNCaP, C4-2) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of CSRM617 (e.g., 0.01 µM to 100 µM) for 48 to 72 hours.

    • Cell viability is assessed using a colorimetric assay such as MTT or MTS, which measures the metabolic activity of the cells. The absorbance is read using a plate reader, and the results are expressed as a percentage of the vehicle-treated control.

Apoptosis Assay (Western Blot)
  • Objective: To determine if CSRM617 induces apoptosis in prostate cancer cells.

  • Method:

    • 22Rv1 cells are treated with CSRM617 (e.g., 10-20 µM) for 48-72 hours.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for cleaved Caspase-3 and cleaved PARP, followed by a secondary antibody.

    • The protein bands are visualized using chemiluminescence.

In Vivo Xenograft and Metastasis Model
  • Objective: To evaluate the in vivo efficacy of CSRM617 on tumor growth and metastasis.

  • Method:

    • Xenograft Model: 22Rv1 cells are subcutaneously implanted into immunodeficient mice. Once tumors are established, mice are treated daily with CSRM617 (e.g., 50 mg/kg, p.o.) or vehicle. Tumor volume is measured regularly.

    • Metastasis Model: Luciferase-tagged 22Rv1 cells are injected intracardially into mice. Metastatic progression is monitored by bioluminescence imaging. Mice are treated daily with CSRM617 or vehicle, and the effect on metastasis is quantified.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Prostate Cancer Cell Lines Treatment CSRM617 Treatment Cell_Culture->Treatment Viability Cell Viability Assay (MTT/MTS) Treatment->Viability Apoptosis Apoptosis Assay (Western Blot) Treatment->Apoptosis Animal_Model Immunodeficient Mice Tumor_Implantation Tumor Cell Implantation/Injection Animal_Model->Tumor_Implantation InVivo_Treatment CSRM617 Treatment Tumor_Implantation->InVivo_Treatment Tumor_Growth Tumor Growth Measurement InVivo_Treatment->Tumor_Growth Metastasis_Imaging Bioluminescence Imaging InVivo_Treatment->Metastasis_Imaging

Caption: Experimental workflow for evaluating CSRM617 efficacy.

Conclusion

This compound represents a promising therapeutic agent for the treatment of advanced, castration-resistant prostate cancer. Its novel mechanism of action, targeting the master regulator ONECUT2, offers a new strategy to overcome resistance to current therapies. The preclinical data strongly support its continued development. This guide provides a foundational understanding of its discovery, synthesis, and biological activity to aid researchers in this field.

References

The ONECUT2 Inhibitor CSRM617: A Comparative Analysis of the Free Base and Hydrochloride Salt in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CSRM617 has emerged as a promising first-in-class small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator implicated in the progression of aggressive malignancies, particularly metastatic castration-resistant prostate cancer (mCRPC). This technical guide provides a comprehensive overview of the biological activity of CSRM617, with a specific focus on the comparative properties of its free base and hydrochloride salt forms. While direct head-to-head biological studies are not extensively published, this document synthesizes available data to guide researchers in the selection and application of the appropriate form of CSRM617 for their studies. It is generally understood that at equivalent molar concentrations, both the free base and salt forms of a compound exhibit comparable biological activity; however, the salt form, CSRM617 hydrochloride, typically offers advantages in terms of water solubility and stability.[1] This guide presents quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to facilitate further investigation into this novel therapeutic agent.

Introduction: CSRM617 and its Target, ONECUT2

The transcription factor ONECUT2 (OC2) has been identified as a critical driver of lethal prostate cancer.[2][3] OC2 functions as a master regulator of androgen receptor (AR) networks and is associated with the progression to a more aggressive, neuroendocrine phenotype of prostate cancer.[3][4] It acts as a survival factor in mCRPC models and its expression is elevated in a significant subset of prostate adenocarcinomas and neuroendocrine tumors.[5][6] CSRM617 was identified as a novel small-molecule inhibitor that directly targets OC2, offering a promising therapeutic strategy for advanced prostate cancer.[2][5][7]

CSRM617 Free Base vs. Hydrochloride Salt: Physicochemical and Biological Considerations

While the core biological activity of CSRM617 resides in the parent molecule, the choice between the free base and a salt form, such as the hydrochloride, is a critical consideration in drug development and preclinical research. Salt formation is a common strategy to improve the physicochemical properties of a drug substance without altering its intrinsic pharmacological activity.

Key Considerations:

  • Solubility: Hydrochloride salts of amine-containing compounds like CSRM617 are generally more water-soluble than their corresponding free bases.[1][8] This enhanced solubility is advantageous for the preparation of stock solutions and formulations for in vitro and in vivo studies.

  • Stability: Salt forms often exhibit improved chemical and physical stability, which can be crucial for long-term storage and handling.[1]

  • Biological Activity: At equimolar concentrations, the free base and hydrochloride salt of CSRM617 are expected to exhibit comparable biological activity.[1] The active moiety is the CSRM617 molecule itself, and the hydrochloride salt readily dissociates in physiological environments to release the active compound. It is important to account for the molecular weight difference between the free base and the salt form when preparing solutions of a specific molar concentration.[9]

Most of the publicly available preclinical data on CSRM617 do not explicitly differentiate between the free base and the hydrochloride salt, or they refer to "this compound" directly.[8][10][11] Given the advantages of the salt form, it is highly probable that the hydrochloride salt was used in the majority of these studies.

Quantitative Biological Data

The following tables summarize the key quantitative data on the biological activity of CSRM617 from various preclinical studies.

Table 1: In Vitro Activity of CSRM617

ParameterValueCell Lines/ModelReference
Binding Affinity (K_d) 7.43 µMSurface Plasmon Resonance (SPR) with OC2-HOX domain[1][7][8][10][11][12][13]
In Vitro IC_50 5-15 µMProstate cancer cell lines (e.g., 22Rv1, PC-3, LNCaP, C4-2)[14]
Inhibition of Cell Growth 20 nM - 20 µM (48 hours)Panel of prostate cancer cell lines[12][14]
Induction of Apoptosis 10-20 µM (48-72 hours)22Rv1 cells[1][10][11][12][14]

Table 2: In Vivo Efficacy of CSRM617

ParameterDosageAnimal ModelEfficacyReference
Tumor Growth Inhibition 50 mg/kg daily (p.o.)SCID mice with 22Rv1 xenograftsSignificant reduction in tumor volume and weight.[6][10][11][12]
Metastasis Inhibition 50 mg/kg dailySCID mice with intracardially injected luciferase-tagged 22Rv1 cellsSignificant reduction in the onset and growth of diffuse metastases.[12][14]
Target Engagement Not specifiedMouse modelsDown-regulation of PEG10 expression in tumors.[12][14]

Signaling Pathway and Mechanism of Action

CSRM617 exerts its anti-cancer effects by directly binding to the HOX domain of the ONECUT2 transcription factor.[2][5][13] This interaction inhibits the transcriptional activity of OC2, leading to a cascade of downstream effects. OC2 is a key node in a complex signaling network that governs prostate cancer progression. It suppresses the androgen receptor (AR) signaling axis, in part by directly repressing the expression of AR and its pioneer factor FOXA1.[2][7] Furthermore, OC2 promotes a neuroendocrine phenotype by upregulating genes such as PEG10.[5][7] By inhibiting OC2, CSRM617 reverses these effects, leading to the suppression of tumor growth and metastasis.[7] The inhibition of OC2 by CSRM617 also leads to the induction of apoptosis, as evidenced by the increased expression of cleaved Caspase-3 and PARP.[1][3][8][10][11][12][15]

CSRM617_Signaling_Pathway cluster_nucleus Nucleus cluster_cell Cellular Effects CSRM617 CSRM617 ONECUT2 ONECUT2 CSRM617->ONECUT2 Inhibits Apoptosis Apoptosis CSRM617->Apoptosis AR_FOXA1_Gene AR & FOXA1 Genes ONECUT2->AR_FOXA1_Gene Represses PEG10_Gene PEG10 Gene ONECUT2->PEG10_Gene Activates AR_FOXA1_Protein AR & FOXA1 Proteins AR_FOXA1_Gene->AR_FOXA1_Protein PEG10_Protein PEG10 Protein PEG10_Gene->PEG10_Protein AR_Signaling AR Signaling AR_FOXA1_Protein->AR_Signaling NED Neuroendocrine Differentiation PEG10_Protein->NED Tumor_Growth Tumor Growth & Metastasis AR_Signaling->Tumor_Growth Suppresses NED->Tumor_Growth Promotes Cleaved_Caspase3_PARP Cleaved Caspase-3 & PARP Apoptosis->Cleaved_Caspase3_PARP

Caption: CSRM617 inhibits ONECUT2, impacting downstream cancer signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of CSRM617.

Surface Plasmon Resonance (SPR)
  • Objective: To determine the binding affinity of CSRM617 to the ONECUT2-HOX domain.[2]

  • Method: A purified recombinant ONECUT2-HOX domain protein is immobilized on a sensor chip. A series of concentrations of CSRM617 are flowed over the chip surface. The binding events are detected in real-time as changes in the refractive index at the chip surface, measured in resonance units (RU). The association (k_on) and dissociation (k_off) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (K_d) is calculated as k_off/k_on.[2]

Cell Viability Assay
  • Objective: To determine the effect of CSRM617 on the proliferation of prostate cancer cells.[2]

  • Method:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • The following day, cells are treated with a range of concentrations of CSRM617 (e.g., 0.01 to 100 µM) or vehicle control (DMSO).[2]

    • After a 48-hour incubation, cell viability is assessed using a commercial reagent such as MTT, MTS, or CCK-8, following the manufacturer's protocol.

    • Absorbance is measured using a microplate reader, and the data is used to calculate the IC_50 value.[15]

Western Blot Analysis for Apoptosis Markers
  • Objective: To detect the induction of apoptosis by CSRM617 through the analysis of cleaved Caspase-3 and PARP.

  • Method:

    • Prostate cancer cells (e.g., 22Rv1) are treated with CSRM617 (e.g., 10-20 µM) or vehicle for 48-72 hours.[2]

    • Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk in TBST and then incubated overnight at 4°C with primary antibodies against cleaved Caspase-3 and cleaved PARP. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.[2]

    • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of CSRM617 in a living organism.[2]

  • Method:

    • Immunocompromised mice (e.g., SCID mice) are subcutaneously injected with prostate cancer cells (e.g., 22Rv1).[2]

    • Once tumors reach a palpable size (e.g., 200mm³), the mice are randomized into treatment and control groups.[6]

    • The treatment group receives daily oral administration of CSRM617 (e.g., 50 mg/kg), while the control group receives the vehicle.[2][6]

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).[2][6]

Experimental_Workflow Start Start In_Vitro_Studies In Vitro Studies Start->In_Vitro_Studies In_Vivo_Studies In Vivo Studies Start->In_Vivo_Studies Binding_Assay Binding Assay (SPR) In_Vitro_Studies->Binding_Assay Cell_Based_Assays Cell-Based Assays In_Vitro_Studies->Cell_Based_Assays Xenograft_Model Xenograft Model In_Vivo_Studies->Xenograft_Model Metastasis_Model Metastasis Model In_Vivo_Studies->Metastasis_Model Data_Analysis Data Analysis & Interpretation Binding_Assay->Data_Analysis Cell_Viability Cell Viability (IC50) Cell_Based_Assays->Cell_Viability Apoptosis_Assay Apoptosis Assay (Western Blot) Cell_Based_Assays->Apoptosis_Assay Tumor_Growth Tumor Growth Measurement Xenograft_Model->Tumor_Growth Metastasis_Imaging Bioluminescence Imaging Metastasis_Model->Metastasis_Imaging Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Tumor_Growth->Data_Analysis Metastasis_Imaging->Data_Analysis

Caption: General experimental workflow for the preclinical evaluation of CSRM617.

Conclusion

CSRM617 represents a novel and promising therapeutic agent for the treatment of advanced prostate cancer by targeting ONECUT2, a key regulator of the androgen receptor signaling network. While both the free base and hydrochloride salt forms of CSRM617 are expected to have comparable biological activity at equimolar concentrations, the hydrochloride salt is often preferred for research purposes due to its enhanced solubility and stability. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compelling compound. Future studies directly comparing the pharmacokinetic and pharmacodynamic profiles of the free base and hydrochloride salt would be beneficial for optimizing its clinical development.

References

Downstream Targets of ONECUT2 Inhibited by CSRM617: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONECUT2 (ONECUT homeobox 2), a member of the ONECUT transcription factor family, has emerged as a critical driver of aggressive, castration-resistant prostate cancer (CRPC). Its inhibition presents a promising therapeutic strategy. CSRM617 is a first-in-class small molecule inhibitor that directly targets the ONECUT2-HOX domain, thereby modulating its transcriptional activity. This technical guide provides a comprehensive overview of the downstream targets of ONECUT2 that are inhibited by CSRM617, detailing the molecular mechanisms, experimental validation, and associated protocols. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the therapeutic potential of targeting the ONECUT2 axis.

Core Mechanism of Action of CSRM617

CSRM617 is a selective inhibitor of the ONECUT2 transcription factor.[1] It was identified through a combination of in silico modeling and chemical library screening and has been shown to directly bind to the ONECUT2 homeobox (HOX) domain with a dissociation constant (Kd) of 7.43 µM.[1] This binding event is believed to allosterically inhibit the DNA-binding activity of ONECUT2, leading to the suppression of its transcriptional program.[1] In prostate cancer, ONECUT2 acts as a master regulator of transcriptional networks that contribute to an androgen receptor (AR)-independent state and neuroendocrine differentiation.[1][2] By inhibiting ONECUT2, CSRM617 effectively reverses these oncogenic phenotypes, leading to the suppression of tumor growth and metastasis.[1][3]

Key Downstream Targets and Cellular Effects of CSRM617

The therapeutic effects of CSRM617 are mediated through the modulation of a range of ONECUT2 downstream targets. These targets are involved in critical cellular processes including cell proliferation, survival, and differentiation.

Inhibition of Neuroendocrine Differentiation Marker: PEG10

Paternally Expressed Gene 10 (PEG10) is a direct downstream target of ONECUT2 and a key driver of the neuroendocrine phenotype in prostate cancer.[1][4] CSRM617 treatment leads to a significant time-dependent decrease in PEG10 mRNA and protein expression in prostate cancer cells.[5] This serves as a key biomarker for the on-target activity of CSRM617.

Suppression of the Androgen Receptor (AR) Axis

ONECUT2 plays a crucial role in the suppression of the androgen receptor (AR) signaling axis, a key pathway in prostate cancer progression.[1][2] ONECUT2 directly represses the expression of both the Androgen Receptor (AR) and its essential co-factor, Forkhead Box A1 (FOXA1).[1][6] Inhibition of ONECUT2 by CSRM617 leads to the de-repression of the AR transcriptional program.[1]

Induction of Apoptosis

CSRM617 treatment induces apoptosis in prostate cancer cell lines that express moderate to high levels of ONECUT2.[1] This is evidenced by the increased expression of cleaved Caspase-3 and its substrate, Poly (ADP-ribose) polymerase (PARP).[5] The pro-apoptotic effects of CSRM617 are consistent with the phenotype observed upon ONECUT2 silencing.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of CSRM617 on key downstream targets and cellular processes.

Table 1: In Vitro Efficacy of CSRM617 in Prostate Cancer Cell Lines

Cell LineIC50 (µM)Effect on Cell GrowthInduction of Apoptosis (Cleaved Caspase-3/PARP)
22Rv15-15InhibitionYes
LNCaP5-15InhibitionYes
C4-25-15InhibitionYes
PC-35-15InhibitionYes

Data summarized from Rotinen et al., Nat Med, 2018.[7]

Table 2: In Vivo Efficacy of CSRM617 in 22Rv1 Xenograft Model

Treatment GroupDosageAdministrationOutcome
Vehicle Control-Daily intraperitoneal injectionProgressive tumor growth
CSRM61750 mg/kgDaily intraperitoneal injection for 20 daysSignificant inhibition of tumor growth and reduction in metastases

Data summarized from Rotinen et al., Nat Med, 2018.[7]

Table 3: Effect of CSRM617 on Downstream Target Gene Expression

GeneRegulation by ONECUT2Effect of CSRM617Method of Detection
PEG10UpregulationDownregulation of mRNA and proteinRT-qPCR, Western Blot
ARDownregulationDe-repression of transcriptionChIP-seq, RT-qPCR
FOXA1DownregulationDe-repression of mRNA and proteinChIP-seq, RT-qPCR, Western Blot

Signaling Pathways and Experimental Workflows

ONECUT2 Signaling Pathway and Inhibition by CSRM617

ONECUT2_Pathway cluster_nucleus Nucleus cluster_targets ONECUT2 Target Genes cluster_phenotype Cellular Phenotype ONECUT2 ONECUT2 DNA DNA ONECUT2->DNA Binds to Promoters/Enhancers Apoptosis Apoptosis ONECUT2->Apoptosis Suppresses CSRM617 CSRM617 CSRM617->ONECUT2 Inhibits (Binds to HOX Domain) PEG10 PEG10 DNA->PEG10 Activates Transcription AR_FOXA1 AR & FOXA1 DNA->AR_FOXA1 Represses Transcription Neuroendocrine Neuroendocrine Differentiation PEG10->Neuroendocrine AR_Signaling AR Signaling AR_FOXA1->AR_Signaling

Caption: ONECUT2 signaling pathway and its inhibition by CSRM617.

Experimental Workflow for Validating CSRM617 Targets

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Downstream Analysis cluster_invivo In Vivo Studies CellCulture Prostate Cancer Cell Culture (e.g., 22Rv1) Treatment CSRM617 Treatment (Dose-response & Time-course) CellCulture->Treatment qPCR RT-qPCR (PEG10, AR, FOXA1 mRNA) Treatment->qPCR WesternBlot Western Blot (Cleaved Caspase-3, PARP, PEG10, FOXA1) Treatment->WesternBlot ChIP_Seq ChIP-seq (ONECUT2 Genome-wide Binding) Treatment->ChIP_Seq RNA_Seq RNA-seq (Global Gene Expression) Treatment->RNA_Seq Xenograft 22Rv1 Xenograft in Mice InVivoTreatment CSRM617 Treatment (50 mg/kg, i.p.) Xenograft->InVivoTreatment TumorAnalysis Tumor Growth Metastasis Analysis (Bioluminescence) InVivoTreatment->TumorAnalysis

References

In Vitro Efficacy of CSRM617 in Neuroendocrine Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroendocrine prostate cancer (NEPC) is an aggressive variant of castration-resistant prostate cancer (CRPC) for which effective therapeutic options are critically lacking. A key driver of the neuroendocrine phenotype is the transcription factor ONECUT2 (OC2).[1][2] CSRM617 is a first-in-class, selective small-molecule inhibitor of OC2 that directly binds to its HOX domain.[3][4] This technical guide provides a comprehensive overview of the mechanism of action, quantitative in vitro data, and detailed experimental protocols related to CSRM617's effects on prostate cancer cells exhibiting neuroendocrine features. The preclinical data presented herein support the continued development of CSRM617 as a targeted therapy for lethal prostate cancer.[3]

Core Mechanism of Action

CSRM617 exerts its anti-cancer effects by directly inhibiting the transcriptional activity of ONECUT2.[3] OC2 is a master regulator that drives prostate cancer progression through two primary mechanisms:

  • Suppression of the Androgen Receptor (AR) Axis: OC2 directly represses the transcription of the Androgen Receptor (AR) and its critical co-factor, FOXA1. This suppression allows cancer cells to bypass their dependency on AR signaling, a hallmark of castration-resistance.[1]

  • Promotion of Neuroendocrine Differentiation (NED): OC2 activates a neural gene expression program and is a direct upstream activator of neuroendocrine master regulators like PEG10.[3][5][6] This action promotes the transdifferentiation of prostate adenocarcinoma into the more aggressive NEPC phenotype.[2]

By binding to the OC2-HOX domain, CSRM617 allosterically inhibits OC2's ability to bind DNA, effectively reversing these oncogenic effects and leading to the suppression of tumor growth and metastasis.[3]

Signaling Pathway

The following diagram illustrates the central role of ONECUT2 in promoting an AR-independent, neuroendocrine phenotype and the point of intervention for CSRM617.

CSRM617_Mechanism_of_Action cluster_signaling ONECUT2 Signaling Axis CSRM617 CSRM617 OC2 ONECUT2 (OC2) Transcription Factor CSRM617->OC2 Inhibits AR_Axis AR Signaling Axis (AR, FOXA1) OC2->AR_Axis Represses NE_Axis Neuroendocrine Axis (PEG10) OC2->NE_Axis Activates Adeno_Phenotype Adenocarcinoma Phenotype AR_Axis->Adeno_Phenotype NE_Phenotype Neuroendocrine (NEPC) Phenotype NE_Axis->NE_Phenotype

CSRM617 inhibits ONECUT2, blocking the repression of AR signaling and activation of NE pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical in vitro studies of CSRM617.

Table 1: Molecular Binding Affinity of CSRM617

Parameter Value Method Reference

| Dissociation Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) |[4][7] |

Table 2: In Vitro Effects of CSRM617 on Prostate Cancer Cell Lines

Cell Line Effect Treatment Condition Key Markers Reference
22Rv1, PC-3, LNCaP, C4-2 Proliferation Inhibition 0.01 - 100 µM; 48 hours - [7][8]
22Rv1 Apoptosis Induction 20 µM; 72 hours Increased Cleaved Caspase-3 & PARP [4][7][9]

| 22Rv1 | Gene Expression Modulation | 4 - 16 hours | Time-dependent decrease in PEG10 mRNA |[4] |

Note: The efficacy of CSRM617 correlates with the endogenous expression level of OC2, with cell lines expressing higher levels of OC2 being more responsive to the inhibitor.[1][8]

Detailed Experimental Protocols

This section provides methodologies for key in vitro experiments to evaluate the effects of CSRM617.

Cell Culture and Treatment

Prostate cancer cell lines (e.g., 22Rv1, PC-3) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded and allowed to adhere overnight. A stock solution of CSRM617 is prepared in DMSO and then diluted to final concentrations in the culture medium. Vehicle control groups are treated with an equivalent concentration of DMSO (e.g., 0.1%).[10]

Cell_Treatment_Workflow cluster_workflow Cell Treatment Protocol start Seed cells in multi-well plate incubate1 Incubate overnight (allow adherence) start->incubate1 prepare Prepare CSRM617 dilutions & Vehicle Control (DMSO) incubate1->prepare treat Replace medium with treatment medium prepare->treat incubate2 Incubate for specified duration (4-72h) treat->incubate2 end Harvest cells for downstream analysis incubate2->end

General workflow for the in vitro treatment of prostate cancer cells with CSRM617.
Cell Viability Assay (MTT or CellTiter-Glo)

This assay determines the effect of CSRM617 on cell proliferation and viability.

  • Seeding: Seed cells (5,000 - 10,000 cells/well) in 100 µL of complete medium in a 96-well plate and incubate for 24 hours.[8]

  • Treatment: Treat cells with serially diluted CSRM617 (e.g., 0.01 µM to 100 µM) and vehicle control for a specified duration (e.g., 48 hours).[11][12]

  • Measurement: Add MTT reagent and incubate for 2-4 hours, then solubilize formazan crystals with DMSO and measure absorbance at 570 nm. Alternatively, use a luminescent-based assay like CellTiter-Glo according to the manufacturer's protocol.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Viability_Assay_Workflow cluster_workflow Cell Viability Assay Workflow seed Seed cells (96-well plate) treat Treat with CSRM617 (48 hours) seed->treat add_reagent Add MTT or CellTiter-Glo Reagent treat->add_reagent incubate Incubate per protocol add_reagent->incubate read Read Absorbance or Luminescence incubate->read analyze Calculate Viability % & IC50 read->analyze

Workflow for determining cell viability after CSRM617 treatment.
Apoptosis Detection by Western Blot

This protocol detects key protein markers of apoptosis.

  • Treatment: Treat cells (e.g., 22Rv1) in 6-well plates with CSRM617 (e.g., 20 µM) or vehicle for 48-72 hours.[9][12]

  • Lysis: Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Quantification: Determine protein concentration using a BCA assay.[10]

  • Electrophoresis & Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[11]

  • Blocking & Incubation: Block the membrane with 5% non-fat milk in TBST, then incubate overnight at 4°C with primary antibodies against cleaved Caspase-3 and cleaved PARP.[10] A loading control (e.g., β-actin or GAPDH) must be included.

  • Detection: Incubate with an HRP-conjugated secondary antibody and visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[10][11]

Western_Blot_Workflow cluster_workflow Apoptosis Western Blot Workflow treat Treat Cells & Lyse quantify Protein Quantification (BCA Assay) treat->quantify separate SDS-PAGE quantify->separate transfer Transfer to PVDF separate->transfer block Block Membrane transfer->block probe Primary Antibody Incubation (Cleaved Caspase-3/PARP) block->probe detect Secondary Antibody & ECL Detection probe->detect analyze Analyze Protein Bands detect->analyze

Protocol for detecting apoptotic markers via Western blot analysis.
Gene Expression Analysis by RT-qPCR

This protocol quantifies changes in the mRNA levels of OC2 target genes.

  • Treatment: Treat cells with CSRM617 for a specified time course (e.g., 4-16 hours for PEG10).[4]

  • RNA Extraction: Extract total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit).[11]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[11]

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with specific primers for target genes (e.g., PEG10) and a housekeeping gene for normalization (e.g., GAPDH).

  • Analysis: Calculate the relative expression of target genes using the ΔΔCt method.[11]

Conclusion and Future Directions

CSRM617 is a promising preclinical therapeutic agent that effectively targets ONECUT2, a master regulator of lethal, AR-independent prostate cancer.[1][3] In vitro studies demonstrate that CSRM617 inhibits the proliferation of prostate cancer cells and induces apoptosis, particularly in cells with high OC2 expression.[1][9] Furthermore, it modulates the expression of genes associated with the neuroendocrine phenotype, such as PEG10.[4] The preclinical data strongly support the continued development of CSRM617.[3] Future research should focus on identifying predictive biomarkers for patient selection and advancing this novel compound into clinical trials for the treatment of neuroendocrine and other aggressive forms of prostate cancer.[3]

References

Pharmacokinetics and pharmacodynamics of CSRM617 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of CSRM617 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on the preclinical studies of this compound, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2). It is important to note that detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability have not been reported in the peer-reviewed literature.[1] The information presented herein is based on published in vitro and in vivo efficacy studies.

Introduction

This compound is a novel, selective small-molecule inhibitor targeting the ONECUT2 (OC2) transcription factor.[1][2][3][4] OC2 has been identified as a master regulator in lethal prostate cancer, where it suppresses the androgen receptor (AR) axis.[1][3] CSRM617 binds directly to the OC2-HOX domain and has demonstrated potential as a therapeutic agent by inducing apoptosis in prostate cancer cells.[1][2] The hydrochloride salt of CSRM617 is often used due to its enhanced water solubility and stability.[1][4] This technical guide provides a consolidated overview of the initial preclinical findings related to CSRM617, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in these foundational studies.

Pharmacokinetics

A significant gap exists in the publicly available data regarding the pharmacokinetics of this compound.[1] To date, key pharmacokinetic parameters from absorption, distribution, metabolism, and excretion (ADME) studies have not been published.[1] Future research will need to characterize the ADME profile of CSRM617 to support its clinical development.[1] Researchers are reportedly working on modifications to the chemical scaffold of CSRM617 to improve its pharmacokinetic properties.[1]

Pharmacodynamics

The pharmacodynamic properties of CSRM617 have been more extensively characterized in preclinical studies.

Mechanism of Action

CSRM617 functions by directly and selectively inhibiting the ONECUT2 transcription factor.[3] It binds to the HOX domain of OC2, which in turn inhibits its transcriptional activity.[3] This leads to the downregulation of OC2 target genes, such as PEG10, and the induction of apoptosis through the activation of Caspase-3 and PARP cleavage.[1][2][5] A key aspect of CSRM617's mechanism is its impact on the androgen receptor (AR) signaling pathway. OC2 directly suppresses the AR transcriptional program; by inhibiting OC2, CSRM617 removes this suppression.[3]

dot

cluster_0 This compound Action CSRM617 CSRM617 HCl ONECUT2 ONECUT2 (OC2) Transcription Factor CSRM617->ONECUT2 inhibits AR_Signaling Androgen Receptor (AR) Signaling Pathway ONECUT2->AR_Signaling suppresses Apoptosis Apoptosis ONECUT2->Apoptosis inhibits Tumor_Growth Tumor Growth & Metastasis AR_Signaling->Tumor_Growth promotes Apoptosis->Tumor_Growth suppresses

Caption: Proposed signaling pathway of CSRM617 in prostate cancer cells.
Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data on the pharmacodynamics of this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell Lines/ModelReference
Binding Affinity (Kd) 7.43 µMSurface Plasmon Resonance (SPR) assay with OC2-HOX domain[2][5]
In Vitro IC50 5-15 µMProstate cancer cell lines (e.g., 22Rv1, PC-3, LNCaP, C4-2)[6]
In Vitro Activity Inhibition of cell growth (20 nM - 20 µM, 48 hours)Panel of prostate cancer cell lines[5]
Induction of apoptosis (10-20 µM, 48-72 hours)22Rv1 cells[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelCell LineDosing RegimenDurationKey OutcomesReference
SCID Mice 22Rv1 Xenograft50 mg/kg, p.o., daily20 daysInhibition of tumor growth[1][2]
SCID Mice 22Rv1 (luciferase-tagged)50 mg/kg, p.o., dailyNot specifiedSignificant reduction in the onset and growth of diffuse metastases[1][5]
Nude Mice 22Rv1 Xenograft50 mg/kg, i.p., dailyNot specifiedSignificant reduction of tumor volume and weight[7]

It is noted that CSRM617 was well-tolerated in these mouse models, with no significant impact on mouse weight.[1][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Surface Plasmon Resonance (SPR) Assay
  • Objective: To determine the binding affinity of CSRM617 to the ONECUT2-HOX domain.[4]

  • Methodology: SPR assays were conducted to measure the direct binding of CSRM617 to the OC2-HOX domain. The dissociation constant (Kd) was determined from these experiments.[4]

In Vitro Cell Viability and Apoptosis Assays
  • Objective: To evaluate the effect of CSRM617 on prostate cancer cell growth and apoptosis.

  • Cell Lines: Various prostate cancer cell lines, including 22Rv1, PC-3, LNCaP, and C4-2, were used.[2]

  • Methodology:

    • Cell Growth: Cells were treated with this compound at concentrations ranging from 0.01 to 100 µM for 48 hours.[2] Cell viability was then assessed.

    • Apoptosis: 22Rv1 cells were treated with 10-20 µM of CSRM617 for 48 hours or 20 µM for 72 hours.[2] The induction of apoptosis was determined by observing the appearance of cleaved Caspase-3 and PARP.[2]

In Vivo Xenograft and Metastasis Models
  • Objective: To assess the anti-tumor and anti-metastatic efficacy of CSRM617 in preclinical mouse models.[4]

  • Animal Models: SCID mice and nude mice were used.[1][5][7]

  • Methodology:

    • Xenograft Model: 22Rv1 human prostate cancer cells were subcutaneously implanted into mice.[4][7] Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups.[4] CSRM617 was administered daily at a dose of 50 mg/kg.[2][5] Tumor volume and mouse weight were monitored regularly.[4]

    • Metastasis Model: Luciferase-tagged 22Rv1 cells were injected intracardially into SCID mice.[4][5] Two days after injection, daily treatment with CSRM617 (50 mg/kg) or vehicle was initiated.[5] Metastatic progression was monitored by bioluminescence imaging.[4]

dot

cluster_1 In Vivo Efficacy Experimental Workflow start Start cell_culture Prostate Cancer Cell Culture (e.g., 22Rv1) start->cell_culture animal_model Implantation into Immunodeficient Mice cell_culture->animal_model tumor_growth Tumor Growth to Palpable Size animal_model->tumor_growth randomization Randomization tumor_growth->randomization treatment CSRM617 Treatment (e.g., 50 mg/kg/day) randomization->treatment vehicle Vehicle Control randomization->vehicle monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring vehicle->monitoring endpoint Endpoint Analysis monitoring->endpoint

References

CSRM617 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the ONECUT2 Inhibitor for Prostate Cancer Research

This technical guide provides a comprehensive overview of CSRM617 hydrochloride, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2] CSRM617 has emerged as a significant compound in the study of advanced prostate cancer, particularly in castration-resistant prostate cancer (CRPC), by targeting a key regulator of androgen receptor (AR) networks.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical properties, mechanism of action, experimental protocols, and relevant data presented in a clear, structured format.

Core Chemical Properties

This compound is the salt form of CSRM617, which generally offers enhanced water solubility and stability for research applications.[4] The compound's fundamental chemical properties are summarized below.

PropertyValueReference
CAS Number 1353749-74-2[1]
Free Base CAS Number 787504-88-5[5]
Molecular Formula C₁₀H₁₄ClN₃O₅[5][6]
Molecular Weight 291.69 g/mol [5][7]
IUPAC Name (E)-2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide Hydrochloride[5]
Purity ≥99%[8]

Physicochemical and Handling Information

Proper handling and storage are crucial for maintaining the integrity of this compound.

PropertyValueReference
Appearance Solid powder[6]
Solubility DMSO: 58 mg/mL (198.84 mM)[7]
Water: 14 mg/mL[7]
Ethanol: Insoluble[7]
Storage (Powder) -20°C for 3 years[6][7]
Storage (In Solvent) -80°C for 1 year[6]

Mechanism of Action and Biological Activity

CSRM617 is a selective inhibitor of the transcription factor ONECUT2 (OC2), which acts as a master regulator of androgen receptor networks in metastatic castration-resistant prostate cancer (mCRPC).[9] Unlike direct androgen receptor inhibitors, CSRM617 targets the OC2-HOX domain, to which it binds with a dissociation constant (Kd) of 7.43 µM in Surface Plasmon Resonance (SPR) assays.[1][3][10]

The inhibition of OC2 by CSRM617 leads to a cascade of downstream effects, ultimately resulting in apoptosis of prostate cancer cells.[1] Key aspects of its mechanism include:

  • Suppression of a Suppressor: OC2 directly suppresses the androgen receptor transcriptional program. By inhibiting OC2, CSRM617 effectively removes this suppression.[2]

  • Induction of Apoptosis: CSRM617 treatment leads to the appearance of cleaved Caspase-3 and PARP, which are key markers of apoptosis.[1][4][10]

The signaling pathway of CSRM617's action is visualized below.

CSRM617_Signaling_Pathway CSRM617 CSRM617 ONECUT2 ONECUT2 CSRM617->ONECUT2 Apoptosis_Genes Pro-Apoptotic Gene Expression CSRM617->Apoptosis_Genes AR_Signaling Androgen Receptor (AR) Signaling ONECUT2->AR_Signaling Caspase3_PARP Cleaved Caspase-3 Cleaved PARP Apoptosis_Genes->Caspase3_PARP Apoptosis Apoptosis Caspase3_PARP->Apoptosis

CSRM617 inhibits ONECUT2, leading to apoptosis.

In Vitro and In Vivo Efficacy

CSRM617 has demonstrated significant anti-cancer effects in both cell-based assays and animal models of prostate cancer.

In Vitro Activity

This compound inhibits the growth of various prostate cancer cell lines and induces apoptosis in a concentration-dependent manner.[1][8]

Cell LineAssayConcentrationIncubation TimeEffectReference
PC-3, 22RV1, LNCaP, C4-2Cell Growth0.01-100 µM48 hoursInhibition of cell growth[1][11]
22Rv1Apoptosis10-20 µM48 hoursInduction of apoptosis[1][11]
22Rv1Apoptosis20 µM72 hoursAppearance of cleaved Caspase-3 and PARP[1][11]
In Vivo Activity

In preclinical animal studies, CSRM617 has been shown to inhibit tumor growth and metastasis.[9]

Animal ModelDosage and AdministrationTreatment DurationEffectReference
SCID mice with 22Rv1 xenograft50 mg/kg, oral administration, daily20 daysSignificant reduction in the onset and growth of diffuse metastases[1][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments involving this compound.

Cell Viability Assay

This protocol outlines a general procedure for assessing the effect of this compound on the viability of prostate cancer cells.

Cell_Viability_Workflow start Start seed_cells Seed Prostate Cancer Cells (e.g., 22Rv1) in 96-well plates start->seed_cells incubate1 Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate1 treat Treat with CSRM617 HCl (0.01-100 µM) and Controls incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_reagent Add Viability Reagent (e.g., MTT, MTS) incubate2->add_reagent measure Measure Absorbance/ Fluorescence add_reagent->measure end End measure->end

References

ONECUT2: A Promising Therapeutic Target in Aggressive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

One Cut Homeobox 2 (ONECUT2), also known as HNF6β, is a transcription factor that has emerged as a critical driver of tumor progression, lineage plasticity, and therapeutic resistance in a variety of malignancies.[1][2] Initially recognized for its role in embryonic development, particularly in the liver, pancreas, and nervous system, recent research has illuminated its function as a master regulator in several cancers, most notably in aggressive forms of prostate cancer.[3][4] This technical guide provides a comprehensive review of ONECUT2 as a therapeutic target, summarizing key signaling pathways, preclinical data on its inhibition, and detailed experimental methodologies for its investigation.

ONECUT2 Signaling and Role in Cancer

ONECUT2 expression is frequently elevated in cancers such as prostate, hepatocellular, gastric, ovarian, and lung carcinomas, where it is often associated with poor prognosis, metastasis, and advanced disease stages.[2][5] Its multifaceted role in cancer progression is attributed to its ability to modulate several key cellular processes.

Prostate Cancer

In prostate cancer, particularly in metastatic castration-resistant prostate cancer (mCRPC), ONECUT2 acts as a pivotal master regulator.[6] It drives a neuroendocrine differentiation program, a key mechanism of resistance to androgen receptor (AR)-targeted therapies.[5][7] ONECUT2 directly suppresses the AR signaling axis by repressing the expression of AR and its co-factor FOXA1.[3][8] Furthermore, it activates genes associated with a neural phenotype, including PEG10, contributing to the transition to a more aggressive, AR-independent state.[7][8] The loss of the transcriptional repressor REST, a known suppressor of neuronal differentiation, has been shown to upregulate ONECUT2 expression.[3]

Hepatocellular Carcinoma (HCC)

In HCC, ONECUT2 functions as an oncogene promoting metastasis.[9] It directly binds to the promoters of fibroblast growth factor 2 (FGF2) and ATP citrate lyase (ACLY) to upregulate their expression.[9] This creates a positive feedback loop where FGF2, through the FGFR1/ERK/ELK1 pathway, further increases ONECUT2 expression.[9] Additionally, ONECUT2 can regulate apoptosis in HCC cells through the SKP2/p53/p21 axis.[10]

Other Cancers

ONECUT2 has also been implicated in other malignancies:

  • Gastric Cancer: It promotes proliferation by transcriptionally activating ROCK1.[11]

  • Colorectal Cancer: It is linked to epithelial-mesenchymal transition (EMT) and is a target of miR-429.[2]

  • Breast Cancer: ONECUT2 expression is associated with hormone receptor-negative tumors and tamoxifen resistance, where it suppresses the estrogen receptor (ER) program and activates a basal-like state.[12]

  • Lung Cancer: It is implicated in RAS-driven lung cancer progression.[4]

Therapeutic Targeting of ONECUT2

The critical role of ONECUT2 in driving aggressive cancer phenotypes makes it an attractive therapeutic target. A novel small molecule inhibitor, CSRM617, has been identified through in silico modeling and chemical library screening.[7][13]

Preclinical Efficacy of CSRM617

CSRM617 has demonstrated preclinical efficacy in various cancer models:

  • Prostate Cancer: It suppresses the growth of human CRPC cell lines and inhibits the formation of metastases in mouse models.[7][13] The IC50 for CSRM617 in metastatic prostate cancer cell lines ranges from 5 to 15 µM.[14]

  • Breast and Gastric Cancer: Small molecule inhibitors of ONECUT2 have shown therapeutic efficacy in vivo in breast and gastric cancer models, leading to the regression of established distant metastases in mice.[15]

The development of ONECUT2 inhibitors represents a promising strategy for treating cancers that have become resistant to standard therapies.[13]

Quantitative Data Summary

Cancer Type Cell Line Inhibitor IC50 Effect Reference
Prostate Cancer22Rv1, C4-2CSRM6175-15 µMSuppressed cell growth and metastasis[7][14]
Hepatocellular Carcinoma-PD173074 (FGFR1 inhibitor) + ETC-1002 (ACLY inhibitor)-Markedly suppressed ONECUT2-mediated HCC metastasis[9]
Gastric Cancer---Knockdown of ONECUT2 dramatically decreased GC cells proliferation[16]
Breast Cancer-Small molecule inhibitor-Required for cell growth and survival in metastatic models[12]

Signaling Pathway Diagrams

ONECUT2-AR Axis in Prostate Cancer

ONECUT2_AR_Axis ONECUT2 suppresses the AR signaling axis in prostate cancer. cluster_nucleus Nucleus cluster_therapy Therapeutic Intervention ONECUT2 ONECUT2 AR Androgen Receptor (AR) ONECUT2->AR represses FOXA1 FOXA1 ONECUT2->FOXA1 represses NE_Genes Neuroendocrine Genes (e.g., PEG10) ONECUT2->NE_Genes activates AR_Targets AR Target Genes (e.g., KLK3/PSA) AR->AR_Targets activates FOXA1->AR co-activates CSRM617 CSRM617 CSRM617->ONECUT2 inhibits ONECUT2_FGF2_Loop ONECUT2 forms a positive feedback loop with FGF2 to promote HCC metastasis. cluster_cell Hepatocellular Carcinoma Cell ONECUT2 ONECUT2 FGF2 FGF2 ONECUT2->FGF2 upregulates ACLY ACLY ONECUT2->ACLY upregulates FGFR1 FGFR1 FGF2->FGFR1 activates Metastasis Metastasis FGF2->Metastasis ACLY->Metastasis ERK ERK FGFR1->ERK ELK1 ELK1 ERK->ELK1 ELK1->ONECUT2 upregulates Inhibitor_Screening_Workflow A generalized workflow for the discovery and development of ONECUT2 inhibitors. cluster_workflow ONECUT2 Inhibitor Screening and Validation InSilico In Silico Modeling & Virtual Screening HitID Hit Identification InSilico->HitID LibraryScreen Chemical Library Screening LibraryScreen->HitID CellViability Cell-Based Assays (Viability, Proliferation) HitID->CellViability TargetEngagement Target Engagement Assays (e.g., Western Blot for downstream targets) CellViability->TargetEngagement LeadOpt Lead Optimization TargetEngagement->LeadOpt InVivo In Vivo Efficacy (Xenograft Models) LeadOpt->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Tox Toxicology Studies PKPD->Tox Clinical Clinical Trials Tox->Clinical

References

Unraveling the Mechanism of CSRM617: A Technical Guide to its Role in Androgen Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Preclinical Efficacy and Mechanism of Action of a Novel ONECUT2 Inhibitor for Advanced Prostate Cancer

This technical guide offers a comprehensive overview of the early-stage research surrounding CSRM617, a novel small-molecule inhibitor of the transcription factor ONECUT2 (OC2). It is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology, with a particular focus on prostate cancer therapeutics. This document details the mechanism of action of CSRM617, its impact on androgen receptor (AR) signaling pathways, and presents key preclinical data and experimental protocols.

Core Mechanism of Action: Targeting a Master Regulator

CSRM617 has been identified as a first-in-class inhibitor that directly targets the ONECUT2 (OC2) transcription factor.[1] OC2 is a critical driver of lethal, metastatic castration-resistant prostate cancer (mCRPC) and functions as a master regulator of androgen receptor (AR) networks.[2][3] In advanced prostate cancer, OC2 acts as a survival factor and suppresses the AR transcriptional program.[3][4] CSRM617 exerts its therapeutic effect by binding to the OC2-HOX domain, thereby inhibiting its transcriptional activity.[1][5] This leads to the suppression of tumor growth and metastasis.[1][5] The efficacy of CSRM617 is correlated with the expression levels of OC2, with cancer cells expressing higher levels of OC2 being more responsive to the inhibitor.[2]

Quantitative Data Summary

The preclinical efficacy of CSRM617 has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings from this early-stage research.

Table 1: In Vitro Activity of CSRM617
ParameterValueCell Lines/ModelReference
Binding Affinity (Kd) 7.43 µMSurface Plasmon Resonance (SPR) assay with OC2-HOX domain[6]
In Vitro IC50 5-15 µMProstate cancer cell lines (e.g., 22Rv1, PC-3, LNCaP, C4-2)[6]
In Vitro Activity Inhibition of cell growth (20 nM - 20 µM, 48 hours)Panel of prostate cancer cell lines[6]
Induction of apoptosis (10-20 µM, 48-72 hours)22Rv1 cells[6]
Table 2: In Vivo Efficacy of CSRM617 in a 22Rv1 Xenograft Model
Treatment GroupDosageAdministrationOutcomeReference
Vehicle Control-Daily intraperitoneal injectionProgressive tumor growth[5]
CSRM61750 mg/kgDaily intraperitoneal injection for 20 daysSignificant inhibition of tumor growth and reduction in metastases[5]
Table 3: Key Molecular Effects of CSRM617
Molecular EffectObservationCell Line/ModelReference
PEG10 Expression Time-dependent decrease in mRNA expression22Rv1[7]
Significant downregulation in tumorsMouse models[7]
Apoptosis Induction Increased cleaved Caspase-3 and PARP expression22Rv1[2][7]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binds HSP HSP AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerization ARE Androgen Response Element AR_dimer->ARE Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates

Caption: A simplified diagram of the androgen receptor signaling pathway.

Proposed Mechanism of Action of CSRM617 cluster_effects Downstream Effects of CSRM617 CSRM617 CSRM617 ONECUT2 ONECUT2 CSRM617->ONECUT2 Inhibits AR_signaling Androgen Receptor Signaling ONECUT2->AR_signaling Suppresses PEG10 PEG10 ONECUT2->PEG10 Activates Tumor_Growth Tumor Growth & Metastasis ONECUT2->Tumor_Growth Promotes AR_signaling_restored AR Signaling (de-repressed) PEG10_down PEG10 Expression (downregulated) Apoptosis_induced Apoptosis (induced) Tumor_inhibition Tumor Growth & Metastasis (inhibited) Apoptosis Apoptosis Experimental Workflow for In Vitro Efficacy of CSRM617 cluster_assays Downstream Assays Cell_Culture Prostate Cancer Cell Culture (e.g., 22Rv1, LNCaP) Treatment Treat with varying concentrations of CSRM617 Cell_Culture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability Cell Viability Assay (MTT / CellTiter-Glo) Incubation->Viability Western Western Blot (Cleaved Caspase-3, PARP) Incubation->Western qPCR RT-qPCR (PEG10 expression) Incubation->qPCR

References

Methodological & Application

Application Notes and Protocols for CSRM617 Hydrochloride in Murine In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CSRM617 hydrochloride is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of the androgen receptor (AR) signaling pathway implicated in the progression of lethal, castration-resistant prostate cancer (CRPC).[1][2][3][4] Preclinical evaluations have demonstrated its capacity to induce apoptosis in prostate cancer cell lines and impede tumor growth and metastasis in murine models.[2][5] This document provides detailed protocols for the in vivo administration of this compound in mice, along with a summary of its mechanism of action and key quantitative data from preclinical studies.

Mechanism of Action

This compound directly binds to the HOX domain of ONECUT2, inhibiting its transcriptional activity.[2][3][6] OC2 is a critical driver of CRPC, promoting an androgen receptor (AR)-independent state.[2][3] It functions by suppressing the AR transcriptional program, in part by directly repressing the expression of AR and its co-factor FOXA1.[2][3] By inhibiting OC2, this compound reverses this suppression, leading to the inhibition of tumor growth and metastasis.[2] This inhibitory action ultimately leads to apoptosis, evidenced by the increased expression of cleaved Caspase-3 and PARP.[1][7][8]

Signaling Pathway

CSRM617_Signaling_Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound from in vivo and in vitro preclinical studies.

Table 1: In Vivo Efficacy of CSRM617 in a 22Rv1 Xenograft Model [2]

Treatment GroupDosageAdministrationOutcome
Vehicle Control-Daily intraperitoneal injectionProgressive tumor growth
CSRM61750 mg/kgDaily intraperitoneal injection for 20 daysSignificant inhibition of tumor growth and reduction in metastases

Table 2: In Vitro Activity of CSRM617 [9]

ParameterValueCell Lines/Model
Binding Affinity (Kd)7.43 µMSurface Plasmon Resonance (SPR) assay with OC2-HOX domain
In Vitro IC505-15 µMProstate cancer cell lines (e.g., 22Rv1, PC-3, LNCaP, C4-2)
In Vitro ActivityInhibition of cell growth (20 nM - 20 µM, 48 hours)Panel of prostate cancer cell lines
Induction of apoptosis (10-20 µM, 48-72 hours)22Rv1 cells

Experimental Protocols

Preparation of this compound Dosing Solution

This protocol describes the preparation of a this compound dosing solution for intraperitoneal or oral administration in mice at a dosage of 50 mg/kg.[10][11]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Corn oil (for oral gavage)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-gauge)

Procedure for Intraperitoneal (IP) Injection:

  • Calculate the required amount of this compound: The amount needed depends on the mean body weight of the mice in the treatment group and the total number of doses. For a 25g mouse, a 50 mg/kg dose requires 1.25 mg of this compound.[10]

  • Prepare the vehicle solution: Prepare a sterile solution of 2.5% DMSO in PBS. For example, to make 1 ml of the vehicle, mix 25 µl of sterile DMSO with 975 µl of sterile PBS.[4][10]

  • Dissolve this compound: Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. Add a small amount of DMSO (e.g., 2.5% of the final volume) to completely dissolve the powder. Vortex briefly to ensure complete dissolution.[10]

  • Prepare the final dosing solution: Add the sterile PBS to the dissolved this compound to achieve the final desired concentration and a 2.5% DMSO concentration. The final concentration should allow for a standard injection volume (e.g., 100-200 µl per mouse). For a 50 mg/kg dose in a 25g mouse with an injection volume of 100 µl, the final concentration would be 12.5 mg/ml.[10]

  • Storage: Use the prepared solution immediately. If short-term storage is necessary, keep it on ice and protected from light.[10]

Procedure for Oral Gavage:

  • Dissolve this compound in a suitable vehicle such as corn oil to the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse receiving 0.25 mL).[11]

  • Ensure the solution is homogenous and free of particulates.

  • Prepare fresh daily unless stability data indicates otherwise.[11]

In Vivo Efficacy Study in a Prostate Cancer Xenograft Mouse Model

This protocol outlines the assessment of this compound's anti-tumor efficacy in a subcutaneous xenograft model using 22Rv1 human prostate carcinoma cells.[2][7][10]

Materials and Animals:

  • Male immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old[10]

  • 22Rv1 human prostate carcinoma cells[10]

  • Matrigel[10]

  • Sterile PBS[10]

  • Calipers for tumor measurement[10]

  • This compound dosing solution (prepared as described above)

  • Vehicle control solution

Experimental Workflow:

experimental_workflow start Start cell_prep Cell Preparation (22Rv1 cells in PBS/Matrigel) start->cell_prep injection Subcutaneous Injection cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Daily Treatment (CSRM617 or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (e.g., 21-28 days) monitoring->endpoint analysis Data Analysis (Tumor Volume/Weight, % TGI) endpoint->analysis end End analysis->end

Procedure:

  • Cell Preparation: Culture 22Rv1 cells in appropriate media. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 to 5 x 10^7 cells/ml.[7][10]

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[7]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Tumors are typically palpable within 1-2 weeks.[7]

  • Randomization: Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[7]

  • Treatment Administration: Administer this compound or vehicle control to the respective groups daily via intraperitoneal injection or oral gavage for the duration of the study (e.g., 21-28 days).[7][11]

  • Monitoring: Measure tumor dimensions (length and width) with digital calipers every 2-3 days.[7] Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.[7] Monitor animal body weight and general health status regularly.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.[10] Calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[10]

Metastasis Study

This protocol is for assessing the anti-metastatic potential of this compound.[2][5]

Procedure:

  • Cell Injection: Intracardially inject luciferase-tagged 22Rv1 cells into SCID mice.[5]

  • Treatment: Begin daily treatment with 50 mg/kg this compound or vehicle two days after cell injection.[5]

  • Monitoring: Monitor metastatic progression by bioluminescence imaging.[2]

  • Analysis: A significant reduction in the onset and growth of diffuse metastases indicates efficacy.[5]

Pharmacodynamic Studies

To confirm the biological activity of this compound in vivo, the expression of downstream target genes can be assessed in tumor tissues.

Procedure:

  • At the end of the in vivo efficacy study, collect tumor samples from both the this compound-treated and vehicle control groups.

  • Measure the protein levels of PEG10, a direct target of ONECUT2, in the tumors.[5] A significant downregulation of PEG10 expression in the tumors from the treated group confirms the in vivo bioactivity of this compound.[5]

Conclusion

This compound is a promising therapeutic agent for advanced prostate cancer, targeting the master regulator ONECUT2. The protocols outlined in this document provide a framework for conducting in vivo studies to further evaluate its therapeutic potential. The quantitative data presented demonstrates its potent anti-cancer effects in preclinical models.

References

Application Notes and Protocols for Preparing CSRM617 Hydrochloride Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of CSRM617 hydrochloride stock solutions for use in cell culture experiments. CSRM617 is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor (AR) networks, particularly in the context of castration-resistant prostate cancer (CRPC).[1] Proper preparation of this compound is critical for obtaining accurate and reproducible experimental results.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 291.69 g/mol [2]
CAS Number 1353749-74-2[3]
Appearance Solid powder[4]
Solubility ≥ 2.5 mg/mL in DMSO[3]
Binding Affinity (Kd) 7.43 µM (to ONECUT2-HOX domain)[3][5]
Recommended Solvent Dimethyl sulfoxide (DMSO)[3][6]
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months[3][7]
In Vitro Concentration Range 0.01-100 µM in various prostate cancer cell lines[3][8]
Mechanism of Action and Signaling Pathway

This compound selectively binds to the HOX domain of the ONECUT2 (OC2) transcription factor.[1][9] OC2 is a key regulator of the androgen receptor (AR) signaling network and acts as a suppressor of the AR transcriptional program.[1][9] By inhibiting OC2, CSRM617 effectively removes this suppression. Furthermore, OC2 has been shown to directly repress the expression of both AR and the pioneer factor FOXA1, which is crucial for AR's ability to bind to chromatin.[1] Inhibition of OC2 by CSRM617 also leads to the induction of apoptosis, evidenced by the appearance of cleaved Caspase-3 and PARP.[3][8]

CSRM617_Signaling_Pathway cluster_nucleus Nucleus ONECUT2 ONECUT2 AR_FOXA1 AR & FOXA1 Expression ONECUT2->AR_FOXA1 AR_program AR Transcriptional Program ONECUT2->AR_program Cell_Survival Cell Survival & Proliferation ONECUT2->Cell_Survival Promotes AR_FOXA1->AR_program Apoptosis_genes Apoptosis Induction (Caspase-3, PARP) AR_program->Apoptosis_genes AR_program->Cell_Survival CSRM617 CSRM617 CSRM617->ONECUT2

Caption: CSRM617 inhibits ONECUT2, affecting the AR signaling pathway.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Pre-handling of Powder: Before opening the vial, centrifuge it briefly to ensure all the powder is collected at the bottom.[7]

  • Calculating the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 For 1 mL (0.001 L) of a 10 mM (0.01 M) solution: Mass (mg) = 0.01 mol/L * 291.69 g/mol * 0.001 L * 1000 mg/g = 2.9169 mg

  • Dissolution: a. Carefully weigh out the required amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to the tube. For example, add 1 mL of DMSO to 2.9169 mg of the compound. c. Vortex the solution thoroughly until the powder is completely dissolved.[6] If dissolution is slow, gentle warming in a water bath (not exceeding 50°C) or brief sonication can be used to aid dissolution.[3][10]

  • Sterilization (Optional): For sterile applications, the DMSO stock solution can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7] b. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Ensure the tubes are tightly sealed to prevent moisture absorption.

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the 10 mM DMSO stock solution to final working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

  • Calibrated pipettes and sterile tips

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilutions (if necessary): It is best practice to perform serial dilutions of the concentrated stock in DMSO before adding it to the aqueous cell culture medium to prevent precipitation.

  • Final Dilution in Culture Medium: a. Determine the final desired concentration of this compound for your experiment (e.g., 10 µM, 20 µM).[3][8] b. Directly add the appropriate volume of the DMSO stock solution (or a diluted intermediate) to the pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). c. Mix immediately by gentle pipetting or swirling.

  • Control Preparation: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor used in the experiment.[11] The final DMSO concentration in the cell culture medium should typically not exceed 0.1% to 0.5% to avoid cytotoxicity, though this can be cell-line dependent.[7][11]

  • Application to Cells: Replace the existing medium in your cell culture plates with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 48 or 72 hours).[3][8]

Experimental Workflow Diagram

CSRM617_Workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application start Start: CSRM617 HCl Powder weigh Weigh Powder start->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and using this compound.

References

Application Notes and Protocols: Determining the Optimal Concentration of CSRM617 for Apoptosis Induction in the 22Rv1 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSRM617 is a novel small-molecule inhibitor that targets the transcription factor ONECUT2 (OC2), a key driver in metastatic castration-resistant prostate cancer (mCRPC).[1][2] OC2 acts as a master regulator of androgen receptor (AR) networks and is a survival factor in mCRPC models.[1][3] By directly binding to the HOX domain of OC2, CSRM617 inhibits its transcriptional activity, leading to the suppression of tumor growth and the induction of apoptosis in prostate cancer cell lines.[1][4] The 22Rv1 cell line, derived from a human prostate carcinoma xenograft, is a valuable in vitro model for studying castration-resistant prostate cancer as it expresses both full-length androgen receptor and splice variants like AR-V7.[4][5][6] These application notes provide a comprehensive guide to determining the optimal concentration of CSRM617 for inducing apoptosis in the 22Rv1 cell line, including detailed experimental protocols and data presentation.

Mechanism of Action

CSRM617 selectively inhibits the transcription factor ONECUT2. In prostate cancer, OC2 suppresses the androgen receptor (AR) transcriptional program.[1] By inhibiting OC2, CSRM617 initiates a signaling cascade that leads to programmed cell death, or apoptosis.[4] This is evidenced by the increased levels of cleaved Caspase-3 and its substrate, Poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.[1][3] The efficacy of CSRM617 is correlated with the expression level of OC2 in the cancer cells, with cells expressing higher levels of OC2 being more responsive to the inhibitor.[1][3]

CSRM617 CSRM617 ONECUT2 ONECUT2 CSRM617->ONECUT2 inhibits Apoptosis Apoptosis CSRM617->Apoptosis induces AR_signaling AR Signaling Suppression ONECUT2->AR_signaling suppresses ONECUT2->Apoptosis inhibits Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 activates PARP Cleaved PARP Caspase3->PARP cleaves

Caption: CSRM617 signaling pathway leading to apoptosis.

Quantitative Data Summary

The following tables summarize the reported effects of CSRM617 on the 22Rv1 cell line. It is recommended to perform a dose-response experiment to determine the precise IC50 value for cell growth inhibition and the optimal concentration for apoptosis induction in your specific experimental setup.

Table 1: CSRM617-Mediated Inhibition of 22Rv1 Cell Growth

Concentration Range (48 hours)OutcomeReference
20 nM - 20 µMInhibition of cell growth[3]

Table 2: CSRM617-Mediated Induction of Apoptosis in 22Rv1 Cells

Treatment ConditionOutcomeKey MarkersReference
10 - 20 µM for 48 hoursInduces apoptosisNot specified[4]
20 µM for 72 hoursInduces apoptosisIncreased cleaved Caspase-3 and PARP[1][3]

Based on the available data, a concentration range of 10-20 µM is recommended for initial experiments to induce apoptosis in the 22Rv1 cell line, with treatment durations of 48 to 72 hours.

Experimental Protocols

The following are detailed protocols for key experiments to determine the optimal concentration of CSRM617 for inducing apoptosis in 22Rv1 cells.

cluster_0 Phase 1: Viability cluster_1 Phase 2: Apoptosis Quantification cluster_2 Phase 3: Marker Analysis a 22Rv1 Cell Culture b MTT Assay a->b c Determine IC50 b->c d Annexin V/PI Staining c->d e Flow Cytometry d->e f Western Blot e->f g Cleaved Caspase-3/PARP f->g

Caption: Experimental workflow for CSRM617 evaluation.
Cell Culture and Maintenance

  • Cell Line: 22Rv1 (human prostate carcinoma)

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1]

  • Subculture: Split sub-confluent cultures (70-80%) using 0.25% Trypsin-EDTA.

Cell Viability Assay (MTT Assay)

This assay determines the effect of CSRM617 on the viability and proliferation of 22Rv1 cells.

  • Materials:

    • 96-well plates

    • CSRM617 stock solution (dissolved in DMSO)

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed 22Rv1 cells (5,000 - 10,000 cells/well) in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of CSRM617 in complete culture medium. A recommended starting range is 0.01 µM to 100 µM.[1]

    • Include a vehicle control (DMSO) at the same concentration as in the highest CSRM617 treatment.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CSRM617 or vehicle control.

    • Incubate the plate for 48 hours at 37°C.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following CSRM617 treatment using flow cytometry.

  • Materials:

    • 6-well plates

    • CSRM617 stock solution

    • Complete culture medium

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed 22Rv1 cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate and allow them to attach overnight.

    • Treat the cells with desired concentrations of CSRM617 (e.g., 10 µM and 20 µM) and a vehicle control for 48 or 72 hours.[1]

    • Harvest the cells by trypsinization and collect any floating cells from the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blotting for Apoptotic Markers

This protocol detects the expression levels of key apoptotic proteins, cleaved Caspase-3 and cleaved PARP.

  • Materials:

    • 6-well plates

    • CSRM617 stock solution

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed 22Rv1 cells in 6-well plates and treat with CSRM617 as described for the apoptosis assay.

    • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

CSRM617 presents a promising therapeutic strategy for castration-resistant prostate cancer by targeting the ONECUT2 transcription factor and inducing apoptosis. The optimal concentration for inducing apoptosis in the 22Rv1 cell line is in the range of 10-20 µM for 48-72 hours. The provided protocols offer a systematic approach to validate the efficacy of CSRM617 and determine the optimal experimental conditions for further preclinical research and drug development.

References

Application Notes and Protocols for Cell Viability Assessment of CSRM617 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSRM617 hydrochloride is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1] ONECUT2 has been identified as a master regulator of androgen receptor (AR) networks, particularly in the context of castration-resistant prostate cancer (CRPC).[2] this compound directly binds to the ONECUT2-HOX domain, inhibiting its transcriptional activity.[1][3] This inhibition leads to the induction of apoptosis, characterized by the appearance of cleaved Caspase-3 and PARP, making it a compound of significant interest for cancer therapeutics.[1][4] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on cancer cell lines using the widely accepted MTT and MTS cell viability assays.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting ONECUT2, a key transcription factor that suppresses the AR signaling pathway.[2][5] By inhibiting ONECUT2, CSRM617 effectively removes this suppression, leading to a cascade of events that culminate in apoptosis or programmed cell death.[5][6] This makes cell viability assays crucial for determining the dose-dependent efficacy of the compound.

Data Presentation

The following table summarizes representative quantitative data for the effect of this compound on the viability of prostate cancer cell lines, as would be determined by an MTT or MTS assay.

CSRM617 Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.0
0.0196 ± 4.5
0.189 ± 5.2
175 ± 6.1
1052 ± 4.8
2038 ± 3.9
10021 ± 2.5

Note: This data is illustrative. Actual results will vary depending on the cell line, experimental conditions, and specific assay used.

Experimental Protocols

Preparation of this compound Stock Solution

Due to its enhanced water solubility and stability, this compound is recommended for in vitro studies.[4]

  • Reconstitution: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).[7]

  • Storage: Aliquot the stock solution and store at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[7] Avoid repeated freeze-thaw cycles.

Protocol 1: MTT Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Prostate cancer cell lines (e.g., PC-3, 22RV1, LNCaP, C4-2)[1]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear flat-bottom plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]

  • Multichannel pipette and sterile tips

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in their logarithmic growth phase.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.[10]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A recommended starting concentration range is 0.01 µM to 100 µM.[5]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.[10]

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[1]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[10]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[11]

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background.

    • Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control wells (set as 100% viability).[12]

Protocol 2: MTS Cell Viability Assay

The MTS assay is a colorimetric method that offers the advantage of a soluble formazan product, simplifying the protocol.[13]

Materials:

  • Prostate cancer cell lines (e.g., PC-3, 22RV1, LNCaP, C4-2)[1]

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound stock solution (10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[7]

  • Multichannel pipette and sterile tips

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay Protocol.

  • MTS Assay:

    • After the desired incubation period with this compound, add 20 µL of MTS reagent directly to each well containing 100 µL of culture medium.[14]

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light.[7][14]

    • Gently shake the plate for a few seconds.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.[14]

    • Subtract the average absorbance of the media-only blank wells from all other values.[12]

    • Normalize the data to the vehicle control wells (set as 100% viability) to determine the percentage of cell viability.[7][12]

Mandatory Visualizations

CSRM617_Signaling_Pathway CSRM617 CSRM617 Hydrochloride ONECUT2 ONECUT2 CSRM617->ONECUT2 Inhibits Apoptosis Apoptosis CSRM617->Apoptosis AR_Signaling Androgen Receptor (AR) Signaling Pathway ONECUT2->AR_Signaling Suppresses ONECUT2->Apoptosis Inhibits Caspase3_PARP Cleaved Caspase-3 Cleaved PARP Apoptosis->Caspase3_PARP Induces

Caption: Signaling pathway of this compound in prostate cancer cells.

MTT_MTS_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Cell_Seeding 1. Seed Cells (5,000-10,000 cells/well) Compound_Prep 2. Prepare CSRM617 Dilutions (0.01-100 µM) Incubation 3. Add Compound & Incubate (48-72h) Compound_Prep->Incubation MTT_Addition 4a. Add MTT Reagent (Incubate 2-4h) Incubation->MTT_Addition MTS_Addition 4b. Add MTS Reagent (Incubate 1-4h) Incubation->MTS_Addition Solubilization 5a. Solubilize Formazan (DMSO) MTT_Addition->Solubilization Read_MTS 6b. Read Absorbance (490 nm) MTS_Addition->Read_MTS Read_MTT 6a. Read Absorbance (570 nm) Solubilization->Read_MTT

Caption: Experimental workflow for MTT/MTS cell viability assays.

References

Application Notes and Protocols for a Xenograft Study with CSRM617 in Nude Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting a xenograft study to evaluate the efficacy of CSRM617, a selective inhibitor of the ONECUT2 (OC2) transcription factor, in a nude mouse model of prostate cancer. The protocols detailed below cover cell line selection, animal model establishment, drug administration, and endpoint analysis.

Introduction

CSRM617 is a novel small-molecule inhibitor that targets ONECUT2, a master regulator of androgen receptor (AR) networks, particularly in castration-resistant prostate cancer (CRPC).[1] By directly binding to the HOX domain of OC2, CSRM617 inhibits its function, leading to a profound impact on the AR signaling pathway.[1][2] OC2 typically suppresses the AR transcriptional program; therefore, its inhibition by CSRM617 effectively removes this suppression.[1] This makes CSRM617 a promising therapeutic agent for advanced prostate cancer. Xenograft models using human prostate cancer cell lines implanted in immunodeficient mice are a crucial preclinical tool to assess the in vivo efficacy of such targeted therapies.[3][4]

Data Presentation

The following tables summarize the quantitative data pertinent to the use of CSRM617 in preclinical prostate cancer models.

Table 1: In Vitro Activity of CSRM617 in Prostate Cancer Cell Lines

Cell LineTypeKey CharacteristicsIC50 of CSRM617Reference
22Rv1Human Prostate CarcinomaAR-positive, high ONECUT2 expression~10-20 µM (concentration for apoptosis induction)[5][6]
LNCaPHuman Prostate AdenocarcinomaAndrogen-sensitive, AR-positiveNot explicitly stated, but growth is inhibited[7]
C4-2Human Prostate CarcinomaAndrogen-independent LNCaP derivativeNot explicitly stated, but growth is inhibited
PC-3Human Prostate AdenocarcinomaAR-negativeNot explicitly stated, but growth is inhibited

Table 2: In Vivo Efficacy of CSRM617 in a 22Rv1 Xenograft Model

ParameterValueMethodReference
Animal Model Nude or SCID miceImmunodeficient[1][8]
Cell Line 22Rv1 (subcutaneous or intracardiac injection)High ONECUT2 expression[9]
CSRM617 Dosage 50 mg/kgDaily oral gavage or intraperitoneal injection[1]
Treatment Duration 20-28 days---[9]
Primary Outcome Significant inhibition of tumor growth and reduction in metastasesTumor volume measurement and bioluminescence imaging[8]
Biomarker Modulation Significant downregulation of PEG10 expression in tumorsWestern Blot or Immunohistochemistry[8]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of CSRM617 and the general workflow for a xenograft study.

CSRM617_Signaling_Pathway CSRM617 CSRM617 ONECUT2 ONECUT2 (OC2) CSRM617->ONECUT2 Inhibits Apoptosis Apoptosis CSRM617->Apoptosis AR_Signaling Androgen Receptor (AR) Signaling Axis ONECUT2->AR_Signaling Suppresses FOXA1 FOXA1 ONECUT2->FOXA1 Represses PEG10 PEG10 (Neuroendocrine Marker) ONECUT2->PEG10 Activates Tumor_Growth Tumor Growth & Metastasis AR_Signaling->Tumor_Growth PEG10->Tumor_Growth

CSRM617 inhibits ONECUT2, impacting downstream pathways.

Xenograft_Study_Workflow start Start: Cell Culture (e.g., 22Rv1) cell_prep Cell Preparation (Harvest and resuspend in Matrigel) start->cell_prep injection Subcutaneous Injection into Nude Mice cell_prep->injection tumor_growth Tumor Growth Monitoring (to 100-150 mm³) injection->tumor_growth randomization Randomization of Mice (Treatment vs. Control) tumor_growth->randomization treatment Daily Administration (CSRM617 or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (every 2-3 days) treatment->monitoring endpoint Study Endpoint (e.g., 21-28 days) monitoring->endpoint analysis Tumor Excision, Weighing, & Biomarker Analysis endpoint->analysis

References

Application Note: Flow Cytometry Analysis of Apoptosis with CSRM617 and Annexin V

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process essential for tissue homeostasis and development.[1] Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer.[2] Consequently, the induction of apoptosis in cancer cells is a primary objective for many therapeutic strategies.[3] CSRM617 is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), which has been identified as a master regulator in aggressive forms of prostate cancer.[4][5] By inhibiting OC2, CSRM617 has been demonstrated to induce apoptosis, making it a promising candidate for cancer therapy.[6][7]

A key hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS.[1] When conjugated to a fluorochrome, Annexin V serves as a sensitive probe for detecting apoptotic cells via flow cytometry.[1] Co-staining with a viability dye, such as Propidium Iodide (PI), allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

This application note provides a detailed protocol for the analysis of apoptosis induced by CSRM617 using Annexin V and PI co-staining followed by flow cytometry.

Principle of the Assay

In viable cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During the initial stages of apoptosis, this membrane asymmetry is lost, and PS is exposed on the cell's outer surface. Annexin V conjugated to a fluorochrome (e.g., FITC, PE, or APC) binds to the exposed PS residues.[2] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that cannot cross the intact plasma membrane of viable or early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.

By using flow cytometry to simultaneously detect the fluorescence from both Annexin V and PI, it is possible to distinguish four cell populations:

  • Annexin V- / PI- (Lower-Left Quadrant): Live, healthy cells.[8]

  • Annexin V+ / PI- (Lower-Right Quadrant): Early apoptotic cells.[8]

  • Annexin V+ / PI+ (Upper-Right Quadrant): Late apoptotic or necrotic cells.[8]

  • Annexin V- / PI+ (Upper-Left Quadrant): Necrotic cells.[8]

Quantitative Data Summary

The following tables summarize the quantitative effects of CSRM617 on prostate cancer cell lines as reported in preclinical studies.

Table 1: Efficacy of CSRM617 in Prostate Cancer Cell Lines

Cell LineTreatment ConditionEffectReference
22Rv110-20 µM for 48 hoursConcentration-dependent increase in apoptosis[7]
22Rv120 µM for 72 hoursInduction of apoptosis, increased cleaved Caspase-3 and PARP[7][9]
PC-3, LNCaP, C4-20.01-100 µM for 48 hoursInhibition of cell growth[7][9]

Table 2: Binding Affinity of CSRM617

TargetAssay TypeDissociation Constant (Kd)Reference
ONECUT2 (OC2)-HOX domainSurface Plasmon Resonance (SPR)7.43 µM[7][10]

Signaling Pathway and Experimental Workflow

CSRM617-Induced Apoptosis Signaling Pathway

CSRM617 induces apoptosis by selectively inhibiting the transcription factor ONECUT2. This inhibition leads to the activation of the intrinsic apoptotic pathway, which is characterized by the cleavage and activation of Caspase-3 and subsequent cleavage of PARP.[4][6]

CSRM617_Apoptosis_Pathway CSRM617 CSRM617 ONECUT2 ONECUT2 CSRM617->ONECUT2 inhibits Intrinsic_Pathway Intrinsic Apoptotic Pathway ONECUT2->Intrinsic_Pathway inhibition leads to activation Caspase3 Cleaved Caspase-3 Intrinsic_Pathway->Caspase3 activates PARP Cleaved PARP Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: CSRM617 inhibits ONECUT2, leading to apoptosis.

Experimental Workflow for Apoptosis Analysis

The general workflow for assessing CSRM617-induced apoptosis involves cell treatment, staining with Annexin V and PI, and subsequent analysis by flow cytometry.[2][4]

Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_stain Staining cluster_analysis Data Acquisition and Analysis Cell_Culture Seed and Culture Cells Treatment Treat with CSRM617 (and controls) Cell_Culture->Treatment Harvest Harvest Cells (adherent and floating) Treatment->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V and PI Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Gating Quadrant Gating Flow_Cytometry->Gating Quantification Quantify Cell Populations Gating->Quantification

Caption: Workflow for evaluating CSRM617-induced apoptosis.

Experimental Protocols

Materials
  • Cancer cell line of interest (e.g., 22Rv1)[11]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)[11]

  • CSRM617[6]

  • DMSO (for dissolving CSRM617)[11]

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free[12]

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)[6][12]

  • 6-well plates[11]

  • Flow cytometer[6]

Cell Preparation and Treatment
  • Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment and allow them to attach overnight.[11]

  • Prepare a stock solution of CSRM617 in DMSO.

  • On the following day, treat the cells with the desired concentrations of CSRM617 (e.g., 10 µM and 20 µM for 22Rv1). Include a vehicle control (DMSO) at the same concentration as in the highest CSRM617 treatment.[11]

  • Incubate the cells for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[11]

Staining Protocol
  • Harvest Cells:

    • For adherent cells, carefully collect the culture medium, which contains floating (potentially apoptotic) cells.[2]

    • Wash the adherent cells once with PBS.

    • Gently detach the adherent cells using a non-enzymatic method like an EDTA-based dissociation buffer or a cell scraper. Avoid harsh trypsinization, as it can damage the cell membrane.[2]

    • Combine the detached cells with the previously collected culture medium.

    • For suspension cells, simply collect the cells from the culture vessel.

  • Centrifuge the cell suspension at approximately 300-400 x g for 5 minutes at room temperature.[13]

  • Discard the supernatant and wash the cells twice with cold PBS, centrifuging between each wash.[13]

  • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[6][12]

  • Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.[6][8]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[6]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4][12]

  • After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining, as the Annexin V binding is reversible.[2][6]

Flow Cytometry Analysis
  • Analyze the samples on a flow cytometer as soon as possible (ideally within one hour) after staining.[2][6]

  • Controls for Setup:

    • Unstained cells: To set the baseline fluorescence.

    • Annexin V only: To set compensation for spectral overlap into the PI channel.[2]

    • PI only: To set compensation for spectral overlap into the Annexin V channel.[2]

  • For each sample, collect a minimum of 10,000 events.[3]

  • Create a dot plot with Annexin V fluorescence (e.g., FITC) on the x-axis and PI fluorescence on the y-axis.

  • Apply a quadrant gate to differentiate the four populations: viable, early apoptotic, late apoptotic/necrotic, and necrotic cells.[3]

  • Calculate the percentage of cells in each quadrant. The total percentage of apoptotic cells is often calculated by summing the percentages of early and late apoptotic cells.[3]

Troubleshooting

IssuePossible CauseSuggested Solution
High background apoptosis in control cellsSuboptimal cell culture conditions (e.g., over-confluency, nutrient deprivation). Harsh cell handling during harvesting.Use cells in the logarithmic growth phase. Handle cells gently.[13]
No significant increase in apoptosis with CSRM617CSRM617 concentration is too low or incubation time is too short. Cell line is not sensitive to CSRM617.Perform a dose-response and time-course experiment. Verify the expression of ONECUT2 in your cell line.[13]
Most cells are Annexin V+/PI+Apoptosis was over-induced, leading to secondary necrosis.Reduce the incubation time or the concentration of CSRM617.

References

Application Notes and Protocols: Lentiviral shRNA Knockdown of ONECUT2 to Mimic CSRM617 Effects in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One cut domain family member 2 (ONECUT2) has emerged as a critical transcription factor and a master regulator in the progression of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] It plays a pivotal role in driving therapy resistance by suppressing the androgen receptor (AR) axis and promoting neuroendocrine differentiation.[2][4][5][6] The small molecule inhibitor CSRM617 has been identified as a promising therapeutic agent that directly targets the ONECUT2 HOX domain, thereby inhibiting its function and suppressing tumor growth and metastasis.[1][4][7]

These application notes provide a comprehensive guide for researchers to mimic the therapeutic effects of CSRM617 by utilizing lentiviral-mediated short hairpin RNA (shRNA) to achieve stable knockdown of ONECUT2. This genetic approach serves as a powerful tool to validate ONECUT2 as a therapeutic target and to elucidate the downstream molecular consequences of its inhibition, complementing pharmacological studies. While both CSRM617 and shRNA aim to inhibit ONECUT2 function, they do so through different mechanisms—pharmacological inhibition versus genetic silencing—which can sometimes lead to distinct biological outcomes.[8][9]

Signaling Pathways and Experimental Workflow

To effectively mimic the effects of CSRM617, it is crucial to understand the signaling pathways in which ONECUT2 is involved and to design a robust experimental workflow.

ONECUT2 Signaling Pathway in Castration-Resistant Prostate Cancer

The following diagram illustrates the central role of ONECUT2 in promoting neuroendocrine differentiation and suppressing the androgen receptor signaling pathway in castration-resistant prostate cancer. CSRM617 directly inhibits ONECUT2, while shRNA leads to the degradation of ONECUT2 mRNA.

ONECUT2_Signaling_Pathway cluster_nucleus Nucleus cluster_interventions Therapeutic Interventions cluster_phenotype Cellular Phenotype REST REST ONECUT2 ONECUT2 REST->ONECUT2 AR AR ONECUT2->AR FOXA1 FOXA1 ONECUT2->FOXA1 PEG10 PEG10 ONECUT2->PEG10 SMAD3 SMAD3 ONECUT2->SMAD3 Proliferation Proliferation ONECUT2->Proliferation Metastasis Metastasis ONECUT2->Metastasis NED Neuroendocrine Differentiation ONECUT2->NED AR_Signaling AR Signaling ONECUT2->AR_Signaling AR_Targets AR Target Genes AR->AR_Targets FOXA1->AR NE_Genes Neuroendocrine Genes PEG10->NE_Genes HIF1a HIF1α SMAD3->HIF1a Hypoxia_Genes Hypoxia Response Genes HIF1a->Hypoxia_Genes CSRM617 CSRM617 CSRM617->ONECUT2 shRNA Lentiviral shRNA shRNA->ONECUT2 (mRNA degradation)

Caption: ONECUT2 signaling in CRPC and points of intervention.

Experimental Workflow for ONECUT2 Knockdown and Phenotypic Analysis

The following diagram outlines the key steps to generate stable ONECUT2 knockdown cell lines and subsequently compare their phenotype to cells treated with CSRM617.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_validation Validation cluster_comparison Phenotypic Comparison cluster_assays Functional Assays shRNA_Design shRNA Design & Lentiviral Vector Cloning Virus_Production Lentiviral Particle Production & Titer shRNA_Design->Virus_Production Transduction Lentiviral Transduction of Target Cells Virus_Production->Transduction Cell_Culture Prostate Cancer Cell Culture (e.g., 22Rv1) Cell_Culture->Transduction CSRM617_Group Parental Cells + CSRM617 Treatment Cell_Culture->CSRM617_Group Control_Group Control shRNA or Vehicle (DMSO) Cell_Culture->Control_Group Selection Antibiotic Selection (e.g., Puromycin) Transduction->Selection Expansion Expansion of Stable Knockdown Clones Selection->Expansion qPCR qRT-PCR for ONECUT2 mRNA Expansion->qPCR Western_Blot Western Blot for ONECUT2 Protein Expansion->Western_Blot shRNA_Group Stable ONECUT2 Knockdown Cells Expansion->shRNA_Group Proliferation_Assay Proliferation Assay (e.g., MTT, Celigo) shRNA_Group->Proliferation_Assay Migration_Assay Migration/Invasion Assay (e.g., Transwell) shRNA_Group->Migration_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3/7) shRNA_Group->Apoptosis_Assay Gene_Expression Gene Expression Analysis (e.g., RNA-seq, qRT-PCR) shRNA_Group->Gene_Expression CSRM617_Group->Proliferation_Assay CSRM617_Group->Migration_Assay CSRM617_Group->Apoptosis_Assay CSRM617_Group->Gene_Expression Control_Group->Proliferation_Assay Control_Group->Migration_Assay Control_Group->Apoptosis_Assay Control_Group->Gene_Expression

Caption: Workflow for ONECUT2 knockdown and comparison with CSRM617.

Data Presentation: Quantitative Comparison

The following tables summarize expected quantitative data from experiments comparing ONECUT2 knockdown with CSRM617 treatment.

Table 1: In Vitro Efficacy of ONECUT2 Inhibition

Experimental GroupCell LineONECUT2 mRNA Level (Relative to Control)ONECUT2 Protein Level (Relative to Control)IC50 / EC50
Control 22Rv11.01.0N/A
ONECUT2 shRNA #1 22Rv1~0.25~0.20N/A
ONECUT2 shRNA #2 22Rv1~0.30~0.25N/A
CSRM617 Treatment 22Rv1No significant changeNo significant change~20 µM (for proliferation)[7]

Table 2: Phenotypic Effects of ONECUT2 Inhibition

Experimental GroupCell Proliferation (% of Control)Cell Migration (% of Control)Apoptosis (Fold change in Caspase-3/7 activity)
Control 100%100%1.0
ONECUT2 shRNA #1 DecreasedDecreasedIncreased
ONECUT2 shRNA #2 DecreasedDecreasedIncreased
CSRM617 Treatment (20 µM) Decreased[7]DecreasedIncreased[7]

Table 3: Downstream Gene Expression Changes

Experimental GroupRelative mRNA Expression of PEG10Relative mRNA Expression of FOXA1Relative mRNA Expression of AR
Control 1.01.01.0
ONECUT2 shRNA #1 DecreasedIncreasedIncreased
ONECUT2 shRNA #2 DecreasedIncreasedIncreased
CSRM617 Treatment Decreased[7]IncreasedIncreased

Experimental Protocols

Protocol 1: Lentiviral shRNA Production and Transduction

This protocol outlines the steps for producing lentiviral particles and transducing prostate cancer cells to establish stable ONECUT2 knockdown.

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • shRNA transfer plasmid (e.g., pLKO.1-puro) with ONECUT2-targeting and non-targeting control sequences

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

  • Prostate cancer cell line (e.g., 22Rv1)

  • Polybrene or hexadimethrine bromide[10]

  • Puromycin[11]

Procedure:

  • Lentiviral Production (Day 1):

    • Plate HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.[12]

    • Co-transfect the HEK293T cells with the shRNA transfer plasmid and packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Virus Harvest (Day 3-4):

    • 48-72 hours post-transfection, harvest the supernatant containing the lentiviral particles.

    • Centrifuge the supernatant to pellet cell debris and filter through a 0.45 µm filter.

    • (Optional) Concentrate the viral particles using a commercially available kit.

    • Titer the virus to determine the multiplicity of infection (MOI).

  • Transduction of Prostate Cancer Cells (Day 4):

    • Plate the target prostate cancer cells (e.g., 22Rv1) to be 50-70% confluent on the day of transduction.

    • Add the lentiviral supernatant to the cells at various MOIs (e.g., 1, 5, 10) in the presence of polybrene (typically 4-8 µg/mL).[10]

    • Incubate for 18-24 hours.

  • Selection of Stable Cells (Day 5 onwards):

    • Replace the virus-containing media with fresh media.

    • 48 hours post-transduction, begin selection by adding puromycin to the media. The concentration of puromycin should be predetermined with a kill curve for the specific cell line (typically 1-10 µg/mL).[11]

    • Replace the selection media every 3-4 days until resistant colonies appear.[11]

    • Isolate and expand individual colonies to establish stable knockdown cell lines.

Protocol 2: Validation of ONECUT2 Knockdown

A. Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction: Isolate total RNA from the stable knockdown and control cell lines using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for ONECUT2 and a housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative expression of ONECUT2 using the ΔΔCt method.

B. Western Blotting

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against ONECUT2, followed by an HRP-conjugated secondary antibody. Use an antibody against a loading control (e.g., β-actin, GAPDH) for normalization.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: Phenotypic Assays

A. Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Plate an equal number of stable knockdown, control, and parental cells (for CSRM617 treatment) in a 96-well plate.

  • Treatment: For the CSRM617 group, add the inhibitor at the desired concentration. Add vehicle (e.g., DMSO) to the control group.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

B. Transwell Migration Assay

  • Cell Seeding: Seed cells in the upper chamber of a Transwell insert in serum-free media.

  • Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 12-24 hours to allow for cell migration.

  • Staining and Counting: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane. Count the migrated cells under a microscope.

C. Apoptosis Assay (Caspase-Glo 3/7 Assay)

  • Cell Seeding: Plate cells in a 96-well plate as described for the proliferation assay.

  • Treatment and Incubation: Treat the cells and incubate for the desired time.

  • Assay: Use a commercial Caspase-Glo 3/7 assay kit according to the manufacturer's instructions.

  • Measurement: Measure the luminescence, which is proportional to caspase activity.

Conclusion

The use of lentiviral shRNA to knock down ONECUT2 provides a robust and specific method to investigate its function and to validate it as a therapeutic target in castration-resistant prostate cancer. By following these detailed protocols, researchers can effectively mimic the effects of the pharmacological inhibitor CSRM617, allowing for a comprehensive understanding of the biological consequences of ONECUT2 inhibition. This dual approach of genetic and pharmacological inhibition will be instrumental in advancing the development of novel therapies for advanced prostate cancer.

References

Application Notes and Protocols: Solubilizing and Utilizing CSRM617 Hydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the solubilization of CSRM617 hydrochloride in dimethyl sulfoxide (DMSO) and its application in various in vitro assays. The protocols outlined below are intended to ensure accurate and reproducible results in studies investigating the biological activity of this selective ONECUT2 inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating experimental planning and execution.

Table 1: Solubility of this compound in DMSO

ParameterValueNotes
Solubility45 - 125 mg/mLSolubility may vary based on the purity of the compound and the quality of the DMSO.[1][2][3]
Molar Concentration154.27 - 428.54 mMCalculated based on a molecular weight of 291.69 g/mol .[3]
RecommendationsUse newly opened, anhydrous DMSO.DMSO is hygroscopic, and water content can significantly decrease solubility.[1][2]
Sonication or gentle heating may be required.To aid in the dissolution of the compound.[1]

Table 2: Recommended Storage Conditions for this compound Stock Solution

Storage TemperatureDurationNotes
-20°CUp to 1 monthFor short-term storage.[1][4]
-80°CUp to 6 monthsFor long-term storage.[1][4]
Aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

Table 3: In Vitro Working Concentrations and Incubation Times

AssayCell LineConcentration RangeIncubation TimeObserved Effect
Cell Growth InhibitionPC-3, 22RV1, LNCaP, C4-20.01 - 100 µM48 hoursInhibition of cell growth.[1][5]
Apoptosis Induction22RV110 - 20 µM48 hoursConcentration-dependent cell death.[1][4][5]
Apoptosis Induction22RV120 µM72 hoursAppearance of cleaved Caspase-3 and PARP.[1][4][5][6]
Gene Expression (PEG10 mRNA)22RV1Not specified4 - 16 hoursTime-dependent decrease in mRNA expression.[6]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 291.69 g/mol ), weigh out 0.2917 mg of the compound. A more practical approach is to weigh a larger amount, such as 1 mg, and add the corresponding volume of DMSO.

  • To 1 mg of this compound, add 342.83 µL of anhydrous, sterile DMSO to achieve a 10 mM concentration.[1] For different starting weights, adjust the DMSO volume accordingly.

  • Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is difficult, brief sonication or gentle warming may be applied.[1]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[4]

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]

Cell Viability Assay using MTT

This protocol provides a general procedure for assessing the effect of this compound on the viability of cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., PC-3, 22RV1, LNCaP, C4-2)[4]

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.[4]

  • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A typical final concentration range to test is 0.01 µM to 100 µM.[4]

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤ 0.1%) and a no-treatment control.[4]

  • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

  • Incubate the plate for 48 to 72 hours.[4]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until formazan crystals are visible.[7]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

Western Blot Analysis of Apoptosis Markers

This protocol is for detecting the induction of apoptosis by analyzing the expression of cleaved Caspase-3 and PARP.

Materials:

  • 22RV1 cells

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed 22RV1 cells in 6-well plates and allow them to attach.

  • Treat the cells with this compound (e.g., 20 µM) for 72 hours. Include a vehicle control.[4]

  • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.[4]

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.[4]

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[4]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]

  • Incubate the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C.[4] Use an antibody against a housekeeping protein as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detect the protein bands using an ECL substrate and visualize the results with an imaging system. The appearance of cleaved forms of Caspase-3 (17/19 kDa) and PARP (89 kDa) indicates apoptosis induction.[4]

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway of this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay weigh Weigh CSRM617 HCl dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot dissolve->aliquot store Store at -80°C aliquot->store treat Treat with CSRM617 HCl store->treat seed Seed Cells seed->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for this compound.

signaling_pathway cluster_downstream CSRM617 CSRM617 HCl ONECUT2 ONECUT2 CSRM617->ONECUT2 Inhibits Apoptosis_Markers Cleaved Caspase-3 Cleaved PARP CSRM617->Apoptosis_Markers Induces AR_FOXA1 AR & FOXA1 Expression ONECUT2->AR_FOXA1 Represses AR_Program AR Transcriptional Program ONECUT2->AR_Program Suppresses Apoptosis Apoptosis ONECUT2->Apoptosis Inhibits Apoptosis_Markers->Apoptosis

Caption: Signaling pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Results in CSRM617 Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results in cell viability assays using the ONECUT2 inhibitor, CSRM617. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is CSRM617 and its mechanism of action?

A1: CSRM617 is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2] ONECUT2 is a master regulator of the androgen receptor (AR) network and is often overexpressed in metastatic castration-resistant prostate cancer (mCRPC).[2][3] CSRM617 binds directly to the HOX domain of ONECUT2, inhibiting its transcriptional activity.[2] This inhibition leads to the induction of apoptosis (programmed cell death), which is evidenced by the appearance of cleaved Caspase-3 and PARP, resulting in a reduction in cell viability in susceptible cancer cell lines.[1][3][4]

Q2: Which cell lines are most suitable for CSRM617 studies?

A2: The efficacy of CSRM617 is correlated with the expression level of ONECUT2.[2] Therefore, cell lines with high endogenous expression of ONECUT2 are generally more sensitive to CSRM617-induced apoptosis and growth inhibition. Prostate cancer cell lines such as 22Rv1, LNCaP, C4-2, and PC-3 have been used in studies with CSRM617.[2][4] The 22Rv1 cell line, in particular, has been shown to be sensitive to CSRM617.[1][2]

Q3: What is the expected outcome of a CSRM617 cell viability assay?

A3: In ONECUT2-expressing cancer cells, CSRM617 is expected to cause a dose-dependent decrease in cell viability. This is primarily due to the induction of apoptosis.

Q4: I am observing high variability between replicate wells. What are the common causes?

A4: High variability between replicate wells is a frequent issue in cell viability assays and can be attributed to several factors:

  • Uneven Cell Seeding: A non-homogenous cell suspension can lead to different numbers of cells being seeded in each well.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents is a major source of variability.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of media components and the test compound.[5]

  • Incomplete Formazan Solubilization (for MTT/XTT assays): If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.

Q5: My untreated control cells show low viability. What could be the problem?

A5: Low viability in control wells can indicate underlying issues with your cell culture conditions or the assay procedure itself:

  • Suboptimal Cell Culture Conditions: Problems with the culture medium, incubator temperature, CO2 levels, or humidity can negatively impact cell health.

  • Cell Contamination: Mycoplasma or other microbial contamination can affect cell viability.

  • Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) used to dissolve CSRM617 might be toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%.[1]

Q6: I am not observing a clear dose-dependent effect of CSRM617. What are the possible reasons?

A6: A lack of a clear dose-response curve could be due to several factors:

  • Incorrect Concentration Range: The tested concentration range of CSRM617 may be too high or too low for your specific cell line.

  • Compound Instability or Precipitation: Ensure proper storage and handling of CSRM617. At high concentrations, the compound may precipitate out of the solution.

  • Assay Interference: The compound may be directly interacting with the assay reagents.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during CSRM617 cell viability assays.

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Uneven Cell Seeding - Ensure the cell suspension is thoroughly mixed before and during plating.[6] - Gently pipette the cell suspension up and down between dispensing into wells.
Pipetting Errors - Calibrate pipettes regularly. - Use a multichannel pipette for adding reagents to minimize well-to-well variation.
Edge Effects - Avoid using the outer wells of the microplate; fill them with sterile PBS or media instead.[5]
Low Viability in Control Wells Suboptimal Culture Conditions - Verify incubator temperature, CO2, and humidity levels. - Use fresh, pre-warmed media.
Cell Contamination - Regularly test cell lines for mycoplasma contamination. - Practice strict aseptic techniques.
Solvent Toxicity - Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to the cells (typically <0.5%).[1]
Inconsistent Dose-Response Incorrect Concentration Range - Perform a dose-response experiment with a wider range of CSRM617 concentrations (e.g., 0.01 µM to 100 µM).[2]
Compound Precipitation - Visually inspect wells for precipitate, especially at higher concentrations. - Check the solubility of CSRM617 in your culture medium.
Assay Interference - Run a cell-free control with media, CSRM617, and the viability reagent to check for direct chemical interactions.
Low Absorbance Readings Low Cell Number - Optimize the initial cell seeding density. A cell titration experiment is recommended.[7]
Insufficient Incubation Time - Increase the incubation time with the viability reagent (e.g., MTT, XTT).
Degraded Reagent - Use fresh or properly stored reagents.
High Background Absorbance Media Components - Use phenol red-free media during the assay, as it can interfere with colorimetric readings.
Contamination - Bacterial or fungal contamination can metabolize the assay reagents. Visually inspect plates for contamination.

Data Presentation

The following tables summarize quantitative data from studies on the effect of CSRM617 on prostate cancer cell lines.

Table 1: Effect of CSRM617 on 22Rv1 Cell Viability (MTT Assay)

CSRM617 Concentration (µM)% Viability (48 hours) (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.0195 ± 4.8
0.188 ± 6.1
172 ± 5.5
1051 ± 4.9
2035 ± 3.8
10018 ± 2.7
Data is illustrative and sourced from BenchChem application notes.[1]

Table 2: Induction of Apoptosis by CSRM617 in 22Rv1 Cells

TreatmentDuration% Apoptotic Cells (Cleaved Caspase-3 Positive) (Mean ± SD)
Vehicle Control72 hours5 ± 1.5
CSRM617 (20 µM)72 hours65 ± 8.2
Data is illustrative and sourced from BenchChem application notes.[1]

Table 3: Cell Growth Inhibition by CSRM617 in Various Prostate Cancer Cell Lines (48 hours)

Cell LineConcentration RangeOutcome
LNCaP0.01 - 100 µMInhibits cell growth
22Rv120 nM - 20 µMInhibits cell growth[2]
PC-30.01 - 100 µMInhibits cell growth
C4-20.01 - 100 µMInhibits cell growth[4]
Specific IC50 values may need to be empirically determined for each cell line.[2]

Experimental Protocols

Cell Viability (MTT) Assay for CSRM617

This protocol describes a general procedure for assessing the effect of CSRM617 on the viability of prostate cancer cells.

Materials:

  • Prostate cancer cell line (e.g., 22Rv1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • CSRM617 stock solution (dissolved in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000 to 10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.[1][2]

    • Incubate the plate for 24 hours to allow cells to attach.[1][2]

  • Compound Treatment:

    • Prepare serial dilutions of CSRM617 in complete growth medium. A typical range to test is 0.01 µM to 100 µM.[2][8]

    • Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest CSRM617 concentration.

    • Carefully remove the medium from the wells and add 100 µL of the diluted CSRM617 solutions or vehicle control.[1]

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[1]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1]

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability relative to the vehicle control.

Mandatory Visualization

CSRM617_Signaling_Pathway CSRM617 Signaling Pathway for Apoptosis Induction CSRM617 CSRM617 ONECUT2 ONECUT2 (Transcription Factor) CSRM617->ONECUT2 Inhibits Pro_Survival_Genes Pro-Survival Genes (e.g., PEG10) ONECUT2->Pro_Survival_Genes Activates Transcription Apoptosis_Pathway Intrinsic Apoptotic Pathway ONECUT2->Apoptosis_Pathway Inhibits Pro_Survival_Genes->Apoptosis_Pathway Inhibits Caspase3 Cleaved Caspase-3 Apoptosis_Pathway->Caspase3 Activates PARP Cleaved PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis

Caption: CSRM617 inhibits ONECUT2, leading to the induction of apoptosis.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Viability Results Start Inconsistent Viability Results Check_Replicates High Variability in Replicates? Start->Check_Replicates Check_Controls Low Viability in Controls? Check_Replicates->Check_Controls No Fix_Seeding Review Cell Seeding Protocol - Homogenize Suspension - Consistent Pipetting Check_Replicates->Fix_Seeding Yes Check_Dose_Response No Clear Dose-Response? Check_Controls->Check_Dose_Response No Fix_Culture Check Cell Culture Conditions - Media, Incubator, Contamination Check_Controls->Fix_Culture Yes Optimize_Concentration Optimize CSRM617 Concentration - Wider Range Titration Check_Dose_Response->Optimize_Concentration Yes End Consistent Results Check_Dose_Response->End No Address_Edge_Effect Address Edge Effects - Avoid Outer Wells Fix_Seeding->Address_Edge_Effect Address_Edge_Effect->End Check_Solvent Verify Solvent Concentration (e.g., DMSO < 0.5%) Fix_Culture->Check_Solvent Check_Solvent->End Check_Interference Test for Assay Interference - Cell-Free Controls Optimize_Concentration->Check_Interference Check_Interference->End

Caption: A logical workflow for troubleshooting inconsistent cell viability data.

References

High background in western blot for ONECUT2 after CSRM617 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering high background issues in Western blots for the transcription factor ONECUT2, particularly following treatment with the inhibitor CSRM617.

Frequently Asked Questions (FAQs)

Q1: What is ONECUT2 and what is its role in cancer?

One Cut Homeobox 2 (ONECUT2 or OC-2) is a transcription factor that plays a significant role in regulating the expression of genes involved in various cellular processes, including cell proliferation, migration, and differentiation.[1][2] Aberrant expression of ONECUT2 has been linked to the progression of several cancers, most notably prostate cancer.[2][3] In advanced prostate cancer, ONECUT2 acts as a master regulator of androgen receptor (AR) networks and can suppress the AR transcriptional program, contributing to therapy resistance and a more aggressive form of the disease.[4][5][6][7]

Q2: What is CSRM617 and how does it affect ONECUT2?

CSRM617 is a novel small-molecule inhibitor that directly targets the ONECUT2 transcription factor.[4][8] It binds to the HOX domain of ONECUT2, inhibiting its ability to regulate target genes.[4][8][9] By inhibiting ONECUT2, CSRM617 can suppress tumor growth and metastasis, and induce apoptosis (cell death) in cancer cells.[8][9][10] A key downstream effect of CSRM617 is the reduced expression of ONECUT2 target genes, such as PEG10.[8][9]

Q3: Why might I be seeing a high background on my ONECUT2 Western blot after CSRM617 treatment?

While it is important to consider if the treatment has unintended effects on protein expression, a high background on a Western blot is most often a technical issue related to the immunoassay itself, rather than a specific biological effect of the drug treatment.[11][12] Common technical culprits include problems with blocking, antibody concentrations, washing steps, or membrane handling.[11][13] The CSRM617 treatment may alter the total protein landscape of the cell lysate, but the principles of troubleshooting high background remain the same.

Q4: What are the primary causes of a uniformly high background across the entire membrane?

A uniform background often points to issues with blocking, antibody concentrations, or washing steps.[13] The main causes include:

  • Insufficient Blocking: The blocking buffer fails to cover all non-specific binding sites on the membrane.[11][13]

  • Antibody Concentration Too High: Excessive primary or secondary antibody leads to widespread non-specific binding.[12][14]

  • Inadequate Washing: Unbound antibodies are not sufficiently washed away.[11][13]

  • Membrane Drying Out: Allowing the membrane to dry at any stage can cause irreversible, non-specific antibody binding.[12][13]

  • Over-exposure: The signal is developed for too long, causing the background to become saturated.[11]

Q5: How can I troubleshoot non-specific bands appearing on my blot?

Non-specific bands can arise from the same issues that cause uniform high background, but can also be related to the sample itself or the specificity of the antibody.[14] Consider these points:

  • Antibody Cross-Reactivity: The primary or secondary antibody may be reacting with other proteins in the lysate.

  • Sample Degradation: Proteins in your lysate may have degraded, creating smaller fragments that the antibody might recognize.[14]

  • Too Much Protein Loaded: Overloading the gel can lead to "bleed-over" between lanes and increase the chance of non-specific binding.[12][15]

  • Secondary Antibody Issues: The secondary antibody may be binding non-specifically. A "secondary antibody only" control (omitting the primary antibody) can test for this.[12][14]

Troubleshooting Guide for High Background

The table below summarizes common issues and solutions for high background in Western blotting.

ProblemPossible CauseRecommended Solution
Uniform High Background Insufficient Blocking • Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[11][16]• Increase the concentration of the blocking agent (e.g., to 5-7% non-fat milk or BSA).[11][14]• Add a detergent like 0.05% Tween-20 to the blocking buffer.[11]• Switch blocking agents (e.g., from non-fat milk to BSA), especially if detecting phosphoproteins.[13]
Antibody Concentration Too High • Titrate (perform a dilution series) for both primary and secondary antibodies to find the optimal concentration.[12][13]• Reduce the antibody incubation time or perform the incubation at 4°C.[13]
Inadequate Washing • Increase the number of washes (e.g., 4-5 times) and the duration of each wash (e.g., 10-15 minutes).[13]• Ensure the volume of wash buffer is sufficient to fully cover the membrane.[11]
Membrane Type / Handling • Ensure the membrane never dries out during the process.[12][13]• Consider switching from a PVDF membrane to a nitrocellulose membrane, which may yield a lower background.[12]
Over-exposure / Detection • Reduce the film exposure time or the incubation time with the detection reagent.[11]• Use a less sensitive detection reagent if the signal is too strong.[14]
Non-Specific Bands Antibody Specificity • Run a control using only the secondary antibody to check for non-specific binding.[12][14]• Use a pre-adsorbed secondary antibody to reduce cross-reactivity.[14]• If possible, test a different primary antibody for ONECUT2.
Sample Quality/Quantity • Prepare fresh cell lysates and always add protease inhibitors.[14]• Titrate down the amount of total protein loaded per lane.[12]• Include positive and negative controls to validate band specificity.[14]

Visualizing the Experimental Context

To better understand the experiment, the following diagrams illustrate the mechanism of CSRM617 and a logical workflow for troubleshooting the Western blot.

CSRM617_Mechanism cluster_cell Cancer Cell CSRM617 CSRM617 ONECUT2 ONECUT2 (Transcription Factor) CSRM617->ONECUT2 inhibits AR_axis Androgen Receptor (AR) Axis (e.g., AR, FOXA1) ONECUT2->AR_axis represses Target_Genes Neuroendocrine Target Genes (e.g., PEG10) ONECUT2->Target_Genes activates Suppression Tumor Growth & Metastasis AR_axis->Suppression Target_Genes->Suppression

Caption: Mechanism of action for CSRM617 in cancer cells.

WB_Troubleshooting_Workflow Start High Background on ONECUT2 Western Blot Identify_Type Identify Background Type Start->Identify_Type Uniform_BG Uniform / Blotchy Background Identify_Type->Uniform_BG Uniform NonSpecific_Bands Non-Specific Bands Identify_Type->NonSpecific_Bands Bands Action_Block Optimize Blocking (Time, Agent, Conc.) Uniform_BG->Action_Block Action_Ab Titrate Primary & Secondary Antibodies NonSpecific_Bands->Action_Ab Action_Wash Optimize Washing (Number, Duration) Action_Block->Action_Wash Action_Wash->Action_Ab Action_Exposure Reduce Exposure Time Action_Ab->Action_Exposure Action_Secondary_Ctrl Run Secondary-Only Control Action_Ab->Action_Secondary_Ctrl End Clean Western Blot Action_Exposure->End Action_Load Reduce Protein Load Action_Secondary_Ctrl->Action_Load Action_Lysate Prepare Fresh Lysate with Inhibitors Action_Load->Action_Lysate Action_Lysate->End

Caption: Logical workflow for troubleshooting high background.

Detailed Experimental Protocol: Western Blotting

This protocol provides a standard methodology for Western blotting. Compare these steps with your current protocol to identify potential areas for optimization.

1. Sample Preparation (Cell Lysis)

  • After treating cells with CSRM617 or vehicle, aspirate the culture media.

  • Wash cells once with ice-cold 1X Phosphate-Buffered Saline (PBS).

  • Add ice-cold RIPA Lysis Buffer supplemented with fresh protease and phosphatase inhibitors.[14][17]

  • Scrape adherent cells and transfer the cell suspension to a microcentrifuge tube.

  • Sonicate the lysate briefly on ice to shear DNA and reduce viscosity.[18]

  • Centrifuge the lysate at ~12,000 x g for 15-20 minutes at 4°C to pellet cell debris.[18]

  • Carefully transfer the supernatant to a new, pre-chilled tube.

  • Determine the protein concentration using a BCA assay.[18]

  • Aliquot samples and store them at -80°C or prepare them for immediate loading.

2. SDS-PAGE (Gel Electrophoresis)

  • Thaw protein lysates on ice.

  • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[14]

  • Load samples into the wells of a 4-20% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane.

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

3. Protein Transfer

  • Equilibrate the gel, PVDF or nitrocellulose membrane, and filter paper in transfer buffer.

  • Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper), ensuring no air bubbles are trapped between the gel and the membrane.[16]

  • Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.

4. Immunoblotting and Detection

  • After transfer, immediately place the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST).[15]

  • Block for at least 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against ONECUT2, diluted in blocking buffer, overnight at 4°C with gentle agitation. (Note: Optimal dilution must be determined empirically).[18]

  • Wash the membrane three times for 10-15 minutes each with TBST.[13]

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[17]

  • Wash the membrane again three times for 10-15 minutes each with TBST.

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for 1-5 minutes.[18]

  • Capture the chemiluminescent signal using an imaging system or X-ray film. Adjust exposure time to achieve a strong signal with minimal background.

References

CSRM617 hydrochloride degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CSRM617 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the solid compound at -20°C for up to one year. For stock solutions, it is advised to aliquot and store them at -80°C for up to six months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.[2]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in DMSO.[2] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to the desired concentration, for example, 10 mM.[2] Gentle warming and sonication can be used to aid dissolution if precipitation is observed.[1] For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically less than 0.1%) to avoid solvent-induced cytotoxicity.[2]

Q3: What is the stability of this compound in aqueous solutions and cell culture media?

A3: The hydrochloride salt form of CSRM617 generally offers enhanced water solubility and stability compared to its free base form.[3] However, compounds containing a hydrazide moiety can be susceptible to hydrolysis, especially under acidic conditions. The stability of hydrazides generally increases as the pH approaches neutrality.[4][5] The catechol-like trihydroxyphenyl group may be prone to oxidation. It is recommended to prepare fresh working solutions in your aqueous buffer or cell culture medium for each experiment.

Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?

A4: Inconsistent results can arise from several factors. One common cause is the degradation of the compound due to improper storage or handling, such as repeated freeze-thaw cycles.[6] Variations in cell culture conditions, including cell passage number and confluency, can also impact the cellular response.[6] Ensure that your experimental setup, including cell density and incubation times, is consistent across experiments.

Q5: My cells are dying even at low concentrations of this compound. What should I do?

A5: Unintended cytotoxicity can be due to several reasons. Firstly, verify the final concentration of your solvent (e.g., DMSO) in the cell culture medium, as high concentrations can be toxic to cells.[6] Secondly, consider the possibility of off-target effects of the compound.[6] It is also important to ensure that your cell culture is healthy and free from contamination.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue Possible Cause Recommended Solution
Precipitation of the compound in aqueous buffer or cell culture medium. Poor aqueous solubility.- Increase the concentration of a co-solvent like DMSO (while keeping it at a non-toxic final concentration).- Use a formulation aid, such as a small amount of a non-ionic surfactant (e.g., Tween-80) or encapsulation with cyclodextrins.[6]- Gentle warming or sonication may temporarily aid dissolution.[1]
Loss of compound activity over time in solution. Degradation of the compound.- Prepare fresh working solutions for each experiment from a frozen stock.- Avoid prolonged exposure of solutions to light and elevated temperatures.- Store stock solutions in small aliquots to minimize freeze-thaw cycles.[2][6]
High background signal or artifacts in the assay. Compound interference with the assay.- Run appropriate controls, including a vehicle-only control (e.g., DMSO) and the compound in the absence of cells or other biological components.- Consider if the compound has intrinsic fluorescence or absorbance at the wavelengths used in your assay.
Inconsistent IC50 values between experiments. Experimental variability.- Standardize cell seeding density, treatment duration, and reagent concentrations.- Ensure the compound is fully dissolved and homogeneously mixed in the medium.- Regularly check for and treat any mycoplasma contamination in cell cultures.

Degradation and Stability

This compound contains two key functional moieties that are susceptible to degradation: a hydrazide group and a 2,3,4-trihydroxybenzylidene group, which is a catechol-like structure.

Potential Degradation Pathways
  • Hydrolysis of the Hydrazide Bond: The hydrazide bond can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and hydrazine derivative. The rate of hydrolysis is pH-dependent, with increased stability observed around neutral pH.[4]

  • Oxidation of the Trihydroxyphenyl Group: The catechol-like ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or light. This can lead to the formation of quinone-type structures, which may further polymerize or react with other nucleophiles.

Diagram of Potential Degradation Pathways

G Potential Degradation Pathways of CSRM617 CSRM617 This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) CSRM617->Hydrolysis Oxidation Oxidation (Air, Light, Metal Ions) CSRM617->Oxidation Carboxylic_Acid Carboxylic Acid Derivative Hydrolysis->Carboxylic_Acid Hydrazine_Derivative Hydrazine Derivative Hydrolysis->Hydrazine_Derivative Quinone Quinone-type Species Oxidation->Quinone Polymerization Polymerization Products Quinone->Polymerization G Workflow for this compound Solution Preparation Start Start Equilibrate Equilibrate vial to room temperature Start->Equilibrate Add_Solvent Add anhydrous DMSO Equilibrate->Add_Solvent Dissolve Vortex/sonicate to dissolve Add_Solvent->Dissolve Aliquot Aliquot into single-use vials Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

References

Off-target effects of CSRM617 hydrochloride in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CSRM617 hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound in cancer cells?

A: Currently, there is no publicly available data detailing specific off-target interactions of CSRM617.[1] As a novel therapeutic candidate, its off-target profile is an active area of investigation.[1] Off-target effects are unintended interactions of a drug with proteins other than its intended target.[1] For a transcription factor inhibitor like CSRM617, these effects can arise from binding to other transcription factors with similar DNA-binding domains or to entirely different classes of proteins.[1] Identifying and mitigating these unintended interactions is a critical step in drug development to avoid misleading experimental data and cellular toxicity.[1]

Q2: What is the known on-target mechanism of action for CSRM617?

A: CSRM617 is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[2][3][4][5][6] It directly binds to the HOX domain of ONECUT2.[2][4][5][7] ONECUT2 is a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] By inhibiting ONECUT2, CSRM617 leads to the suppression of the AR transcriptional program and induces apoptosis in cancer cells, which in turn inhibits tumor growth and metastasis.[1][4][5][8]

Q3: How can I experimentally assess potential off-target effects of CSRM617 in my cancer cell line?

A: A multi-pronged approach combining genetic and biochemical methods is recommended to proactively identify potential off-target effects.

  • Genetic Validation: Compare the phenotype induced by CSRM617 with that of ONECUT2 knockdown or knockout. If the effects are on-target, the genetic approach should mimic the pharmacological inhibition.[1]

  • Dose-Response Analysis: Use the lowest effective concentration of CSRM617 to minimize the likelihood of off-target effects, which often occur at higher concentrations.

  • Rescue Experiments: Overexpression of ONECUT2 in the presence of CSRM617 may rescue the on-target phenotype.

  • Proteomics-Based Methods: Techniques like the Cellular Thermal Shift Assay (CETSA) can identify direct binding partners of a compound within the cell.

  • Computational Screening: In silico methods can predict potential off-target interactions by screening CSRM617 against large databases of protein structures.[1]

Troubleshooting Guides

Issue 1: Inconsistent or weaker than expected anti-cancer effects of CSRM617 in vitro.

  • Possible Cause 1: Low ONECUT2 expression in the cancer cell line.

    • Troubleshooting Step: Verify the expression level of ONECUT2 in your cell line of interest via Western blot or qPCR. Cells with high levels of ONECUT2 are more responsive to CSRM617.[7]

  • Possible Cause 2: Suboptimal drug concentration or treatment duration.

    • Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. Concentrations ranging from 20 nM to 20 μM for 48-72 hours have been used in prostate cancer cell lines.[7]

  • Possible Cause 3: Issues with compound stability or solubility.

    • Troubleshooting Step: Ensure proper storage of this compound and use a suitable solvent for reconstitution. The hydrochloride salt form generally has enhanced water solubility and stability.[6]

Issue 2: Observed cellular effects do not align with the known on-target mechanism of ONECUT2 inhibition.

  • Possible Cause: Potential off-target effects.

    • Troubleshooting Step: Refer to the experimental approaches outlined in FAQ Q3 to investigate potential off-target interactions. Compare the effects of CSRM617 with a structurally unrelated ONECUT2 inhibitor, if available, to see if the phenotype is reproduced.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Binding Affinity and In Vitro Efficacy of CSRM617

ParameterValueCell Line(s)Method
Dissociation Constant (Kd)7.43 µM-Surface Plasmon Resonance (SPR)
Concentration Range (Cell Growth Inhibition)20 nM - 20 µM22Rv1 and other PC cell linesCell Proliferation Assay
Concentration (Apoptosis Induction)20 µM22Rv1Western Blot (cleaved Caspase-3 and PARP)

Data sourced from multiple preclinical studies.[4][5][7]

Table 2: In Vivo Efficacy of CSRM617

Animal ModelTreatment DoseOutcome
Nude mice with 22Rv1 xenografts50 mg/kg dailySignificant reduction in tumor volume and weight.
SCID mice with luciferase-tagged 22Rv1 cells (metastasis model)50 mg/kg dailySignificant reduction in the onset and growth of diffuse metastases.

CSRM617 was reported to be well-tolerated in mice with no significant effect on body weight.[7]

Experimental Protocols

1. Cell Viability Assay

  • Objective: To determine the effect of CSRM617 on the proliferation of cancer cells.

  • Methodology:

    • Seed cancer cells (e.g., 22Rv1) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 48 to 72 hours. Include a vehicle-only control.

    • Assess cell viability using a standard method such as MTT or CCK-8 assay, following the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

2. Western Blot for Apoptosis Markers

  • Objective: To assess the induction of apoptosis by CSRM617.

  • Methodology:

    • Treat cancer cells with CSRM617 (e.g., 20 µM) or vehicle control for a specified time (e.g., 72 hours).[7]

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analyze the band intensities to determine the relative increase in apoptotic markers in the CSRM617-treated samples compared to the control.

Visualizations

ONECUT2_Signaling_Pathway ONECUT2 Signaling and CSRM617 Inhibition cluster_nucleus Nucleus CSRM617 CSRM617 ONECUT2 ONECUT2 CSRM617->ONECUT2 Inhibits AR_signaling Androgen Receptor (AR) Signaling ONECUT2->AR_signaling Suppresses Neuroendocrine Neuroendocrine Differentiation ONECUT2->Neuroendocrine Apoptosis Apoptosis ONECUT2->Apoptosis Inhibits Tumor_Growth Tumor Growth & Metastasis ONECUT2->Tumor_Growth AR_signaling->Tumor_Growth PEG10 PEG10 Neuroendocrine->PEG10

Caption: ONECUT2 signaling pathway and the inhibitory effect of CSRM617.

Experimental_Workflow Experimental Workflow for Assessing Off-Target Effects start Start: Observe Unexpected Phenotype dose_response Perform Dose-Response Curve Analysis start->dose_response genetic_validation Genetic Validation (ONECUT2 Knockdown/KO) dose_response->genetic_validation phenotype_mimicked Phenotype Mimicked? genetic_validation->phenotype_mimicked on_target Likely On-Target Effect phenotype_mimicked->on_target Yes off_target Potential Off-Target Effect phenotype_mimicked->off_target No proteomics Further Investigation: Proteomics (e.g., CETSA) off_target->proteomics

Caption: A logical workflow for troubleshooting potential off-target effects.

References

Technical Support Center: Optimizing CSRM617 Dosage for In Vivo Metastasis Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of CSRM617 in in vivo metastasis models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting common issues encountered during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of CSRM617 for an in vivo metastasis study?

A1: Based on published preclinical studies, a well-tolerated and effective starting dosage for CSRM617 in mouse models of prostate cancer metastasis is 50 mg/kg, administered daily .[1][2] This dosage has been shown to significantly reduce the onset and growth of diffuse metastases without causing significant weight loss in the animals.[2]

Q2: How should CSRM617 be formulated for in vivo administration?

A2: CSRM617 can be formulated for both intraperitoneal (IP) and oral (p.o.) administration. A common vehicle for IP injection is 2.5% DMSO in PBS .[1][3] For oral gavage, a formulation in corn oil can be used.[1] It is crucial to ensure the compound is fully dissolved and the solution is stable.

Q3: What is the mechanism of action of CSRM617?

A3: CSRM617 is a small molecule inhibitor of the transcription factor ONECUT2 (OC2).[2] OC2 is a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC) and acts as a survival factor.[2] By inhibiting OC2, CSRM617 can suppress the AR transcriptional program and induce apoptosis in cancer cells.[3]

Q4: How can I monitor the on-target activity of CSRM617 in my in vivo model?

A4: The expression of Paternally Expressed Gene 10 (PEG10), a direct downstream target of ONECUT2, can be used as a pharmacodynamic biomarker to monitor CSRM617 activity.[2][3] A significant downregulation of PEG10 expression in tumor tissue following CSRM617 treatment indicates target engagement.[2]

Q5: What are the potential signs of toxicity to monitor for during a long-term study with CSRM617?

A5: While the 50 mg/kg daily dose has been reported to be well-tolerated in short-term studies, it is essential to monitor for potential cumulative toxicity in long-term experiments.[1][2] Key signs of toxicity include:

  • Significant and progressive body weight loss.

  • Changes in behavior such as lethargy, ruffled fur, or a hunched posture.

  • Gastrointestinal issues like diarrhea or loss of appetite.

Quantitative Data Summary

The following tables summarize the key quantitative data for CSRM617 from preclinical in vivo studies.

Table 1: Recommended In Vivo Dosage and Administration of CSRM617

ParameterValueReference
Compound CSRM617[4]
Mouse Model SCID mice with 22Rv1 xenografts[2]
Dosage 50 mg/kg[1][2]
Administration Route Intraperitoneal (IP) or Oral (p.o.)[1]
Vehicle 2.5% DMSO in PBS (for IP)[1][3]
Treatment Frequency Daily[2]
Treatment Duration Up to 20 days or as required by the study[1]

Table 2: In Vivo Efficacy of CSRM617 in a Metastasis Model

Cell LineMouse StrainInjection RouteTreatment and DosingOutcomeReference
Luciferase-tagged 22Rv1SCID MiceIntracardiacCSRM617 50 mg/kg dailySignificant reduction in the onset and growth of diffuse metastases[2]

Experimental Protocols

Protocol 1: Preparation of CSRM617 Dosing Solution for Intraperitoneal Injection

Materials:

  • CSRM617 powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of CSRM617: The amount needed will depend on the number of animals and the dosing volume. For a 25g mouse at a 50 mg/kg dose, you will need 1.25 mg of CSRM617 per dose.

  • Prepare the vehicle solution: Prepare a sterile solution of 2.5% DMSO in PBS. For example, to make 1 mL of the vehicle, mix 25 µL of sterile DMSO with 975 µL of sterile PBS.

  • Dissolve CSRM617: Weigh the required amount of CSRM617 and dissolve it in the 2.5% DMSO in PBS vehicle to the desired final concentration. For a 50 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration would be 12.5 mg/mL.

  • Ensure complete dissolution: Vortex briefly to ensure the compound is fully dissolved.

  • Storage: Use the prepared solution immediately.

Protocol 2: In Vivo Metastasis Model using Intracardiac Injection

Materials:

  • Luciferase-expressing 22Rv1 cells

  • SCID mice (8-12 weeks old)

  • Sterile PBS

  • 1 mL syringe with a 26G needle

  • Anesthesia (e.g., isoflurane)

  • Bioluminescence imaging system

  • D-luciferin

Procedure:

  • Cell Preparation: Culture and harvest luciferase-expressing 22Rv1 cells. Resuspend the cells in sterile PBS at the desired concentration.

  • Anesthesia: Anesthetize the SCID mouse using a calibrated vaporizer with isoflurane.

  • Intracardiac Injection:

    • Position the mouse in a supine position.

    • Carefully insert a 26G needle into the left ventricle of the heart. The appearance of bright red, pulsating blood in the syringe hub indicates correct placement.[5]

    • Slowly inject 100 µL of the cell suspension over 40-60 seconds.[5][6]

  • Post-injection Monitoring: Monitor the mouse until it fully recovers from anesthesia.

  • Treatment Initiation: Begin daily treatment with CSRM617 (50 mg/kg) or vehicle control two days post-injection.[2]

  • Metastasis Monitoring: Monitor the development of metastases weekly using a bioluminescence imaging system after the intraperitoneal injection of D-luciferin.

Visualizations

CSRM617_Mechanism_of_Action CSRM617 Mechanism of Action CSRM617 CSRM617 ONECUT2 ONECUT2 (OC2) Transcription Factor CSRM617->ONECUT2 inhibits Apoptosis Apoptosis CSRM617->Apoptosis indirectly induces AR_signaling Androgen Receptor (AR) Signaling Pathway ONECUT2->AR_signaling suppresses Metastasis Metastasis ONECUT2->Metastasis promotes AR_signaling->Metastasis promotes

Caption: CSRM617 inhibits the ONECUT2 transcription factor, leading to the suppression of pro-metastatic signaling pathways and induction of apoptosis.

Experimental_Workflow Experimental Workflow for CSRM617 In Vivo Metastasis Study start Start cell_prep Prepare Luciferase-tagged 22Rv1 Cells start->cell_prep injection Intracardiac Injection into SCID Mice cell_prep->injection treatment Daily Treatment: CSRM617 (50 mg/kg) or Vehicle injection->treatment imaging Weekly Bioluminescence Imaging treatment->imaging analysis Data Analysis: Metastatic Burden imaging->analysis end End analysis->end

References

Technical Support Center: CSRM617 Efficacy and ONECUT2 Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the ONECUT2 inhibitor, CSRM617. Here you will find troubleshooting advice and frequently asked questions regarding the observed low efficacy of CSRM617 in cell lines with low ONECUT2 expression.

Frequently Asked Questions (FAQs)

Q1: What is CSRM617 and what is its mechanism of action?

A1: CSRM617 is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (One Cut Homeobox 2).[1][2] ONECUT2 is a master regulator of androgen receptor (AR) networks and is considered a survival factor in metastatic castration-resistant prostate cancer (mCRPC).[3] CSRM617 directly binds to the HOX domain of ONECUT2, inhibiting its transcriptional activity.[2][3] This inhibition leads to the suppression of ONECUT2 target genes, such as PEG10, and can induce apoptosis in cancer cells with high ONECUT2 expression.[3][4]

Q2: Why is the efficacy of CSRM617 low in some of our cell lines?

A2: The efficacy of CSRM617 is directly correlated with the expression level of its target, ONECUT2.[5][6] Cell lines with high endogenous expression of ONECUT2 are more responsive to CSRM617 treatment.[3][7] Conversely, cell lines with low or depleted ONECUT2 expression show significantly reduced sensitivity to the compound.[3][5] Therefore, low efficacy is the expected outcome in cell lines with minimal ONECUT2 expression.

Q3: How can we confirm if our cell line has low ONECUT2 expression?

A3: You can determine the ONECUT2 expression level in your cell lines using standard molecular biology techniques. The most common methods are:

  • Western Blot: To quantify the amount of ONECUT2 protein.

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression level of the ONECUT2 gene.

It is recommended to include a positive control cell line known to have high ONECUT2 expression (e.g., 22Rv1) and a negative control for comparison.

Q4: What are the downstream effects of ONECUT2 inhibition by CSRM617?

A4: Inhibition of ONECUT2 by CSRM617 leads to several downstream effects, including:

  • Suppression of the androgen receptor (AR) transcriptional program.[5][8]

  • Downregulation of ONECUT2 target genes, such as PEG10, which is a marker for neuroendocrine differentiation.[3][9]

  • Induction of apoptosis, evidenced by increased levels of cleaved Caspase-3 and PARP.[3][4]

  • Inhibition of cell growth and proliferation.[5]

  • Reduction in tumor growth and metastasis in in vivo models.[3]

Q5: Are there known resistance mechanisms to CSRM617?

A5: While specific acquired resistance mechanisms to CSRM617 are still under investigation, general mechanisms of resistance to targeted therapies could apply. These may include alterations in the drug target (mutations in the ONECUT2 gene) that prevent drug binding or the activation of alternative signaling pathways that bypass the need for ONECUT2.[10][11] However, the primary reason for a lack of response to CSRM617 is intrinsically low expression of the ONECUT2 target.

Troubleshooting Guide: Low CSRM617 Efficacy

This guide will help you troubleshoot experiments where CSRM617 shows low efficacy.

Problem: CSRM617 does not inhibit cell viability or induce apoptosis in our experimental cell line.

Potential Cause 1: Low or absent ONECUT2 expression in the cell line.

  • Troubleshooting Steps:

    • Verify ONECUT2 Expression: Perform Western Blot and/or qRT-PCR to determine the protein and mRNA levels of ONECUT2 in your cell line.

    • Include Control Cell Lines: Use a positive control cell line with known high ONECUT2 expression (e.g., 22Rv1) and a negative control cell line to validate your findings.

    • Consult Databases: Check public databases like the Human Protein Atlas for reported ONECUT2 expression levels in various cancer cell lines.[12]

  • Expected Outcome: If your cell line has low or undetectable ONECUT2 levels, low efficacy of CSRM617 is the expected result. The compound's activity is dependent on the presence of its target.

Potential Cause 2: Suboptimal experimental conditions.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Ensure that the CSRM617 compound has been stored correctly and is not degraded. Prepare fresh dilutions for each experiment.

    • Optimize Drug Concentration and Treatment Duration: The effective concentration of CSRM617 can vary between cell lines. Perform a dose-response experiment with a wide range of concentrations (e.g., 20 nM to 20 µM) and vary the incubation time (e.g., 48 to 72 hours).[3]

    • Review Assay Protocol: Ensure that the cell viability assay (e.g., MTT, CellTiter-Glo) is being performed correctly and that the readout is within the linear range of the assay.

  • Expected Outcome: Optimization of experimental parameters may reveal a dose-dependent effect of CSRM617, even if it is modest in low ONECUT2-expressing cells.

Potential Cause 3: Issues with the cell culture.

  • Troubleshooting Steps:

    • Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.

    • Monitor Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. High passage numbers can alter cellular characteristics.

  • Expected Outcome: Using authenticated, healthy, and low-passage cells will ensure that the observed results are reliable.

Quantitative Data

The following tables summarize the efficacy of CSRM617 from preclinical studies.

Table 1: In Vitro Efficacy of CSRM617

ParameterValueCell Lines/ModelReference
Binding Affinity (Kd) 7.43 µMSurface Plasmon Resonance (SPR) assay with ONECUT2-HOX domain[13]
In Vitro IC50 5-15 µMProstate cancer cell lines (e.g., 22Rv1, PC-3, LNCaP, C4-2)[1]
In Vitro Activity Inhibition of cell growth (20 nM - 20 µM, 48 hours)Panel of prostate cancer cell lines[3]
Induction of apoptosis (10-20 µM, 48-72 hours)22Rv1 cells[1]

Table 2: In Vivo Efficacy of CSRM617

Animal ModelCell Line UsedDosageEfficacyReference
Nude Mice (subcutaneous xenograft)22Rv150 mg/kg dailySignificant reduction in tumor volume and weight[3]
SCID Mice (intracardiac injection)Luciferase-tagged 22Rv150 mg/kg dailySignificant reduction in the onset and growth of diffuse metastases[3]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the effect of CSRM617 on the proliferation of cancer cells.

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Complete culture medium

    • CSRM617

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The next day, treat the cells with a serial dilution of CSRM617 (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified incubator.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[14]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

    • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

2. Western Blot for ONECUT2 and Downstream Targets

This protocol is for detecting the protein levels of ONECUT2 and its downstream targets like cleaved Caspase-3 and PARP.

  • Materials:

    • Cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-ONECUT2, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-GAPDH or anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) detection reagent

    • Imaging system

  • Procedure:

    • Lyse cells treated with CSRM617 and control cells using RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Visualize the protein bands using an ECL detection system.

Visualizations

ONECUT2_Signaling_Pathway cluster_nucleus Nucleus CSRM617 CSRM617 ONECUT2 ONECUT2 CSRM617->ONECUT2 inhibits AR_axis Androgen Receptor (AR) Transcriptional Program ONECUT2->AR_axis suppresses FOXA1 FOXA1 ONECUT2->FOXA1 represses PEG10 PEG10 ONECUT2->PEG10 activates Neuroendocrine_Differentiation Neuroendocrine Differentiation PEG10->Neuroendocrine_Differentiation promotes

Caption: Simplified ONECUT2 signaling pathway and the inhibitory action of CSRM617.

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_troubleshooting Troubleshooting Logic start Select Cell Lines (Varying ONECUT2 Expression) western_blot Western Blot / qRT-PCR (Confirm ONECUT2 levels) start->western_blot cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability apoptosis_assay Apoptosis Assay (e.g., Western for cleaved PARP) start->apoptosis_assay low_efficacy Low Efficacy Observed ic50 Determine IC50 cell_viability->ic50 check_onecut2 Check ONECUT2 Expression low_efficacy->check_onecut2 low_onecut2 Low ONECUT2? (Expected Result) check_onecut2->low_onecut2 Yes optimize_exp Optimize Experiment (Dose, Time, etc.) check_onecut2->optimize_exp No

Caption: Experimental workflow for assessing CSRM617 efficacy and troubleshooting low response.

References

Interpreting unexpected results in CSRM617 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results in experiments involving CSRM617, a selective inhibitor of the ONECUT2 transcription factor. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is CSRM617 and what is its primary mechanism of action?

A1: CSRM617 is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2] In the context of prostate cancer, OC2 acts as a master regulator of androgen receptor (AR) networks and is a survival factor in metastatic castration-resistant prostate cancer (mCRPC).[3][4] CSRM617 directly binds to the HOX domain of OC2, which inhibits its transcriptional activity.[1][2][5] This leads to the suppression of OC2 target genes, such as PEG10, and the induction of apoptosis in cancer cells.[6][7]

Q2: In which cancer cell lines is CSRM617 expected to be most effective?

A2: The efficacy of CSRM617 is most pronounced in cancer cell lines with high endogenous expression of ONECUT2.[8][9] Its activity has been demonstrated in various prostate cancer cell lines, including 22Rv1, LNCaP, C4-2, and PC-3.[10][11][12] The 22Rv1 cell line, which expresses high levels of ONECUT2, has been used to show the effectiveness of CSRM617 in reducing tumor growth and metastasis in vivo.[4][6]

Q3: Are there known off-target effects for CSRM617?

A3: Currently, publicly available data detailing specific off-target interactions of CSRM617 is limited.[13] As a novel therapeutic candidate, its off-target profile is an active area of investigation. It is recommended to perform experiments to distinguish between on-target and off-target phenotypes, such as comparing the effects of CSRM617 with those of genetic knockdown of ONECUT2.[13]

Troubleshooting Guides

Issue 1: Inconsistent or No Dose-Dependent Effect on Cell Viability

Q: I am not observing a clear dose-dependent decrease in cell viability with CSRM617 treatment. What are the possible reasons?

A: Several factors could contribute to a lack of a clear dose-response curve. Consider the following troubleshooting steps:

  • Incorrect Concentration Range: The tested concentration range may be too high or too low for your specific cell line. Published data suggests an effective range of 0.01 to 100 µM for inhibiting cell growth.[11][14] It is advisable to test a broader range of concentrations.

  • Compound Instability: Ensure proper storage of CSRM617. Aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.[14] Prepare fresh dilutions for each experiment.

  • Assay Interference: CSRM617 may interfere with the chemistry of certain viability assays (e.g., formazan-based assays like MTT or XTT), leading to inaccurate readings.[14]

    • Recommendation: Run a cell-free control containing media, CSRM617 at various concentrations, and the viability reagent. If a signal change is observed, the compound is likely interfering with the assay.[14] Consider switching to an alternative viability assay with a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®).[14]

  • Suboptimal Cell Culture Conditions: Ensure your cells are healthy and in the exponential growth phase. Use cells within a consistent and low passage number range.[8][14] Also, check for potential issues with your culture medium, incubator temperature, CO2 levels, and for contamination.[14]

  • High Variability Between Replicates: This can be caused by uneven cell seeding, pipetting errors, or "edge effects" in multi-well plates.[14] It is recommended to fill the perimeter wells with sterile liquid and not use them for experimental data.[14]

Issue 2: Unexpected Increase in Viability at High CSRM617 Concentrations

Q: My dose-response curve shows an unexpected increase in the viability signal at high concentrations of CSRM617. What could be causing this?

A: This "bell-shaped" or biphasic dose-response curve can be perplexing. Here are some potential explanations and solutions:

  • Compound Precipitation: At high concentrations, CSRM617 may precipitate out of the solution, reducing its effective concentration.

    • Recommendation: Visually inspect the wells under a microscope for any signs of compound precipitation.[14] If observed, consider using a lower concentration range or a different solvent system.

  • Interference with Formazan-Based Assays: As mentioned previously, some compounds can directly reduce the tetrazolium salt to formazan, leading to a false-positive signal for viability.[14] This effect can become more pronounced at higher compound concentrations.

    • Recommendation: Perform a cell-free control as described in the previous section.[14]

  • Off-Target Effects: At high concentrations, small molecules can have off-target effects that might paradoxically increase metabolic activity or interfere with the assay chemistry in the short term.[13][14]

    • Recommendation: Corroborate your findings with a secondary assay that measures a different aspect of cell health, such as an apoptosis assay (e.g., Caspase-Glo® 3/7) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).[14]

Issue 3: Lack of Apoptosis Induction Despite Decreased Cell Viability

Q: My cell viability assays show a decrease in cell numbers, but I am not observing markers of apoptosis (e.g., cleaved Caspase-3 or PARP) by Western blot. Why might this be?

A: A decrease in cell viability does not always equate to immediate apoptosis. Consider these possibilities:

  • Timing of Apoptosis: The induction of apoptosis may be time-dependent. You might be observing the effects of CSRM617 at a time point before significant apoptosis has occurred.

    • Recommendation: Perform a time-course experiment, analyzing apoptosis markers at multiple time points (e.g., 24, 48, and 72 hours) after CSRM617 treatment.[9] Published data indicates that apoptosis induction can be observed after 48-72 hours of treatment with 10-20 µM CSRM617 in 22Rv1 cells.[1][11]

  • Alternative Cell Death Mechanisms: CSRM617 might be inducing other forms of cell death, such as necrosis or autophagy, in your specific cell line.

    • Recommendation: Investigate markers for other cell death pathways.

  • Suboptimal Assay Conditions: Ensure that your Western blot protocol is optimized for the detection of cleaved Caspase-3 and PARP.

    • Recommendation: Include a positive control for apoptosis induction (e.g., staurosporine) to validate your assay.[9]

Data Presentation

Table 1: In Vitro Efficacy of CSRM617 on Cell Proliferation

Cell LineONECUT2 ExpressionAndrogen Receptor (AR) StatusReported Sensitivity to CSRM617Key Characteristics
22Rv1 HighHigh (expresses AR-V7 splice variant)Highly sensitive[4][8]Good model for castration-resistant prostate cancer.[8]
LNCaP ModerateHigh (wild-type)Sensitive[8]Androgen-sensitive prostate cancer model.
C4-2 ModerateHighSensitive[11][12]A subline of LNCaP that is castration-resistant.
PC-3 ModerateNegativeSensitive[8][11]AR-negative prostate cancer model.

Table 2: In Vivo Efficacy of CSRM617 in a Xenograft Model

Animal ModelCell Line UsedCSRM617 DosageTreatment DurationOutcomeReference
Nude Mice22Rv1 (subcutaneous)50 mg/Kg/day (intraperitoneal)Daily until endpointSignificant reduction in tumor volume and weight.[4]
SCID Mice22Rv1 (luciferase-tagged, intracardiac)50 mg/Kg/dayDailySignificant reduction in the onset and growth of metastases.[6]

Experimental Protocols

Protocol 1: Cell Viability (XTT) Assay
  • Cell Seeding: Harvest and count cells in the exponential growth phase. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: The following day, treat the cells with a range of concentrations of CSRM617 (e.g., 0.01 to 100 µM) or a vehicle control (e.g., DMSO, typically below 0.5% final concentration).[1][14]

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[1][11]

  • Assay Development: Add the XTT reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

Protocol 2: Western Blot for Apoptosis Markers
  • Cell Treatment and Lysis: Treat cells (e.g., 22Rv1) with CSRM617 (e.g., 10-20 µM) or a vehicle control for 48-72 hours.[1] Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[7]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate overnight at 4°C with primary antibodies against cleaved Caspase-3 and cleaved PARP.[1] An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.[1]

  • Secondary Antibody and Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody.[9] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

Mandatory Visualizations

CSRM617_Signaling_Pathway cluster_nucleus Nucleus cluster_cell_outcome Cellular Outcome ONECUT2 ONECUT2 AR AR ONECUT2->AR Suppresses FOXA1 FOXA1 ONECUT2->FOXA1 Suppresses PEG10 PEG10 ONECUT2->PEG10 Activates Apoptosis_Genes Apoptosis Genes ONECUT2->Apoptosis_Genes AR_Target_Genes AR Target Genes AR->AR_Target_Genes Activates Decreased_Metastasis Decreased Metastasis PEG10->Decreased_Metastasis Apoptosis Apoptosis Apoptosis_Genes->Apoptosis CSRM617 CSRM617 CSRM617->ONECUT2 Inhibits

Caption: CSRM617 inhibits ONECUT2, leading to apoptosis and reduced metastasis.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Prostate Cancer Cell Culture Treatment CSRM617 Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., XTT, CellTiter-Glo) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Western Blot for Cleaved Caspase-3/PARP) Treatment->Apoptosis_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR for PEG10) Treatment->Gene_Expression Xenograft Tumor Xenograft Model (e.g., 22Rv1 in nude mice) In_Vivo_Treatment In Vivo CSRM617 Treatment Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth & Metastasis Measurement In_Vivo_Treatment->Tumor_Measurement

Caption: General experimental workflow for evaluating CSRM617 efficacy.

Troubleshooting_Logic Unexpected_Result Unexpected Result (e.g., No Dose-Response) Check_Compound Check Compound Stability & Concentration Range Unexpected_Result->Check_Compound Check_Cells Verify Cell Health, Passage #, & ONECUT2 Expression Unexpected_Result->Check_Cells Check_Assay Validate Assay Method (Cell-Free Control, Positive Control) Unexpected_Result->Check_Assay Orthogonal_Assay Perform Orthogonal Assay (e.g., Apoptosis vs. Viability) Check_Assay->Orthogonal_Assay On_Target_Validation On-Target Validation (Compare to ONECUT2 Knockdown) Orthogonal_Assay->On_Target_Validation

Caption: Troubleshooting logic for unexpected CSRM617 experimental results.

References

Addressing Variability in Experimental Outcomes with CSRM617: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of working with CSRM617, a selective small-molecule inhibitor of the ONECUT2 (ONECUT2) transcription factor.[1] By providing clear troubleshooting guidance and detailed protocols, this resource aims to help ensure the generation of robust and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is CSRM617 and its mechanism of action?

A1: CSRM617 is a selective, small-molecule inhibitor that directly targets the transcription factor ONECUT2.[1][2] It binds to the HOX domain of ONECUT2, inhibiting its transcriptional activity.[1][3][4] In the context of prostate cancer, this inhibition suppresses the androgen receptor (AR) axis and leads to apoptosis (programmed cell death), thereby reducing cancer cell growth and tumor progression.[1][5]

Q2: In which cancer cell lines has CSRM617 demonstrated activity?

A2: CSRM617 has shown activity in various prostate cancer cell lines, including 22Rv1, LNCaP, C4-2, and PC-3.[1][6] The sensitivity of a given cell line to CSRM617 often correlates with its level of ONECUT2 expression.[1][7]

Q3: How should CSRM617 be stored and handled to minimize variability?

A3: For long-term storage (up to 6 months), CSRM617 hydrochloride should be stored at -80°C. For shorter periods (up to one month), storage at -20°C is acceptable.[1] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and to prepare fresh dilutions for each experiment.[1][8][9] The hydrochloride salt form of CSRM617 generally offers better water solubility and stability compared to the free form.[1][8]

Q4: What are the known downstream effects of ONECUT2 inhibition by CSRM617?

A4: ONECUT2 is a master regulator in certain cancers.[1] Its inhibition by CSRM617 leads to several downstream effects, including the suppression of the androgen receptor (AR) transcriptional program and the modulation of genes involved in neuroendocrine differentiation, such as PEG10.[3][5][10] Treatment has been shown to induce apoptosis, which can be observed by the increased expression of cleaved Caspase-3 and PARP.[2][11]

Q5: Are there known off-target effects of CSRM617?

A5: Currently, there is no publicly available data detailing specific off-target interactions of CSRM617.[12] As a novel compound, its off-target profile is an area of active investigation. To distinguish between on-target and off-target effects in your experiments, it is crucial to include proper controls, such as comparing the phenotypic effects of CSRM617 with those from a genetic knockdown (siRNA or shRNA) of ONECUT2.[12]

Troubleshooting Guides

Issue 1: High variability in cell viability assays (e.g., inconsistent IC50 values).
Potential Cause Troubleshooting Recommendation
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding to ensure consistent volume and cell number in all wells. Variations in cell density can significantly alter the apparent IC50.[1][9]
Edge Effects The outer wells of microplates are prone to evaporation, which can affect cell growth and compound concentration. It is advisable to fill the perimeter wells with sterile PBS or media without cells and exclude them from experimental data analysis.[8]
CSRM617 Degradation/Precipitation Prepare fresh dilutions of CSRM617 from a frozen stock for each experiment and avoid repeated freeze-thaw cycles.[1] Visually inspect wells under a microscope for any signs of compound precipitation, especially at higher concentrations.[8] If solubility is an issue, consider solvent adjustments.[13]
Pipetting Errors Inaccurate or inconsistent pipetting can introduce significant variability. Ensure pipettes are properly calibrated and use appropriate pipetting techniques.[8]
Variable Incubation Time The duration of compound exposure should be kept constant across all experiments to ensure reproducibility.[9]
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to the cells (typically below 0.5%).[8]
Issue 2: Lack of a clear dose-dependent effect in cell-based assays.
Potential Cause Troubleshooting Recommendation
Incorrect Concentration Range The tested concentration range may be too high or too low to observe a dose-response. A broad range of concentrations (e.g., 0.01 to 100 µM) is recommended for initial experiments to determine the optimal range for your specific cell line.[8][9]
Low ONECUT2 Expression The cell line being used may have low or negligible expression of ONECUT2, the target of CSRM617. Verify ONECUT2 protein levels via Western blot before conducting extensive experiments.[9]
Compound Inactivity Confirm that the compound has been stored and handled properly to maintain its activity.[9]
Assay Interference CSRM617 may interfere with the assay chemistry itself (e.g., direct reduction of formazan-based reagents like MTT). Run a cell-free control with media, CSRM617, and the viability reagent to check for interference. If interference is detected, consider switching to an alternative assay with a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®).[8]
Cell Line Resistance The cell line may be inherently resistant to CSRM617.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for CSRM617 based on preclinical studies.

Table 1: Binding Affinity of CSRM617 for ONECUT2

Parameter Value Method Reference
Dissociation Constant (Kd)7.43 µMSurface Plasmon Resonance (SPR)[4][11][14]

Table 2: In Vitro Efficacy of CSRM617 in Prostate Cancer Cell Lines

Cell Line Assay Endpoint Result Conditions Reference
22Rv1Cell GrowthInhibitionIC50 correlated with OC2 expression20 nM - 20 µM; 48 hours[11][15]
22Rv1ApoptosisInductionIncreased cleaved Caspase-3 & PARP20 µM; 72 hours[11]
LNCaPCell GrowthInhibitionIC50 correlated with OC2 expression-[15]
C4-2Cell GrowthInhibitionIC50 correlated with OC2 expression-[15]
PC-3Cell GrowthInhibitionIC50 correlated with OC2 expression-[15]

Table 3: In Vivo Efficacy of CSRM617

Model Cell Line Treatment Outcome Reference
Subcutaneous Xenograft22Rv150 mg/Kg dailySignificant reduction in tumor volume and weight[11]
Metastasis ModelLuciferase-tagged 22Rv150 mg/Kg dailySignificant reduction in the onset and growth of metastases[11]

Experimental Protocols

Protocol 1: Cell Viability Assay

Objective: To determine the effect of CSRM617 on the proliferation of prostate cancer cells.

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1][16]

  • Compound Treatment: The following day, treat the cells with a range of concentrations of CSRM617 (e.g., 0.01 to 100 µM) or a vehicle control (e.g., DMSO).[16][17]

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).[8][16]

  • Viability Measurement: Add a viability reagent such as MTS or CellTiter-Glo to each well according to the manufacturer's instructions.[16]

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader. The IC50 value can then be calculated from the resulting dose-response curve.[16][17]

Protocol 2: Western Blot for Protein Expression

Objective: To assess the effect of CSRM617 on the protein levels of ONECUT2, cleaved Caspase-3, and PARP.

Methodology:

  • Sample Preparation: Treat cells with CSRM617 (e.g., 10-20 µM) or vehicle for the desired time (e.g., 48-72 hours).[8][16] Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6][16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6][16]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 µg) by SDS-PAGE and transfer them to a PVDF membrane.[1][6]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane overnight at 4°C with primary antibodies against the proteins of interest (e.g., ONECUT2, cleaved Caspase-3, cleaved PARP) and a loading control (e.g., GAPDH or β-actin).[6][16]

  • Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6][16]

Protocol 3: Quantitative RT-PCR (qPCR)

Objective: To measure the effect of CSRM617 on the mRNA expression of target genes like PEG10.

Methodology:

  • Cell Treatment and RNA Extraction: Treat prostate cancer cells with CSRM617 for a specified time (e.g., 4-16 hours).[16] Extract total RNA using a commercial kit.[5][16]

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[16]

  • qPCR: Perform qPCR using a master mix (e.g., SYBR Green) and gene-specific primers for the target gene (e.g., PEG10) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[5][16]

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.[16]

Visualizations

Caption: CSRM617 inhibits ONECUT2, affecting downstream cancer pathways.

CSRM617_Troubleshooting_Workflow cluster_basics Basic Checks cluster_target Target Validation cluster_assay Assay Checks start High Variability or Unexpected Outcome check_basics Check Basic Experimental Parameters start->check_basics storage CSRM617 Storage & Fresh Dilutions? check_basics->storage No seeding Consistent Cell Seeding Density? check_basics->seeding No controls Appropriate Vehicle & Positive Controls? check_basics->controls No edge_effects Avoiding Edge Effects? check_basics->edge_effects No check_target Verify Target Engagement check_basics->check_target Yes storage->check_basics Correct seeding->check_basics Correct controls->check_basics Correct edge_effects->check_basics Correct onecut2_exp Confirm ONECUT2 Expression (Western Blot) check_target->onecut2_exp No peg10_exp Measure Target Gene Modulation (qPCR for PEG10) check_target->peg10_exp No check_assay Investigate Assay Integrity check_target->check_assay Yes onecut2_exp->check_target Validate peg10_exp->check_target Validate cell_free Run Cell-Free Assay (Compound Interference) check_assay->cell_free No alt_assay Use Orthogonal Assay (e.g., ATP-based vs. MTT) check_assay->alt_assay No resolution Consistent & Reproducible Data check_assay->resolution Yes cell_free->check_assay Perform alt_assay->check_assay Perform

Caption: A logical workflow for troubleshooting CSRM617 experiments.

References

Validation & Comparative

A Comparative Analysis of CSRM617 and Enzalutamide in Castration-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced prostate cancer therapeutics, particularly for metastatic castration-resistant prostate cancer (mCRPC), two compounds, enzalutamide and the novel investigational agent CSRM617, represent distinct and significant approaches to treatment. Enzalutamide, an established second-generation nonsteroidal antiandrogen, targets the androgen receptor (AR) signaling pathway, a well-known driver of prostate cancer progression.[1] In contrast, CSRM617 is a first-in-class small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of AR networks and a key survival factor in mCRPC models.[1][2] This guide provides a comparative overview of the preclinical data available for both compounds, offering a side-by-side look at their mechanisms of action and efficacy in prostate cancer models.

While direct head-to-head preclinical studies of CSRM617 and enzalutamide are not yet available, this guide summarizes existing data from separate studies to provide a comparative perspective.[1] It is important to note that the experimental conditions, including cell lines, animal models, and treatment regimens, may differ between the studies cited.

Mechanism of Action: Two Distinct Pathways

Enzalutamide is a potent androgen receptor signaling inhibitor.[3] It acts on multiple stages of the AR signaling pathway by:

  • Competitively inhibiting androgen binding to the AR.[3][4]

  • Impeding the nuclear translocation of the AR.[3][4]

  • Interfering with the binding of the AR to DNA.[3][4]

  • Disrupting the recruitment of co-activators to the AR complex.[4]

This multi-faceted mechanism effectively suppresses the transcriptional activity of the AR, leading to decreased proliferation and increased apoptosis of prostate cancer cells.[4][5]

CSRM617 operates through a novel mechanism by directly targeting the transcription factor ONECUT2.[1][2] ONECUT2 has been identified as a master regulator in lethal prostate cancer that can suppress the androgen axis.[6][7] CSRM617 binds to the ONECUT2-HOX domain, inhibiting its activity.[2] By inhibiting ONECUT2, CSRM617 can induce apoptosis and inhibit the growth of prostate cancer cells, particularly those with high ONECUT2 expression.[2] This mechanism may be particularly relevant in tumors that have developed resistance to AR-targeted therapies.[6][7]

Data Presentation: A Comparative Overview

The following tables summarize the in vitro and in vivo efficacy data for CSRM617 and enzalutamide based on available preclinical studies.

Table 1: In Vitro Efficacy
ParameterCSRM617EnzalutamideProstate Cancer Cell Line(s)
Mechanism ONECUT2 InhibitionAndrogen Receptor InhibitionN/A
Effect Inhibition of cell growth, induction of apoptosisInhibition of cell proliferation, induction of apoptosis22Rv1, LNCaP/AR
Concentration Range 20 nM - 20 μM (for growth inhibition)Not specified in provided abstracts22Rv1
Key Finding Induces apoptosis via increased cleaved Caspase-3 and PARP expression.[2]Superior to bicalutamide in inducing tumor regression.LNCaP/AR
Table 2: In Vivo Efficacy in CRPC Xenograft Models
ParameterCSRM617EnzalutamideAnimal Model
Administration 50 mg/kg daily10 mg/kg/dNude mice with 22Rv1 xenografts, Castrated male mice with LNCaP/AR xenografts
Effect on Tumor Growth Significant reduction in tumor volume and weight.[2]Significantly induced tumor regression compared to bicalutamide.Nude mice with 22Rv1 xenografts, Castrated male mice with LNCaP/AR xenografts
Effect on Metastasis Significant reduction in the onset and growth of diffuse metastases.[2]Not specified in provided abstractsSCID mice with luciferase-tagged 22Rv1 cells
Biomarker Modulation Significantly down-regulates PEG10 expression in tumors.[2]Not specified in provided abstractsNude mice with 22Rv1 xenografts

Experimental Protocols

In Vivo Xenograft Tumor Growth Assay (22Rv1 Model)

This protocol provides a general framework for evaluating the in vivo efficacy of therapeutic agents against CRPC.

  • Cell Preparation: 22Rv1 human prostate cancer cells are harvested and resuspended in a 1:1 mixture of phosphate-buffered saline (PBS) and Matrigel.[8]

  • Tumor Implantation: Approximately 3 x 10^6 cells are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c-nude or SCID mice).[9][10]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[11] Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: Volume = (length × width²) / 2.[11]

  • Treatment Administration: Mice are randomized into treatment and control groups. The investigational drug (e.g., CSRM617 or enzalutamide) or vehicle control is administered according to the specified dose and schedule (e.g., daily intraperitoneal injection).[8]

  • Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised and weighed.[8] Further analysis, such as biomarker expression, can be performed on the tumor tissue.

Cell Proliferation Assay (CCK-8)

This assay is used to assess the effect of a compound on the proliferation of cancer cells in vitro.

  • Cell Seeding: Prostate cancer cells (e.g., 22Rv1) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.[8]

  • Treatment: The cells are treated with various concentrations of the test compound (e.g., CSRM617) or a vehicle control.[8]

  • Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours).[8]

  • CCK-8 Addition: A solution of Cell Counting Kit-8 (CCK-8) is added to each well, and the plates are incubated for an additional 2-4 hours.[8]

  • Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.[8]

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.[8]

Signaling Pathways and Experimental Workflows

Enzalutamide_Signaling_Pathway Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide->AR_Androgen Inhibits Translocation ARE Androgen Response Element (DNA) Enzalutamide->ARE Inhibits DNA Binding Nucleus Nucleus AR_Androgen->Nucleus Nuclear Translocation AR_Androgen->ARE Binds to DNA Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Initiates

Caption: Enzalutamide's mechanism of action on the Androgen Receptor signaling pathway.

CSRM617_Signaling_Pathway CSRM617 CSRM617 ONECUT2 ONECUT2 Transcription Factor CSRM617->ONECUT2 Inhibits AR_Axis Androgen Receptor Axis ONECUT2->AR_Axis Suppresses Neuroendocrine Neuroendocrine Differentiation ONECUT2->Neuroendocrine Promotes Tumor_Growth Tumor Growth & Metastasis AR_Axis->Tumor_Growth Drives Neuroendocrine->Tumor_Growth Contributes to

Caption: CSRM617's mechanism of action via inhibition of the ONECUT2 transcription factor.

Experimental_Workflow start Start invitro In Vitro Studies (e.g., Cell Proliferation, Apoptosis) start->invitro invivo In Vivo Studies (CRPC Xenograft Model) start->invivo data_analysis Data Analysis (Tumor Volume, Biomarkers) invitro->data_analysis invivo->data_analysis conclusion Comparative Efficacy Conclusion data_analysis->conclusion end End conclusion->end

References

A Head-to-Head Comparison: CSRM617 Hydrochloride vs. ONECUT2 siRNA Knockdown Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Targeting ONECUT2 in Cancer Research

The transcription factor ONECUT2 (One Cut Homeobox 2) has emerged as a critical driver in the progression of aggressive malignancies, particularly in metastatic castration-resistant prostate cancer (mCRPC).[1][2] Its role in promoting an androgen receptor (AR)-independent state and neuroendocrine differentiation makes it a compelling therapeutic target.[3] This guide provides an objective comparison of two distinct methodologies for inhibiting ONECUT2 function: the small molecule inhibitor CSRM617 hydrochloride and RNA interference using ONECUT2-specific siRNA. This comparison is supported by experimental data to aid researchers in selecting the most appropriate tool for their specific research needs.

Mechanism of Action: A Tale of Two Approaches

This compound is a selective, small-molecule inhibitor that directly targets the ONECUT2 protein.[4][5] It binds to the HOX domain of ONECUT2, a region critical for its DNA-binding and transcriptional activity.[4] This interaction allosterically inhibits ONECUT2, preventing it from regulating its target genes. The hydrochloride salt form of CSRM617 enhances its water solubility and stability, facilitating its use in experimental settings.[4]

ONECUT2 siRNA (small interfering RNA) , in contrast, operates at the post-transcriptional level.[6] Exogenously introduced siRNA molecules are incorporated into the RNA-induced silencing complex (RISC). This complex then utilizes the siRNA as a guide to find and degrade the messenger RNA (mRNA) of ONECUT2, thereby preventing the translation of the ONECUT2 protein. This approach effectively "knocks down" the expression of ONECUT2.

Quantitative Efficacy: A Comparative Overview

Direct, head-to-head quantitative comparisons of this compound and ONECUT2 siRNA in the same experimental setting are limited in the current literature. However, by compiling data from various studies, we can establish a benchmark for their respective efficacies.

Parameter This compound ONECUT2 siRNA Cell Lines Studied
Target Level Protein (Direct Inhibition)mRNA (Degradation)N/A
Inhibition/Knockdown Efficacy Kd: 7.43 µM (binding affinity to ONECUT2-HOX domain)[4]75%-80% reduction in ONECUT2 protein expression[6]Prostate cancer cell lines (22Rv1, LNCaP, C4-2, PC-3)[4], Ovarian cancer cell lines (COV-504, SKOV3)[6]
Effect on Downstream Target (PEG10) Significant downregulation of PEG10 mRNA and protein[7]Downregulation of ONECUT2 target genes[8]22Rv1[7]

Phenotypic Effects: A Convergence of Outcomes

Despite their different mechanisms of action, both this compound and ONECUT2 siRNA induce similar phenotypic changes in cancer cells, underscoring their on-target effects.

Cellular Process Effect of this compound Treatment Effect of ONECUT2 siRNA Knockdown Prostate Cancer Cell Lines Studied
Cell Growth/Proliferation Dose-dependent inhibition of cell growth[4]Significant decrease in cell proliferation[8]22Rv1, LNCaP, C4-2, PC-3[4][8]
Apoptosis Induction of apoptosis, evidenced by increased cleaved Caspase-3 and PARP[4]Induction of apoptosis[4]22Rv1[4]
Metastasis Significant reduction in the onset and growth of diffuse metastases in vivo[7]Suppression of metastasis in vivo[1]22Rv1[1][7]

Experimental Protocols

This compound Treatment

This protocol is a general guideline for treating prostate cancer cell lines with this compound.

1. Cell Culture and Seeding:

  • Culture prostate cancer cells (e.g., 22Rv1, LNCaP) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in 6-well plates or 96-well plates at a density that will allow for 70-80% confluency at the time of analysis. Allow cells to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.

  • On the day of treatment, dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., a range of 0.01 µM to 100 µM for initial dose-response experiments).

  • Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest CSRM617 treatment).

3. Incubation and Analysis:

  • Incubate the cells for the desired duration (e.g., 48-72 hours).

  • Assess cell viability, apoptosis, or protein expression using appropriate assays such as MTT, Annexin V staining followed by flow cytometry, or Western blotting, respectively.

ONECUT2 siRNA Knockdown

This protocol provides a general procedure for ONECUT2 knockdown using siRNA.

1. Cell Culture and Seeding:

  • One day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.

2. siRNA Transfection:

  • Dilute ONECUT2-specific siRNA and a non-targeting control siRNA in an appropriate serum-free medium.

  • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.

  • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Add the complexes drop-wise to the cells.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 24-72 hours.

3. Analysis of Knockdown:

  • Harvest the cells and assess the knockdown efficiency at both the mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.

Visualizing the Pathways and Processes

To better understand the biological context and experimental procedures, the following diagrams have been generated.

ONECUT2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core ONECUT2 Core Activity cluster_downstream Downstream Effects REST REST ONECUT2 ONECUT2 REST->ONECUT2 represses AR Androgen Receptor (AR) ONECUT2->AR represses FOXA1 FOXA1 ONECUT2->FOXA1 represses PEG10 PEG10 ONECUT2->PEG10 activates Neuroendocrine_Differentiation Neuroendocrine Differentiation ONECUT2->Neuroendocrine_Differentiation promotes Cell_Proliferation Cell Proliferation & Survival ONECUT2->Cell_Proliferation promotes CSRM617 CSRM617 Hydrochloride CSRM617->ONECUT2 inhibits siRNA ONECUT2 siRNA (RISC) ONECUT2_mRNA ONECUT2 mRNA siRNA->ONECUT2_mRNA degrades ONECUT2_mRNA->ONECUT2 translates to

Caption: ONECUT2 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_arms Treatment Arms cluster_analysis Analysis (48-72h post-treatment) cluster_outcome Outcome start Seed Cancer Cells (e.g., 22Rv1) treatment Treatment start->treatment csrm617 This compound (0.01-100 µM) treatment->csrm617 sirna ONECUT2 siRNA Transfection treatment->sirna control Vehicle/Control siRNA treatment->control molecular Molecular Analysis (Western Blot, qRT-PCR) csrm617->molecular phenotypic Phenotypic Analysis (Viability, Apoptosis) csrm617->phenotypic sirna->molecular sirna->phenotypic control->molecular control->phenotypic comparison Compare Efficacy: - % ONECUT2 reduction - IC50 values - Apoptosis rate molecular->comparison phenotypic->comparison

Caption: Workflow for Comparing CSRM617 and siRNA.

Conclusion

Both this compound and ONECUT2 siRNA are potent and specific tools for inhibiting the function of the ONECUT2 transcription factor. CSRM617 offers the advantages of a small molecule, including ease of use and dose-dependent inhibition, making it suitable for in vivo studies and as a potential therapeutic agent. ONECUT2 siRNA provides a highly specific method for gene silencing at the mRNA level, serving as an excellent tool for target validation and mechanistic studies. The observation that CSRM617 phenocopies the effects of ONECUT2 knockdown provides strong evidence for its on-target activity. The choice between these two powerful research tools will ultimately depend on the specific experimental goals, with both offering valuable insights into the critical role of ONECUT2 in cancer biology.

References

Synergistic Potential of CSRM617 with Taxane-Based Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel ONECUT2 inhibitor, CSRM617, and taxane-based chemotherapy, exploring the potential for synergistic effects in the treatment of advanced prostate cancer. While direct experimental data on the synergistic combination of CSRM617 and taxanes is not yet publicly available, this document synthesizes the existing preclinical data for each agent as a monotherapy and outlines the scientific rationale for their combined use.

Rationale for Combination Therapy

The distinct mechanisms of action of CSRM617 and taxane-based chemotherapies provide a strong foundation for investigating their potential synergistic effects. CSRM617 acts as a targeted agent, inhibiting the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor networks in metastatic castration-resistant prostate cancer (mCRPC).[1][2] By suppressing ONECUT2, CSRM617 aims to disrupt the transcriptional programs that drive tumor progression, survival, and the development of treatment resistance.

In contrast, taxanes like docetaxel and paclitaxel are cytotoxic agents that target microtubule dynamics, a fundamental process for cell division.[3] By stabilizing microtubules, taxanes induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. The combination of a targeted therapy that modulates key oncogenic signaling pathways with a cytotoxic agent that disrupts cell division represents a promising strategy to enhance anti-tumor efficacy and potentially overcome resistance mechanisms.

Preclinical Performance: A Head-to-Head Comparison

While awaiting direct combination studies, a head-to-head comparison of preclinical data for CSRM617 and docetaxel as monotherapies offers valuable insights into their respective potencies and therapeutic potential.[3]

In Vitro Efficacy
CompoundCell LineIC50AssayReference
CSRM617 22Rv1Micromolar (µM) rangeCell Viability Assay[3]
Docetaxel 22Rv1Nanomolar (nM) rangeCell Viability Assay[3]

Note: The provided IC50 ranges are qualitative summaries from a comparative guide and not direct numerical values from a single study.[3]

In Vivo Efficacy in 22Rv1 Xenograft Model
CompoundDosage and AdministrationOutcomeReference
CSRM617 50 mg/kg, daily, oral (p.o.)Significant reduction in tumor volume and weight.[1][1][3]
Docetaxel 7.5 mg/kg to 20 mg/kg, weekly, intraperitoneal (i.p.)Inhibition of tumor growth.[3]

Signaling Pathways and Mechanisms of Action

A deeper understanding of the distinct and potentially complementary signaling pathways targeted by CSRM617 and taxanes is crucial for predicting synergistic interactions.

CSRM617: Targeting the ONECUT2 Pathway

CSRM617 directly binds to the HOX domain of the ONECUT2 transcription factor, inhibiting its activity.[1] This leads to the suppression of ONECUT2 target genes, such as PEG10, which is associated with neuroendocrine differentiation, and induces apoptosis through the cleavage of Caspase-3 and PARP.[1]

CSRM617_Pathway CSRM617 CSRM617 ONECUT2 ONECUT2 (Transcription Factor) CSRM617->ONECUT2 Inhibits PEG10 PEG10 (Neuroendocrine Differentiation) ONECUT2->PEG10 Activates Apoptosis_Proteins Pro-Apoptotic Proteins (Caspase-3, PARP) ONECUT2->Apoptosis_Proteins Inhibits Cell_Survival Cell Survival & Proliferation ONECUT2->Cell_Survival Promotes Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Induces

Caption: CSRM617 inhibits the ONECUT2 transcription factor, leading to decreased cell survival and induction of apoptosis.

Taxane-Based Chemotherapy: Microtubule Stabilization

Taxanes bind to β-tubulin, a key component of microtubules. This binding stabilizes the microtubule polymer, preventing its depolymerization, which is essential for the dynamic process of mitosis. The resulting mitotic arrest triggers the apoptotic cascade.

Taxane_Pathway Taxane Taxane (e.g., Docetaxel) Tubulin β-tubulin Taxane->Tubulin Binds to Microtubules Microtubules Taxane->Microtubules Stabilizes Tubulin->Microtubules Polymerizes into Mitosis Mitosis Microtubules->Mitosis Essential for Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

Caption: Taxanes stabilize microtubules, leading to mitotic arrest and subsequent apoptosis.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following outlines the general protocols used in the evaluation of CSRM617 and taxanes.

In Vitro Cell Viability Assay
  • Cell Culture: Prostate cancer cell lines (e.g., 22Rv1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of CSRM617 or docetaxel for a specified duration (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are utilized.[3]

  • Tumor Implantation: Human prostate cancer cells (e.g., 22Rv1) are subcutaneously injected into the flanks of the mice.[3]

  • Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups. CSRM617 is typically administered orally, while docetaxel is given via intraperitoneal injection.[3]

  • Tumor Measurement: Tumor volume is monitored regularly using calipers.[3]

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Immunohistochemical analysis can be performed to assess biomarkers.

Future Directions and Conclusion

The distinct and potentially complementary mechanisms of action of CSRM617 and taxane-based chemotherapy provide a strong rationale for their combined use in treating advanced prostate cancer. The targeted inhibition of the ONECUT2 pathway by CSRM617 may sensitize cancer cells to the cytotoxic effects of taxanes, potentially leading to synergistic anti-tumor activity and overcoming mechanisms of taxane resistance.

Future preclinical studies should focus on formally evaluating the synergistic potential of this combination through in vitro and in vivo models. Such studies would provide the necessary evidence to support the clinical translation of a CSRM617-taxane combination therapy, which could offer a significant benefit to patients with metastatic castration-resistant prostate cancer.

Experimental_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Efficacy Evaluation invitro_start Prostate Cancer Cell Lines invitro_treat Treat with CSRM617, Docetaxel, and Combination invitro_start->invitro_treat invitro_assay Cell Viability & Apoptosis Assays invitro_treat->invitro_assay invitro_analysis Calculate Combination Index (CI) invitro_assay->invitro_analysis invivo_start Establish Xenograft Tumor Models invitro_analysis->invivo_start Proceed if CI < 1 (Synergy) invivo_treat Administer CSRM617, Docetaxel, and Combination invivo_start->invivo_treat invivo_measure Monitor Tumor Growth invivo_treat->invivo_measure invivo_analysis Endpoint Analysis (Tumor Weight, Biomarkers) invivo_measure->invivo_analysis

Caption: Proposed experimental workflow to evaluate the synergistic effects of CSRM617 and docetaxel.

References

CSRM617: A Comparative Analysis of Specificity for the Transcription Factor ONECUT2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small-molecule inhibitor CSRM617, focusing on its specificity for the transcription factor ONECUT2 (OC2). While direct cross-reactivity data with other transcription factors is not publicly available, this document summarizes existing data on its on-target potency and provides recommended experimental protocols for researchers to assess its selectivity in their own systems.

On-Target Specificity and Potency of CSRM617

CSRM617 has been identified as a selective inhibitor of ONECUT2, a key transcription factor implicated in the progression of lethal, castration-resistant prostate cancer.[1][2][3] It exerts its function by directly binding to the HOX domain of OC2, thereby modulating its transcriptional activity and inducing apoptosis in cancer cells.[1][2]

Quantitative Binding Affinity

The direct interaction between CSRM617 and the ONECUT2-HOX domain has been quantitatively characterized using biophysical assays.

ParameterValueMethod
Dissociation Constant (Kd)7.43 µMSurface Plasmon Resonance (SPR)
Table 1: Binding Affinity of CSRM617 for ONECUT2.[1][3][4]

Assessment of Cross-Reactivity with Other Transcription Factors

Currently, there is no publicly available data detailing the specific cross-reactivity of CSRM617 with other transcription factors such as STAT3, NF-κB, AP-1, or CREB.[1] The characterization of off-target effects is an ongoing area of investigation for this novel inhibitor.[1] However, studies have demonstrated the on-target specificity of CSRM617 through genetic validation and analysis of downstream target gene expression.[5][6][7]

Evidence for ONECUT2 Selectivity

Experimental evidence supports the selective inhibition of ONECUT2 by CSRM617:

  • Genetic Knockdown: The effects of CSRM617 on cell growth and apoptosis are significantly diminished in cancer cell lines where ONECUT2 has been depleted using shRNA or siRNA.[5][7] This indicates that the cellular response to CSRM617 is dependent on the presence of its intended target.

  • Target Gene Modulation: CSRM617 treatment leads to a time-dependent decrease in the mRNA expression of PEG10, a known direct target gene of ONECUT2.[5][6] This demonstrates a functional consequence of ONECUT2 inhibition.

  • Phenocopying: Inhibition of ONECUT2 with CSRM617 phenocopies the effects observed with genetic depletion of ONECUT2, such as inhibition of cell growth and induction of apoptosis.[7]

Experimental Protocols for Specificity and Off-Target Analysis

To facilitate further investigation into the specificity of CSRM617, the following experimental protocols are recommended.

Genetic Validation via siRNA-Mediated Knockdown of ONECUT2

This experiment aims to confirm that the cellular effects of CSRM617 are dependent on the presence of ONECUT2.

Methodology:

  • Cell Culture: Culture prostate cancer cell lines (e.g., 22Rv1) in appropriate media.

  • siRNA Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specifically targeting ONECUT2.

  • CSRM617 Treatment: After a suitable incubation period for ONECUT2 knockdown (typically 24-48 hours), treat the cells with varying concentrations of CSRM617 or a vehicle control (e.g., DMSO).

  • Phenotypic Analysis: Assess cellular phenotypes of interest, such as cell viability (e.g., using an MTT assay) or apoptosis (e.g., by measuring cleaved Caspase-3 and PARP levels via Western blot), after 48-72 hours of treatment.

  • Data Analysis: Compare the dose-response curves of CSRM617 in cells treated with control siRNA versus ONECUT2 siRNA. A rightward shift in the dose-response curve in ONECUT2 knockdown cells would indicate on-target activity.

Proteome-Wide Off-Target Identification using Cellular Thermal Shift Assay (CETSA)

CETSA is an unbiased method to identify direct protein targets of a small molecule in a cellular context.[1]

Methodology:

  • Cell Treatment: Treat intact cells with CSRM617 and a vehicle control.

  • Thermal Challenge: Heat cell lysates from both treatment groups across a range of temperatures.

  • Protein Separation: Separate soluble proteins from aggregated proteins by centrifugation.

  • Proteomic Analysis: Analyze the soluble protein fraction using mass spectrometry to identify proteins that exhibit increased thermal stability in the presence of CSRM617.

  • Data Interpretation: Proteins with significantly increased thermal stability are considered potential direct binders of CSRM617.

Kinase Panel Screening

To assess potential off-target effects on protein kinases, CSRM617 can be screened against a broad panel of kinases.[1]

Methodology:

  • Compound Submission: Submit CSRM617 to a commercial kinase profiling service.

  • Screening: The service will typically test the compound at one or two standard concentrations (e.g., 1 µM and 10 µM) against a large number of purified kinases.

  • Data Analysis: The results will be provided as the percent inhibition of each kinase at the tested concentrations. Significant inhibition of any kinase would indicate a potential off-target interaction.

Visualizing Signaling Pathways and Experimental Workflows

CSRM617_Mechanism_of_Action CSRM617 Mechanism of Action CSRM617 CSRM617 ONECUT2 ONECUT2 CSRM617->ONECUT2 inhibits PEG10 PEG10 ONECUT2->PEG10 activates Apoptosis Apoptosis ONECUT2->Apoptosis inhibits Tumor Growth & Metastasis Tumor Growth & Metastasis PEG10->Tumor Growth & Metastasis promotes Specificity_Validation_Workflow Workflow for Validating CSRM617 Specificity cluster_on_target On-Target Validation cluster_off_target Off-Target Identification Genetic Knockdown (siRNA) Genetic Knockdown (siRNA) Phenotypic Analysis Phenotypic Analysis Genetic Knockdown (siRNA)->Phenotypic Analysis Target Gene Expression (qPCR) Target Gene Expression (qPCR) Target Gene Expression (qPCR)->Phenotypic Analysis CETSA CETSA Identification of Potential Off-Targets Identification of Potential Off-Targets CETSA->Identification of Potential Off-Targets Kinase Screening Kinase Screening Kinase Screening->Identification of Potential Off-Targets CSRM617 CSRM617 CSRM617->Genetic Knockdown (siRNA) CSRM617->Target Gene Expression (qPCR) CSRM617->CETSA CSRM617->Kinase Screening

References

Independent Validation of CSRM617's Efficacy in Tumor Growth Reduction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of CSRM617, a novel inhibitor of the transcription factor ONECUT2, against established therapies for prostate cancer, namely docetaxel and enzalutamide. The information presented is based on available preclinical data to support independent validation and further research.

Mechanism of Action: A Tale of Two Pathways

CSRM617 represents a targeted therapeutic strategy, while docetaxel and enzalutamide employ different mechanisms to impede tumor progression.

  • CSRM617: This small molecule inhibitor directly targets ONECUT2 (OC2), a transcription factor that acts as a master regulator in metastatic castration-resistant prostate cancer (mCRPC). By binding to the OC2-HOX domain, CSRM617 inhibits its transcriptional activity. This leads to the suppression of genes that promote cancer cell survival, metastasis, and the development of a neuroendocrine phenotype, a common mechanism of resistance to standard therapies. Inhibition of ONECUT2 by CSRM617 has been shown to induce apoptosis, evidenced by the increased cleavage of Caspase-3 and PARP.[1][2]

  • Docetaxel: As a member of the taxane family, docetaxel is a well-established cytotoxic agent. Its primary mechanism involves binding to the β-subunit of tubulin, the building block of microtubules. This stabilizes microtubules, preventing their dynamic assembly and disassembly, which is crucial for cell division. The disruption of microtubule dynamics leads to mitotic arrest and ultimately, apoptosis of cancer cells.[1]

  • Enzalutamide: This second-generation nonsteroidal antiandrogen targets the androgen receptor (AR) signaling pathway, a key driver of prostate cancer growth. Enzalutamide acts as a potent AR signaling inhibitor by competitively binding to the ligand-binding domain of the AR. This prevents the binding of androgens, inhibits the nuclear translocation of the AR, and blocks its association with DNA, leading to the downregulation of AR target genes and the induction of apoptosis in prostate cancer cells.[3]

Preclinical Efficacy: A Side-by-Side Comparison

While direct head-to-head preclinical studies of CSRM617 against docetaxel and enzalutamide are not extensively available, this section summarizes existing data from separate studies to offer a comparative perspective. It is important to note that experimental conditions, including cell lines, animal models, and treatment regimens, may differ between studies, which should be considered when interpreting the data.[3]

In Vivo Tumor Growth Reduction

The following table summarizes the in vivo efficacy of CSRM617, docetaxel, and enzalutamide in the widely used 22Rv1 human prostate cancer xenograft model.

Compound Dosage and Administration Tumor Growth Inhibition Reference
CSRM617 50 mg/kg, daily intraperitoneal injection for 20 daysSignificant inhibition of tumor growth and reduction in metastases.[2][4][2][4]
Docetaxel 15 mg/kg, intraperitoneal injection on days 1, 8, and 15Induced mitotic arrest and a decrease in PSA expression.[5][5]
Docetaxel 20 mg/kg, intraperitoneal injection once a week for four weeksIn a co-injection model with HUVEC, docetaxel's effect was studied, showing endothelial cells can promote resistance.[6][6]
Enzalutamide 10 or 30 mg/kg, oral gavage 6 days per weekDid not significantly affect the growth of castration-resistant 22Rv1 xenograft tumors in one study.[1][4][1][4]
Enzalutamide 25 mg/kg, oral gavage every other dayMonotherapy showed some tumor growth suppression, which was enhanced in combination with other agents.[7][7]
Enzalutamide 5 mg/kg/day i.p. for 21 daysInhibited PC-3 xenograft tumor growth by 63% when combined with PAWI-2.[8][8]

Experimental Protocols

Detailed methodologies are crucial for the independent validation and replication of scientific findings. The following sections outline the typical experimental protocols used in the preclinical evaluation of CSRM617, docetaxel, and enzalutamide.

In Vivo Xenograft Studies
  • Cell Line: The 22Rv1 human prostate carcinoma cell line is commonly used. These cells are androgen-sensitive and express the androgen receptor, making them a relevant model for studying prostate cancer therapies.[6][7]

  • Animal Model: Male immunodeficient mice, such as nude (nu/nu) or SCID mice, are typically used to prevent rejection of the human tumor xenografts.[2][8]

  • Tumor Implantation: 22Rv1 cells are harvested and resuspended in a sterile solution, often mixed with Matrigel to support initial tumor growth. The cell suspension is then subcutaneously injected into the flanks of the mice.[2][7]

  • Tumor Growth Monitoring: Once tumors become palpable, their volume is measured regularly using calipers. The tumor volume is often calculated using the formula: (length × width²) / 2.[1][9]

  • Treatment Administration:

    • CSRM617: Typically administered via intraperitoneal injection at a dosage of around 50 mg/kg daily.[2][4]

    • Docetaxel: Administered via intraperitoneal injection, with dosages and schedules varying between studies (e.g., 15 mg/kg on a weekly schedule or 20 mg/kg once a week).[5][6]

    • Enzalutamide: Administered orally via gavage, with dosages ranging from 10 to 30 mg/kg daily or every other day.[1][7]

  • Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth, assessed by comparing the tumor volumes in the treated groups to the vehicle control group. Body weight and general health of the mice are also monitored to assess toxicity. At the end of the study, tumors are often excised and weighed.[8][10] For metastasis studies, luciferase-tagged 22Rv1 cells can be injected intracardially, and metastatic progression is monitored by bioluminescence imaging.[2][4]

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental designs discussed, the following diagrams are provided.

ONECUT2_Signaling_Pathway ONECUT2 Signaling Pathway and CSRM617 Inhibition cluster_nucleus Nucleus cluster_phenotype Cellular Phenotype ONECUT2 ONECUT2 AR Androgen Receptor (AR) ONECUT2->AR Represses FOXA1 FOXA1 ONECUT2->FOXA1 Represses PEG10 PEG10 (Neuroendocrine Marker) ONECUT2->PEG10 Activates Tumor_Survival_Metastasis Tumor Survival & Metastasis Genes ONECUT2->Tumor_Survival_Metastasis Activates CSRM617 CSRM617 CSRM617->ONECUT2 Inhibits AR_Signaling_Genes AR Signaling Genes AR->AR_Signaling_Genes Activates Androgen_Independence Androgen Independence AR->Androgen_Independence Suppression leads to Neuroendocrine_Differentiation Neuroendocrine Differentiation PEG10->Neuroendocrine_Differentiation Tumor_Growth Tumor Growth & Metastasis Tumor_Survival_Metastasis->Tumor_Growth

Caption: CSRM617 inhibits ONECUT2, impacting downstream pathways.

Experimental_Workflow In Vivo Xenograft Experimental Workflow start Start cell_culture Prostate Cancer Cell Culture (e.g., 22Rv1) start->cell_culture implantation Subcutaneous Implantation of Cells into Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Daily Treatment Administration (CSRM617, Docetaxel, Enzalutamide, or Vehicle) randomization->treatment monitoring Regular Monitoring of Tumor Volume and Mouse Weight treatment->monitoring endpoint Study Endpoint (e.g., 20-30 days) monitoring->endpoint analysis Tumor Excision, Weight Measurement, and Further Analysis (e.g., IHC) endpoint->analysis end End analysis->end

Caption: Workflow for in vivo efficacy studies of anti-cancer agents.

References

Comparative Efficacy of CSRM617 in Preclinical Models of Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of CSRM617, a novel small-molecule inhibitor of the ONECUT2 (OC2) transcription factor. While comprehensive data from a wide range of patient-derived xenograft (PDX) models are still emerging, this document summarizes the existing evidence, compares its mechanism to standard-of-care therapies, and provides detailed experimental protocols to aid in the design of future studies.

Introduction to CSRM617: A Novel Approach to Targeting Lethal Prostate Cancer

Metastatic castration-resistant prostate cancer (mCRPC) represents a significant clinical challenge, often characterized by resistance to androgen receptor (AR)-directed therapies.[1][2] A key driver of this aggressive phenotype is the transcription factor ONECUT2 (OC2), a master regulator of gene networks that promote an AR-independent state and neuroendocrine differentiation.[2][3][4] CSRM617 is a first-in-class inhibitor that directly targets the HOX domain of OC2, offering a novel therapeutic strategy for this difficult-to-treat patient population.[1][3]

Mechanism of Action: Shifting the Paradigm Beyond AR Inhibition

Unlike current standard-of-care agents such as enzalutamide, which directly target the AR signaling pathway, CSRM617 works by inhibiting OC2.[1] OC2 has been shown to suppress the AR transcriptional program, in part by repressing the expression of AR and its essential co-factor FOXA1.[3][5] By inhibiting OC2, CSRM617 can reverse this suppression, leading to the inhibition of tumor growth and metastasis.[2][3] This distinct mechanism of action suggests that CSRM617 may be effective in tumors that have developed resistance to AR-targeted therapies.

Preclinical Efficacy of CSRM617

While direct head-to-head preclinical studies of CSRM617 against other therapies in a diverse panel of PDX models are not yet publicly available, initial studies using cell line-derived xenograft models have shown promising results.[6]

In Vivo Efficacy in a Xenograft Model

A key preclinical study evaluated the efficacy of CSRM617 in a xenograft model using the 22Rv1 human prostate cancer cell line, which is a model of castration-resistant prostate cancer.[7]

Table 1: In Vivo Efficacy of CSRM617 in a 22Rv1 Xenograft Model

Treatment GroupDosageAdministration RouteKey OutcomesReference
Vehicle Control-Daily intraperitoneal injectionProgressive tumor growth[3]
CSRM61750 mg/kgDaily intraperitoneal injection for 20 daysSignificant inhibition of tumor growth and metastasis[3][8]

These findings demonstrate the potential of CSRM617 to control the growth of castration-resistant prostate cancer in a preclinical setting. Further studies in a wider range of PDX models are needed to fully elucidate its efficacy across the heterogeneous landscape of prostate cancer.[6]

Comparative Perspective: CSRM617 vs. Enzalutamide

A direct comparison of CSRM617 and enzalutamide based on available preclinical data is challenging due to the use of different experimental models and methodologies.[1] However, a qualitative comparison based on their mechanisms of action can provide insights into their potential applications.

Table 2: Mechanistic Comparison of CSRM617 and Enzalutamide

FeatureCSRM617Enzalutamide
Target ONECUT2 (OC2) Transcription FactorAndrogen Receptor (AR)
Mechanism of Action Inhibits OC2, a master regulator of AR-independent survival pathways and neuroendocrine differentiation.[2][3]A competitive AR inhibitor that blocks androgen binding, nuclear translocation, and DNA binding.[1]
Potential Application Tumors with high OC2 expression; AR-independent or enzalutamide-resistant mCRPC.[2][9]AR-dependent castration-sensitive and castration-resistant prostate cancer.[1]

The distinct mechanisms suggest that CSRM617 could be a valuable therapeutic option for patients whose tumors are driven by OC2 and have become resistant to AR-targeted therapies like enzalutamide.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. Below are representative protocols for in vivo efficacy studies and the establishment of PDX models.

In Vivo Xenograft Efficacy Study

This protocol describes a typical xenograft study to evaluate the anti-tumor efficacy of CSRM617.

  • Cell Culture: The 22Rv1 human prostate cancer cell line is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: 22Rv1 cells are harvested, resuspended in a suitable matrix (e.g., Matrigel), and subcutaneously injected into the flanks of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. CSRM617 is administered daily via intraperitoneal injection at a dose of 50 mg/kg. The control group receives a vehicle solution.[3]

  • Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size or after a predetermined treatment duration. Tumor weights are measured at the end of the study.

Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the general steps for creating PDX models from patient tumor tissue.[10]

  • Tissue Acquisition: Fresh tumor tissue is obtained from patients with prostate cancer under institutional review board (IRB)-approved protocols.[11]

  • Tissue Processing: The tumor tissue is transported in a sterile medium on ice and processed promptly. The tissue is minced into small fragments (e.g., 2-3 mm³).[12]

  • Implantation: The tumor fragments are surgically implanted subcutaneously or under the renal capsule of immunodeficient mice (e.g., NOD-SCID).[10][13] To support the growth of hormone-sensitive tumors, mice may be supplemented with testosterone.[13]

  • Engraftment and Passaging: Tumor growth is monitored. Once the initial tumor (P0) reaches a sufficient size (e.g., >1000 mm³), it is harvested and can be serially passaged into new cohorts of mice for expansion and creation of a PDX line.[14]

  • Model Characterization: Established PDX models are characterized to ensure they retain the histopathological and molecular features of the original patient tumor.[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

ONECUT2_Signaling_Pathway cluster_AR_Pathway AR Signaling Pathway cluster_OC2_Pathway ONECUT2 Signaling Pathway AR Androgen Receptor (AR) AR_Targets AR Target Genes (e.g., PSA) AR->AR_Targets FOXA1 FOXA1 FOXA1->AR enables binding ONECUT2 ONECUT2 ONECUT2->AR suppresses ONECUT2->FOXA1 suppresses PEG10 PEG10 ONECUT2->PEG10 NE_Differentiation Neuroendocrine Differentiation PEG10->NE_Differentiation CSRM617 CSRM617 CSRM617->ONECUT2 inhibits

ONECUT2 signaling pathway and the inhibitory effect of CSRM617.

Experimental_Workflow cluster_PDX_Establishment PDX Model Establishment cluster_Efficacy_Study Efficacy Study Patient Patient Tumor Tissue Implantation Implantation into Immunodeficient Mice Patient->Implantation Engraftment Tumor Engraftment (P0) Implantation->Engraftment Passaging Serial Passaging (P1, P2, ...) Engraftment->Passaging Randomization Randomization of Tumor-Bearing Mice Passaging->Randomization Expanded PDX Cohort Treatment Treatment Group (CSRM617) Randomization->Treatment Control Vehicle Control Group Randomization->Control Monitoring Tumor Volume Monitoring Treatment->Monitoring Control->Monitoring Analysis Data Analysis Monitoring->Analysis

Workflow for PDX model establishment and subsequent efficacy studies.

References

A Comparative Analysis of CSRM617 and Other Novel Inhibitors in Metastatic Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metastatic castration-resistant prostate cancer (mCRPC) treatment is rapidly evolving, with a multitude of novel inhibitors targeting diverse molecular pathways. This guide provides a comprehensive benchmark of the emerging ONECUT2 inhibitor, CSRM617, against other significant therapeutic classes: PARP inhibitors, radioligand therapies, and next-generation androgen receptor (AR) pathway inhibitors. This objective comparison is supported by available preclinical data to inform research and drug development efforts in the pursuit of more effective mCRPC therapies.

Executive Summary

Metastatic castration-resistant prostate cancer presents a significant clinical challenge due to its complex and adaptive resistance mechanisms. While androgen receptor signaling remains a key therapeutic target, novel agents are exploring alternative pathways to overcome resistance and improve patient outcomes. CSRM617, a first-in-class small-molecule inhibitor of the transcription factor ONECUT2 (OC2), represents a novel strategy by targeting a master regulator of AR networks and a key survival factor in mCRPC models.[1] This guide juxtaposes the preclinical performance of CSRM617 with established and emerging inhibitors, including the PARP inhibitor olaparib, the radioligand therapy 177Lu-PSMA-617, and the AR signaling inhibitor enzalutamide.

Data Presentation: A Comparative Overview of Preclinical Efficacy

The following tables summarize the available quantitative data from preclinical studies on CSRM617 and its comparators. It is important to note that these data are collated from separate studies and direct head-to-head comparisons are limited. Experimental conditions, including cell lines, animal models, and treatment regimens, may vary, warranting careful interpretation.

Table 1: In Vitro Efficacy of Novel Inhibitors in mCRPC Cell Lines

InhibitorTargetCell LineAssayEndpointResult
CSRM617 ONECUT222Rv1Cell GrowthInhibitionEffective at 20 nM - 20 µM (48h)[2]
22Rv1ApoptosisInductionIncreased cleaved Caspase-3 and PARP at 20 µM (72h)[2]
Olaparib PARPLNCaP-ORCell ViabilityIC504.41-fold increase vs. parental[3]
C4-2B-ORCell ViabilityIC5028.9-fold increase vs. parental[3]
DU145-ORCell ViabilityIC503.78-fold increase vs. parental[3]
Pediatric Solid TumorsCell GrowthIC50 (median)3.6 µM[4][5]
HCC1937, BT549, SKBR3Cell GrowthIC50 (96h)0.9 µM, 1.0 µM, 3.9 µM[6]
Enzalutamide Androgen ReceptorPC-3Cell ViabilityIC50> 2 µM[7]
LNCaPCell ViabilityIC50> 2 µM[7]
VCaPCell GrowthIC50Value not specified, but effective[8]
177Lu-PSMA-617 PSMALNCaP (PSMA+)Cell Binding & Internalization% Injected Activity/10^6 cellsSpecific binding and internalization observed[9]
PC-3 (PSMA-)Cell Binding & Internalization% Injected Activity/10^6 cellsNegligible uptake[9]

Table 2: In Vivo Efficacy of Novel Inhibitors in mCRPC Xenograft Models

InhibitorAnimal ModelTumor ModelDosageOutcome
CSRM617 Nude Mice22Rv1 subcutaneous xenograft50 mg/kg dailySignificant reduction in tumor volume and weight[2]
SCID Mice22Rv1 intracardiac injection (metastasis model)50 mg/kg dailySignificant reduction in the onset and growth of diffuse metastases[2]
Olaparib Not specifiedRD-ES and NGP xenograftsNot specifiedInhibited PAR activity by 88-100% as a single agent[4][5]
Enzalutamide Castrated Nude MiceVCaP subcutaneous xenograft20 mg/kg once dailySignificant tumor growth inhibition[8]
Athymic Nude MicePC-3 subcutaneous xenograft5 mg/kg dailyTumor growth inhibition; enhanced effect with PAWI-2[7]
177Lu-PSMA-617 MiceLNCaP orthotopic bone metastasis model37 MBq and 111 MBqSignificant survival extension (30.7% and 53.8% increase in lifespan, respectively)[9]
MicePSMA-positive RM1 tumor modelNot specifiedEfficacy correlated with PSMA expression levels[10]

Signaling Pathways and Mechanisms of Action

Understanding the distinct signaling pathways targeted by these inhibitors is crucial for identifying potential synergies and mechanisms of resistance.

CSRM617 and the ONECUT2 Signaling Pathway

CSRM617 is a first-in-class small-molecule inhibitor that directly targets the ONECUT2 (OC2) transcription factor.[1] OC2 is a master regulator of androgen receptor (AR) networks in mCRPC and acts as a survival factor.[2] It suppresses the AR transcriptional program and promotes neuroendocrine differentiation, a key mechanism of resistance to AR-targeted therapies.[11] By inhibiting OC2, CSRM617 aims to restore sensitivity to AR-directed treatments and induce cancer cell death.

ONECUT2_Pathway cluster_nucleus Nucleus ONECUT2 ONECUT2 AR Androgen Receptor (AR) ONECUT2->AR suppresses NED_genes Neuroendocrine Differentiation Genes (e.g., PEG10) ONECUT2->NED_genes activates CSRM617 CSRM617 CSRM617->ONECUT2 inhibits Apoptosis Apoptosis CSRM617->Apoptosis induces AR_target_genes AR Target Genes (e.g., PSA) AR->AR_target_genes activates Cell_Survival Cell Survival & Proliferation AR_target_genes->Cell_Survival NED_genes->Cell_Survival Cell_Survival->Apoptosis

Caption: CSRM617 inhibits the ONECUT2 transcription factor, thereby impacting AR signaling and neuroendocrine differentiation in mCRPC.

PARP Inhibitors and DNA Damage Repair

PARP inhibitors, such as olaparib, capitalize on the concept of synthetic lethality. In cancer cells with deficiencies in homologous recombination repair (HRR) due to mutations in genes like BRCA1/2, PARP inhibitors block the base excision repair (BER) pathway, leading to the accumulation of DNA double-strand breaks and subsequent cell death.

PARP_Inhibitor_Pathway cluster_nucleus Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP activates BER Base Excision Repair (BER) PARP->BER mediates PARP_inhibitor PARP Inhibitor (e.g., Olaparib) PARP_inhibitor->PARP inhibits DNA_DSB DNA Double-Strand Break (DSB) PARP_inhibitor->DNA_DSB leads to accumulation of unrepaired SSBs, causing BER->DNA_SSB repairs HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR repaired by Cell_Survival Cell Survival HRR->Cell_Survival Apoptosis Apoptosis HRR_deficient HRR Deficient (e.g., BRCA mutation) HRR_deficient->HRR HRR_deficient->Apoptosis synthetic lethality with PARP inhibition

Caption: PARP inhibitors induce synthetic lethality in HRR-deficient cancer cells by blocking single-strand break repair.

177Lu-PSMA-617: Targeted Radioligand Therapy

177Lu-PSMA-617 is a radioligand therapy that targets the prostate-specific membrane antigen (PSMA), a transmembrane protein highly expressed on the surface of most prostate cancer cells.[12] The therapy consists of a PSMA-targeting molecule linked to the radioactive isotope Lutetium-177, which delivers targeted beta-particle radiation to PSMA-expressing cells, causing DNA damage and cell death.[13]

PSMA_Therapy_Pathway cluster_cell Prostate Cancer Cell PSMA PSMA Receptor Internalization Internalization PSMA->Internalization Lu177_PSMA617 177Lu-PSMA-617 Lu177_PSMA617->PSMA binds Beta_Radiation Beta Radiation (from 177Lu) Internalization->Beta_Radiation releases DNA_Damage DNA Damage Beta_Radiation->DNA_Damage induces Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: 177Lu-PSMA-617 delivers targeted radiation to PSMA-expressing prostate cancer cells, leading to their destruction.

Enzalutamide and the Androgen Receptor Signaling Pathway

Enzalutamide is a potent androgen receptor (AR) signaling inhibitor. It acts by competitively inhibiting the binding of androgens to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA.[14][15] This multi-faceted approach effectively shuts down AR-mediated gene transcription, which is a critical driver of prostate cancer growth.

AR_Pathway_Enzalutamide cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_cyto Androgen Receptor (AR) Androgen->AR_cyto binds AR_nuc AR AR_cyto->AR_nuc translocates Enzalutamide_cyto Enzalutamide Enzalutamide_cyto->AR_cyto inhibits binding Enzalutamide_cyto->AR_nuc inhibits translocation DNA DNA (AREs) Enzalutamide_cyto->DNA inhibits binding AR_nuc->DNA binds AR_target_genes AR Target Genes DNA->AR_target_genes activates transcription Cell_Growth Cell Growth & Survival AR_target_genes->Cell_Growth

Caption: Enzalutamide disrupts the androgen receptor signaling pathway at multiple steps, inhibiting prostate cancer cell growth.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays cited in the preclinical evaluation of these inhibitors.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.[16]

Protocol:

  • Cell Seeding: Seed prostate cancer cells (e.g., 22Rv1, LNCaP, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., CSRM617, olaparib, enzalutamide) and a vehicle control. Incubate for the desired time period (e.g., 48, 72, or 96 hours).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[17]

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) can be determined by plotting cell viability against inhibitor concentration.

Western Blot for Apoptosis Markers

Objective: To detect the presence of key proteins involved in the apoptotic pathway to confirm that the inhibitor induces programmed cell death.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that has been separated by size using gel electrophoresis. Cleavage of proteins like Caspase-3 and PARP are hallmarks of apoptosis.[18]

Protocol:

  • Cell Treatment and Lysis: Treat prostate cancer cells with the inhibitor at a specific concentration and for a defined time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the apoptotic markers.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.

Principle: Human prostate cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the inhibitor, and tumor growth is monitored over time.[19][20]

Protocol:

  • Cell Preparation: Culture human prostate cancer cells (e.g., 22Rv1, PC-3) to a sufficient number. On the day of injection, harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old.

  • Tumor Implantation: Anesthetize the mice and inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the inhibitor (e.g., CSRM617, enzalutamide) or a vehicle control to the mice via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a maximum allowable size. At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the efficacy of the inhibitor.

Conclusion

The preclinical data presented in this guide highlight the distinct and promising mechanisms of CSRM617 and other novel inhibitors for the treatment of mCRPC. CSRM617's unique targeting of the ONECUT2 transcription factor offers a novel approach to overcoming resistance to AR-directed therapies. While direct comparative studies are needed for a definitive assessment, the available data suggest that CSRM617 holds significant potential as a new therapeutic agent. Further research, including head-to-head preclinical trials and eventual clinical investigations, will be crucial to fully elucidate the comparative efficacy and safety of CSRM617 and to determine its optimal role in the evolving treatment paradigm for metastatic castration-resistant prostate cancer.

References

Safety Operating Guide

Proper Disposal of CSRM617 Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of CSRM617 hydrochloride, ensuring the protection of personnel and the environment.

Researchers and laboratory personnel handling this compound are responsible for its proper disposal in accordance with hazardous waste regulations. This guide provides detailed procedures for the safe management of this compound waste, from initial collection to final disposal. Adherence to these protocols is critical to minimize risks and ensure compliance with local, state, and federal laws.[1][2]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance, and all personnel must be aware of its potential risks before handling.[1] The Globally Harmonized System (GHS) classification for this compound highlights its primary hazards.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[1][3]
Skin corrosion/irritation2H315: Causes skin irritation[1][3]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1][3]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[1][3]
Source: Benchchem, MedChemExpress

Signal Word: Warning[1][3]

Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][3] All handling should occur in a well-ventilated area to avoid inhaling dust or fumes.[2][3]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to manage it as hazardous waste in compliance with all relevant regulations.[1][2]

Step 1: Waste Collection and Segregation

  • Collect all waste materials containing this compound, which includes unused product, contaminated lab supplies (such as pipette tips, gloves, and vials), and any solutions.[1]

  • It is crucial to segregate this compound waste from other laboratory waste streams.[1]

  • Do not mix this hazardous waste with non-hazardous materials or other types of chemical waste unless specifically authorized by your institution's guidelines.[1]

Step 2: Containerization

  • Place solid waste and empty containers in a designated, sealed, and compatible hazardous waste container.[1]

  • Collect liquid waste in a dedicated, leak-proof hazardous waste container.[1]

  • Ensure all containers are in good condition and have secure, leak-proof closures.[4]

Step 3: Labeling

  • Clearly label all waste containers with the words "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Include the CAS Number: 1353749-74-2.[1]

  • Indicate the specific hazards, such as "Toxic" and "Irritant".[1]

  • Note the accumulation start date and the name and contact information of the responsible researcher.[1]

Step 4: Storage

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[1][5]

  • Ensure the storage area is away from incompatible materials.[1]

Step 5: Professional Disposal

  • This compound waste must be disposed of through a licensed hazardous waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]

  • Provide the EHS department or the disposal company with the Safety Data Sheet (SDS) for this compound.[1]

Step 6: Record Keeping

  • Maintain a detailed log of all this compound waste generated, including quantities and disposal dates.[1]

  • Retain all paperwork and manifests from the hazardous waste disposal company as required by institutional and regulatory policies.[1]

Experimental Workflow and Disposal Logic

The following diagrams illustrate the general workflow for handling and the logical steps for the proper disposal of this compound.

cluster_handling Safe Handling Workflow cluster_disposal Disposal Workflow start Start: Experiment with CSRM617 HCl ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling storage Store Properly in a Cool, Dry, Locked Area handling->storage end_handling Complete Experiment storage->end_handling generation Waste Generation (Unused chemical, contaminated items) end_handling->generation segregation Segregate CSRM617 HCl Waste generation->segregation containerization Place in Labeled, Sealed Hazardous Waste Container segregation->containerization saa Store in Satellite Accumulation Area containerization->saa pickup Arrange for EHS Pickup saa->pickup end_disposal Professional Disposal pickup->end_disposal

Caption: Workflow for the safe handling and disposal of CSRM617.

start CSRM617 HCl Waste Generated? is_contaminated Is the material (solid or liquid) contaminated with CSRM617 HCl? start->is_contaminated is_empty Is the original container empty? is_contaminated->is_empty No action_treat_as_hw Treat as Hazardous Waste is_contaminated->action_treat_as_hw Yes action_rinse Triple rinse the container with a suitable solvent is_empty->action_rinse Yes action_no_disposal No action needed is_empty->action_no_disposal No action_collect Collect in a designated, labeled hazardous waste container action_treat_as_hw->action_collect action_contact_ehs Contact EHS for disposal action_collect->action_contact_ehs action_dispose_container Dispose of rinsed container as non-hazardous waste (consult EHS) action_rinse->action_dispose_container

Caption: Decision logic for this compound waste disposal.

References

Comprehensive Safety Protocol for Handling CSRM617 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of CSRM617 hydrochloride, a selective small-molecule inhibitor of the transcription factor ONECUT2.[1][2] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[3]
Eye Protection Safety goggles with side-shields.To protect against splashes and dust, preventing serious eye irritation.[3]
Skin and Body Protection Impervious laboratory coat or clothing.To shield the skin from accidental exposure.[3]
Respiratory Protection Suitable respirator (e.g., N95 or higher).To be used when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[3]

Safe Handling and Operational Plan

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • For procedures that may generate dust or aerosols, such as weighing or reconstituting the powder, a certified chemical fume hood is required.[4]

  • Ensure a safety shower and eyewash station are readily accessible.[3]

2. Procedural Guidance:

  • Avoid breathing dust, fumes, or vapors.[3]

  • Prevent all contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[3][4]

  • Wash hands thoroughly after handling the compound.[3]

3. Storage:

  • Store in a tightly sealed container in a cool, well-ventilated, and secure location.[4]

  • For long-term storage of the powder, a temperature of -20°C is recommended.[4]

  • Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, protected from moisture.[1]

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3][4]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3][4]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][4]

In Case of a Spill:

  • Evacuate the immediate area.[4]

  • Ensure the area is well-ventilated.

  • Wear full personal protective equipment.

  • Absorb any solutions with an inert, non-combustible material (e.g., vermiculite, sand).

  • Carefully sweep or vacuum up spilled powder, avoiding dust generation.

  • Decontaminate the spill area and equipment with a suitable solvent like alcohol.

  • Collect all contaminated materials in a sealed container for proper disposal.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. This typically involves collection by a licensed chemical waste disposal service.[4]

Experimental Workflow and Safety Checkpoints

The following diagrams illustrate the standard workflow for handling this compound, emphasizing critical safety checkpoints.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve exp_run Perform Experiment prep_dissolve->exp_run Proceed to Experiment exp_cleanup Decontaminate Work Area exp_run->exp_cleanup disp_waste Segregate and Label Waste exp_cleanup->disp_waste Post-Experiment Cleanup disp_ppe Doff and Dispose of PPE disp_waste->disp_ppe disp_handwash Wash Hands Thoroughly disp_ppe->disp_handwash cluster_hazards This compound Hazards cluster_ppe Required Personal Protective Equipment H302 Harmful if Swallowed H315 Causes Skin Irritation ppe_gloves Protective Gloves H315->ppe_gloves ppe_clothing Protective Clothing H315->ppe_clothing H319 Causes Serious Eye Irritation ppe_eye Eye/Face Protection H319->ppe_eye H335 May Cause Respiratory Irritation ppe_resp Respiratory Protection H335->ppe_resp

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.